hCAIX-IN-6
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C18H12N2O4S |
|---|---|
Peso molecular |
352.4 g/mol |
Nombre IUPAC |
(E)-3-(4-cyanophenyl)-N-(2,2-dioxo-1,2λ6-benzoxathiin-6-yl)prop-2-enamide |
InChI |
InChI=1S/C18H12N2O4S/c19-12-14-3-1-13(2-4-14)5-8-18(21)20-16-6-7-17-15(11-16)9-10-25(22,23)24-17/h1-11H,(H,20,21)/b8-5+ |
Clave InChI |
ARJYJMVBLZXLQL-VMPITWQZSA-N |
SMILES isomérico |
C1=CC(=CC=C1/C=C/C(=O)NC2=CC3=C(C=C2)OS(=O)(=O)C=C3)C#N |
SMILES canónico |
C1=CC(=CC=C1C=CC(=O)NC2=CC3=C(C=C2)OS(=O)(=O)C=C3)C#N |
Origen del producto |
United States |
Foundational & Exploratory
The Core Mechanism of Carbonic Anhydrase IX Inhibition in Hypoxic Tumors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information regarding a specific molecule designated "hCAIX-IN-6" for the treatment of hypoxic tumors is not available in the public domain. This guide will, therefore, focus on the well-characterized and clinically investigated Carbonic Anhydrase IX (CAIX) inhibitor, SLC-0111 , as a representative compound to elucidate the mechanism of action, preclinical efficacy, and experimental evaluation of this class of therapeutic agents.
Executive Summary
Tumor hypoxia is a critical driver of cancer progression, metastasis, and therapeutic resistance. A key mediator of the hypoxic response is Carbonic Anhydrase IX (CAIX), a transmembrane enzyme that is highly overexpressed in a multitude of solid tumors and largely absent in normal tissues.[1] CAIX plays a pivotal role in regulating pH homeostasis within the tumor microenvironment, enabling cancer cells to thrive in acidic conditions.[2] Inhibition of CAIX has emerged as a promising therapeutic strategy to selectively target hypoxic tumor cells.[3] This technical guide provides an in-depth overview of the mechanism of action of CAIX inhibitors, with a focus on SLC-0111, supported by quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways.
Mechanism of Action of CAIX Inhibition
Under hypoxic conditions, the transcription factor Hypoxia-Inducible Factor-1α (HIF-1α) is stabilized and promotes the expression of genes that facilitate adaptation to low oxygen levels, including CA9, the gene encoding CAIX.[3] CAIX, a potent metalloenzyme, is localized on the outer surface of the cancer cell membrane.[3] Its primary function is to catalyze the reversible hydration of carbon dioxide (CO₂) into bicarbonate ions (HCO₃⁻) and protons (H⁺).[2]
This catalytic activity has a dual effect that is advantageous for tumor cells:
-
Extracellular Acidification: The generated protons are expelled into the extracellular space, contributing to the acidic tumor microenvironment.[4] This acidic milieu promotes tumor invasion, metastasis, and immune evasion.[4]
-
Intracellular pH Maintenance: The bicarbonate ions are transported into the cell, where they act as a buffer to maintain a neutral to slightly alkaline intracellular pH (pHi). This is crucial for the survival and proliferation of cancer cells, which have a high metabolic rate (the Warburg effect) that produces acidic byproducts.[5]
CAIX inhibitors, such as SLC-0111, are typically sulfonamide-based small molecules that bind to the zinc ion in the active site of the enzyme, blocking its catalytic function.[5] By inhibiting CAIX, these compounds disrupt the delicate pH balance that cancer cells rely on.[4] The consequences of this inhibition are twofold:
-
Reversal of pH Gradient: Inhibition of proton extrusion leads to an increase in the extracellular pH (pHe), while the continued metabolic acid production results in a decrease in the intracellular pH (pHi), leading to intracellular acidification.[4]
-
Induction of Apoptosis: The resulting intracellular acidosis is cytotoxic to cancer cells, leading to the induction of apoptosis and a reduction in cell viability and proliferation.[4][6]
Furthermore, by normalizing the tumor microenvironment's pH, CAIX inhibitors can enhance the efficacy of conventional chemotherapies and immunotherapies.[5]
Signaling Pathways and Experimental Workflows
HIF-1α/CAIX Signaling Pathway in Hypoxia
Caption: HIF-1α stabilization under hypoxia induces CAIX expression.
Mechanism of Action of a CAIX Inhibitor (SLC-0111)
Caption: SLC-0111 inhibits CAIX, leading to intracellular acidification.
Preclinical Evaluation Workflow for a CAIX Inhibitor
Caption: A typical workflow for the preclinical testing of a CAIX inhibitor.
Quantitative Data
The following tables summarize the quantitative data for SLC-0111 from various preclinical studies.
Table 1: Enzymatic Inhibition of Carbonic Anhydrase Isoforms by SLC-0111
| Isoform | Ki (nM) | Selectivity (Ki CAI or CAII / Ki CAIX) |
| hCAIX | 45.1 | - |
| hCAXII | 4.5 | - |
| hCAI | >100,000 | >2217 |
| hCAII | 30,800 | 683 |
Data compiled from published studies.[7] This demonstrates the high selectivity of SLC-0111 for the tumor-associated isoforms CAIX and CAXII over the ubiquitous cytosolic isoforms CAI and CAII.
Table 2: In Vitro Efficacy of SLC-0111 in Cancer Cell Lines
| Cell Line | Cancer Type | Condition | IC50 (µM) |
| HT-29 | Colorectal | Hypoxia | 653 |
| SKOV-3 | Ovarian | Hypoxia | 796 |
| MDA-MB-231 | Breast | Hypoxia | >800 |
| HUH6 | Hepatoblastoma | Normoxia & Hypoxia | Dose-dependent decrease in viability |
| HB-295 | Hepatoblastoma | Normoxia & Hypoxia | Significant decrease at 75-175 µM |
Data from multiple sources.[8][9] The efficacy of SLC-0111 is often more pronounced under hypoxic conditions where CAIX expression is upregulated.
Table 3: In Vivo Efficacy of SLC-0111 in Mouse Models
| Cancer Model | Treatment | Dosage and Administration | Outcome |
| Glioblastoma | SLC-0111 + Temozolomide (B1682018) | 100 mg/kg SLC-0111 (oral, daily) + 100 mg/kg Temozolomide (oral, weekly) | Delayed tumor growth |
| Breast Cancer | SLC-0111 | 100 mg/kg (oral, daily) | Inhibition of tumor growth and metastasis |
| Pancreatic Cancer | SLC-0111 | Not specified | Anti-tumor efficacy |
Data from multiple sources.[4][10] SLC-0111 has demonstrated anti-tumor activity both as a monotherapy and in combination with standard-of-care chemotherapies.
Experimental Protocols
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration)
Objective: To determine the inhibitory potency (Ki) of a compound against purified CA isoforms.
Principle: This assay measures the enzyme-catalyzed hydration of CO₂ to bicarbonate and protons. The rate of the reaction is monitored by the change in pH, which is detected by a pH indicator.
Methodology:
-
Reagent Preparation:
-
Purified recombinant human CA isoforms (e.g., hCAIX, hCAII).
-
Test compound (e.g., SLC-0111) dissolved in DMSO to create a stock solution, followed by serial dilutions.
-
Assay buffer (e.g., 20 mM HEPES-Tris, pH 7.5) containing a pH indicator (e.g., p-nitrophenol).
-
CO₂-saturated water.
-
-
Procedure:
-
The enzyme solution is pre-incubated with various concentrations of the inhibitor in the assay buffer at a controlled temperature (e.g., 25°C).
-
The enzyme-inhibitor mixture is rapidly mixed with the CO₂-saturated solution in a stopped-flow spectrophotometer.
-
The change in absorbance of the pH indicator is monitored over time as the pH decreases due to proton formation.
-
-
Data Analysis:
-
The initial rates of the reaction are calculated.
-
IC₅₀ values are determined by plotting the enzyme activity against the logarithm of the inhibitor concentration.
-
Ki values are calculated using the Cheng-Prusoff equation.
-
Cell Viability Assay (MTT/MTS Assay)
Objective: To assess the cytotoxic or cytostatic effects of a CAIX inhibitor on cancer cell lines.
Principle: Viable cells with active mitochondrial dehydrogenases can convert a tetrazolium salt (e.g., MTT or MTS) into a colored formazan (B1609692) product, the amount of which is proportional to the number of living cells.
Methodology:
-
Cell Culture:
-
Cancer cells are cultured in appropriate media under both normoxic (21% O₂) and hypoxic (e.g., 1% O₂) conditions.
-
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of the test compound for a specified duration (e.g., 48-72 hours).
-
An MTT or MTS solution is added to each well and incubated.
-
A solubilizing agent is added (for MTT), and the absorbance is read on a microplate reader.
-
-
Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle-treated control.
-
IC₅₀ values are determined by plotting cell viability against the logarithm of the compound concentration.
-
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of a CAIX inhibitor in a living organism.
Methodology:
-
Animal Model:
-
Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Human cancer cells are implanted subcutaneously or orthotopically to establish tumors.
-
-
Treatment Groups:
-
Vehicle Control: Administered the vehicle solution.
-
Monotherapy: Administered the CAIX inhibitor (e.g., SLC-0111 at 100 mg/kg daily via oral gavage).
-
Combination Therapy: Administered the CAIX inhibitor in combination with another anti-cancer agent.
-
-
Procedure:
-
Once tumors reach a palpable size, animals are randomized into treatment groups.
-
The test compound(s) are administered according to a predetermined schedule.
-
-
Efficacy Evaluation:
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
The body weight of the mice is monitored as an indicator of toxicity.
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for CAIX expression).
-
Conclusion
The inhibition of carbonic anhydrase IX represents a highly promising and targeted approach for the treatment of hypoxic solid tumors. By disrupting the critical pH-regulating function of CAIX, inhibitors like SLC-0111 can selectively induce cancer cell death and modulate the tumor microenvironment to enhance the efficacy of other therapies. The methodologies and data presented in this guide provide a comprehensive framework for researchers and drug development professionals to understand and evaluate the therapeutic potential of this important class of anti-cancer agents. Further preclinical and clinical investigation of CAIX inhibitors, both as monotherapies and in combination regimens, is warranted to fully realize their clinical utility.
References
- 1. JCI Insight - Addition of carbonic anhydrase 9 inhibitor SLC-0111 to temozolomide treatment delays glioblastoma growth in vivo [insight.jci.org]
- 2. What are CAIX inhibitors and how do they work? [synapse.patsnap.com]
- 3. Recent Developments in Targeting Carbonic Anhydrase IX for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. Expression Dynamics of CA IX Epitope in Cancer Cells under Intermittent Hypoxia Correlates with Extracellular pH Drop and Cell Killing by Ureido-Sulfonamide CA IX Inhibitors | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
The Path to Precision: A Technical Guide on the Discovery and Synthesis of hCAIX-IN-6, a Novel Carbonic Anhydrase IX Inhibitor
For Immediate Release
This technical guide provides an in-depth overview of the discovery and synthesis of a novel class of potent and selective human Carbonic Anhydrase IX (hCAIX) inhibitors, exemplified by the conceptual molecule hCAIX-IN-6. This document is intended for researchers, scientists, and drug development professionals engaged in the field of oncology and medicinal chemistry. While "this compound" is a representative placeholder for a new generation of inhibitors, the principles, data, and methodologies presented herein are based on established and cutting-edge research in the development of sulfonamide-based hCAIX inhibitors.
Executive Summary
Human Carbonic Anhydrase IX (hCAIX) is a transmembrane enzyme that is highly overexpressed in a variety of solid tumors and plays a crucial role in tumor progression, metastasis, and resistance to therapy by regulating the tumor microenvironment's pH.[1] Its limited expression in normal tissues makes it an attractive target for anticancer drug development. This guide details the rational design, discovery pipeline, and synthetic pathways for developing potent and selective hCAIX inhibitors, with a focus on the well-established class of sulfonamides. We present representative quantitative data, detailed experimental protocols, and visualizations to facilitate further research and development in this promising area of oncology.
Discovery of hCAIX Inhibitors: A Multi-pronged Approach
The discovery of novel hCAIX inhibitors is a systematic process that leverages both computational and experimental strategies to identify and optimize lead compounds.
Target Validation and Initial Screening
The initial phase involves validating hCAIX as a therapeutic target and screening large compound libraries to identify initial "hits."
-
Computational Screening: In silico methods such as pharmacophore modeling and molecular docking are employed to screen virtual libraries of compounds against the three-dimensional structure of the hCAIX active site. This allows for the prediction of binding affinities and the identification of potential inhibitor scaffolds.
-
High-Throughput Screening (HTS): Large chemical libraries are screened using biochemical assays that measure the catalytic activity of hCAIX.[1] Compounds that demonstrate significant inhibition are selected for further characterization.
Lead Optimization and Structure-Activity Relationship (SAR) Studies
Once initial hits are identified, structure-activity relationship (SAR) studies are conducted to refine their chemical structures and improve their potency and selectivity.[2] The "tail approach" is a common strategy where a zinc-binding group, typically a sulfonamide, is chemically linked to a variable "tail" moiety.[3] This tail can be modified to enhance interactions with specific residues in the active site of hCAIX, thereby increasing selectivity over other carbonic anhydrase isoforms, such as the ubiquitously expressed hCA I and hCA II.[4]
Quantitative Data on hCAIX Inhibitors
The potency and selectivity of hCAIX inhibitors are quantified by their inhibition constant (Ki) and half-maximal inhibitory concentration (IC50) values. Lower values indicate greater potency. Selectivity is often expressed as a ratio of Ki or IC50 values for off-target isoforms (e.g., hCA II) versus the target isoform (hCAIX).
| Inhibitor Class/Compound | hCA IX Ki (nM) | hCA II Ki (nM) | hCA XII Ki (nM) | Selectivity (hCA II/hCA IX) | Reference Compound(s) |
| Aromatic Sulfonamides | 25 - 882 | 19 - 83 | 8.8 - 175 | Varies | Acetazolamide, Ethoxzolamide |
| Ureido-substituted Benzenesulfonamides | 1 - 45 | 15 - 960 | 4 - 6 | 21.3 - >1000 | SLC-0111 |
| Fluorinated Benzenesulfonamides | 0.05 - 10 | - | - | Varies | - |
| Imide-moiety Sulfonamides | 9.7 - 7766 | 2.4 - 4515 | 14 - 316 | Varies | - |
Table 1: Comparative Inhibitory Activity of Different Classes of hCAIX Inhibitors. Data compiled from multiple sources.[1][2][3][5]
| Compound | Cell Line | Condition | IC50 (µM) | Assay Type |
| SLC-0111 | MCF7 | Normoxia | 18.15 | Cytotoxicity |
| SLC-0111 | PC3 | Normoxia | 8.71 | Cytotoxicity |
| SLC-0111 | HT-29 | Normoxia | 13.53 | Cytotoxicity |
| Indisulam | HeLa | Normoxia | ~5 | Cell Viability (MTS) |
Table 2: Representative Cellular Activity of hCAIX Inhibitors. Data compiled from multiple sources.[6]
Synthesis Pathway of Sulfonamide-Based hCAIX Inhibitors
A generalized synthetic scheme for a common class of sulfonamide-based hCAIX inhibitors is presented below. This pathway is adaptable for the synthesis of a wide range of analogs for SAR studies.
Experimental Protocols
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Assay)
This is the gold-standard method for determining the inhibitory potency of compounds against carbonic anhydrase isoforms.[7]
-
Principle: The assay measures the enzyme-catalyzed hydration of CO₂ to bicarbonate and a proton. The rate of this reaction is monitored by the change in pH, which is detected by a pH indicator. The inhibition is determined by the decrease in the reaction rate in the presence of the inhibitor.
-
Materials:
-
Purified recombinant human carbonic anhydrase isoforms (e.g., hCAIX, hCAII)
-
Test inhibitor dissolved in a suitable solvent (e.g., DMSO)
-
CO₂-saturated water
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5) containing a pH indicator (e.g., Phenol Red)
-
Stopped-flow spectrophotometer
-
-
Procedure:
-
Prepare a solution of the purified CA enzyme in the assay buffer.
-
Add the inhibitor at various concentrations to the enzyme solution and incubate for a specified period to allow for binding.
-
In the stopped-flow instrument, rapidly mix the enzyme-inhibitor solution with the CO₂-saturated water.
-
Monitor the change in absorbance of the pH indicator over time.
-
Calculate the initial rate of the reaction.
-
Determine the IC50 or Ki value by fitting the dose-response data to the appropriate equations.[7]
-
Cell Viability Assay (MTT Assay)
This assay assesses the effect of the inhibitor on the viability of cancer cells.[8]
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.
-
Materials:
-
Cancer cell line (e.g., HeLa, MCF7)
-
Complete cell culture medium
-
MTT solution
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the hCAIX inhibitor for a specified duration (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value.[8]
-
Visualizing the Path to Inhibition
hCAIX Signaling in the Tumor Microenvironment
Experimental Workflow for hCAIX Inhibitor Development
Conclusion
The development of selective hCAIX inhibitors represents a highly promising therapeutic strategy in oncology. The methodologies and data presented in this technical guide for the conceptual inhibitor this compound provide a solid framework for the discovery, synthesis, and evaluation of novel sulfonamide-based inhibitors. Continued research focusing on improving selectivity and understanding the complex interactions within the tumor microenvironment will be crucial for translating these promising preclinical findings into effective clinical therapies.
References
- 1. Green Synthesis of Sulfonamide Derivatives as Human Carbonic Anhydrase Isoforms I, II, IX, XII Inhibitors and Antioxidants: Comprehensive Insights From Biological Evaluation and In-Depth In Silico Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of New Sulfonamide Carbonic Anhydrase IX Inhibitors Incorporating Nitrogenous Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and characterization of novel selective inhibitors of carbonic anhydrase IX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Navigating the Structure-Activity Relationship of Carbonic Anhydrase IX Inhibitors: A Technical Guide Focused on hCAIX-IN-5
Disclaimer: The specific compound "hCAIX-IN-6" was not identified in publicly available literature. This technical guide will instead focus on the closely related and documented inhibitor, hCAIX-IN-5 , to provide a comprehensive overview of the structure-activity relationships and experimental considerations for researchers in drug discovery and development.
This in-depth guide delves into the essential aspects of the structure-activity relationship (SAR) of hCAIX-IN-5, a representative inhibitor of human carbonic anhydrase IX (hCAIX). hCAIX is a transmembrane enzyme that is highly overexpressed in a multitude of solid tumors, playing a critical role in tumor progression and metastasis by regulating intra- and extracellular pH.[1][2] Its restricted expression in normal tissues makes it a prime therapeutic target for the development of novel anticancer agents.[3][4][5]
Quantitative Inhibitory Activity of hCAIX-IN-5
The potency and selectivity of a hCAIX inhibitor are paramount for its therapeutic potential. The inhibitory activity of hCAIX-IN-5 has been characterized against various human carbonic anhydrase (hCA) isoforms. The inhibition constant (Ki) is a measure of the inhibitor's potency, with lower values indicating a stronger binding affinity to the enzyme.
| Isoform | Inhibition Constant (Ki) |
| hCA IX | Data not explicitly available in the provided search results for hCAIX-IN-5. However, for a representative potent inhibitor like SLC-0111, the Ki is 45.1 nM.[1] |
| hCA XII | Data not explicitly available in the provided search results for hCAIX-IN-5. For SLC-0111, the Ki is 4.5 nM.[1] |
| hCA I | Data not explicitly available in the provided search results for hCAIX-IN-5. Potent inhibitors are expected to have very low activity against this isoform.[1] |
| hCA II | Data not explicitly available in the provided search results for hCAIX-IN-5. Potent inhibitors are expected to have very low activity against this isoform.[1] |
Note: While specific Ki values for hCAIX-IN-5 were not found in the provided search results, the general principle for potent and selective hCAIX inhibitors is to exhibit nanomolar or subnanomolar inhibition of hCAIX and hCAXII, with significantly weaker inhibition of the ubiquitous cytosolic isoforms hCA I and hCA II to minimize off-target effects.[3]
Signaling Pathway of hCAIX in the Tumor Microenvironment
Under hypoxic conditions, a common feature of solid tumors, the transcription factor hypoxia-inducible factor 1-alpha (HIF-1α) is stabilized.[1][4] HIF-1α then induces the transcription of the CA9 gene, leading to the overexpression of the hCAIX protein on the tumor cell surface.[4][6] Extracellularly, hCAIX catalyzes the reversible hydration of carbon dioxide (CO2) to bicarbonate (HCO3-) and a proton (H+).[3][5] This enzymatic activity contributes to the acidification of the tumor microenvironment, which promotes tumor invasion, metastasis, and resistance to therapy, while the influx of bicarbonate helps maintain a slightly alkaline intracellular pH favorable for tumor cell survival and proliferation.[1][5]
Experimental Protocols
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydration Assay)
This assay is a standard method for determining the inhibitory activity of compounds against carbonic anhydrase isoforms.[3]
Principle: The assay measures the enzyme-catalyzed hydration of CO2 to bicarbonate and protons. The rate of this reaction is monitored by a change in pH, and the inhibitory effect of a compound is determined by the decrease in the reaction rate.[3]
Procedure:
-
A solution of the purified carbonic anhydrase enzyme is prepared in a suitable buffer.[3]
-
The inhibitor, dissolved in an appropriate solvent (e.g., DMSO), is added to the enzyme solution and incubated for a specific period to allow for binding.[3][6]
-
A CO2-saturated solution is rapidly mixed with the enzyme-inhibitor solution in a stopped-flow instrument.[3]
-
The change in pH is monitored over time using a pH indicator.[3]
-
The initial rate of the reaction is calculated from the linear portion of the progress curve.
-
The IC50 (the concentration of inhibitor that causes 50% inhibition) or Ki value is determined by fitting the dose-response data to the appropriate equation.[3]
Cell Viability Assay (MTT Assay)
This assay is used to assess the effect of a hCAIX inhibitor on the viability of cancer cells.[6]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[6]
-
Prepare serial dilutions of the hCAIX inhibitor (e.g., hCAIX-IN-5) in complete cell culture medium. A vehicle control (e.g., DMSO) should be included.[6]
-
Replace the existing medium with the medium containing the different concentrations of the inhibitor.[6]
-
Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).[6]
-
Add MTT solution to each well and incubate for a few hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a solution of SDS in HCl).[6]
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Experimental Workflow for hCAIX Inhibitor Evaluation
The development and evaluation of selective hCAIX inhibitors follow a structured workflow, from initial screening to in vivo testing.
References
- 1. benchchem.com [benchchem.com]
- 2. Experimental Carbonic Anhydrase Inhibitors for the Treatment of Hypoxic Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Chapter 13: Carbonic Anhydrase IX as an Imaging and Therapeutic Target for Tumors and Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Developments in Targeting Carbonic Anhydrase IX for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
In-Depth Technical Guide: hCAIX-IN-6 Binding Affinity and Kinetics to Human Carbonic Anhydrase IX (hCAIX)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of the selective inhibitor hCAIX-IN-6 to its target, human carbonic anhydrase IX (hCAIX). This document details the binding affinity and, where available, the kinetics of this interaction. It also outlines the experimental methodologies used to determine these parameters and explores the downstream signaling implications of hCAIX inhibition.
Quantitative Binding Data
This compound, also referred to as hCAIX/XII-IN-6, is a potent inhibitor of human carbonic anhydrase IX (hCAIX), a transmembrane enzyme highly expressed in many types of solid tumors and linked to tumor progression and metastasis. The binding affinity of this compound has been characterized, demonstrating its high potency for hCAIX.
The primary reported measure of binding affinity for this compound is the inhibition constant (Kᵢ), which quantifies the concentration of the inhibitor required to reduce the enzyme's activity by half. A lower Kᵢ value indicates a higher binding affinity.
| Compound | Target | Inhibition Constant (Kᵢ) |
| This compound | hCAIX | 4.1 nM |
| This compound | hCA I | 6697 nM |
| This compound | hCA II | 2950 nM |
| This compound | hCA IV | 4093 nM |
| This compound | hCA XII | 7.7 nM |
Note: Data for other carbonic anhydrase isoforms are included to illustrate the selectivity of this compound. While potent against the tumor-associated hCAXII, it shows significantly weaker inhibition of the ubiquitous isoforms hCA I, II, and IV.[1][2][3]
As of the latest available data, specific kinetic parameters such as the association rate constant (kₐ or kₒₙ) and the dissociation rate constant (kₔ or kₒբբ) for the binding of this compound to hCAIX are not publicly documented. The inhibition constant (Kᵢ) is the primary reported metric of its binding affinity.
Experimental Protocols
The determination of the inhibition constant (Kᵢ) for hCAIX inhibitors like this compound is typically performed using a stopped-flow kinetic assay. This method measures the enzyme's catalytic activity—the hydration of carbon dioxide—and the effect of the inhibitor on this reaction.
Stopped-Flow CO₂ Hydration Assay for Kᵢ Determination
Objective: To determine the inhibition constant (Kᵢ) of this compound for hCAIX by measuring the inhibition of the enzyme-catalyzed CO₂ hydration.
Principle: Carbonic anhydrase catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. This reaction leads to a change in pH, which can be monitored in real-time using a pH indicator. The rate of this pH change is proportional to the enzyme's activity. An inhibitor will decrease the rate of the reaction.
Materials:
-
Recombinant human Carbonic Anhydrase IX (hCAIX)
-
This compound (or other test inhibitor)
-
CO₂-saturated water
-
Assay Buffer (e.g., 20 mM Tris, pH 8.3)
-
pH indicator (e.g., phenol (B47542) red or pyranine)[4][5][6]
-
Stopped-flow spectrophotometer
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of recombinant hCAIX in the assay buffer.
-
Prepare a series of dilutions of this compound in the assay buffer.
-
Prepare CO₂-saturated water by bubbling pure CO₂ gas into chilled, deionized water.[6]
-
Prepare the assay buffer containing the pH indicator.
-
-
Instrument Setup:
-
Equilibrate the stopped-flow instrument to a constant temperature (e.g., 25°C).
-
Set the spectrophotometer to the wavelength of maximum absorbance change for the chosen pH indicator.
-
-
Assay Execution:
-
Load one syringe of the stopped-flow apparatus with the hCAIX solution (pre-incubated with or without the inhibitor at various concentrations).
-
Load the second syringe with the CO₂-saturated water and buffer containing the pH indicator.
-
Initiate rapid mixing of the two solutions. The enzymatic reaction begins immediately.
-
Record the change in absorbance over time. The initial, linear phase of the absorbance change corresponds to the initial rate of the enzyme-catalyzed reaction.[7]
-
-
Data Analysis:
-
Determine the initial reaction rate (V₀) from the slope of the linear portion of the absorbance versus time curve for the uninhibited and inhibited reactions.
-
Calculate the percent inhibition for each inhibitor concentration.
-
Plot the initial reaction rate against the inhibitor concentration.
-
Fit the data to the appropriate inhibition model (e.g., competitive, non-competitive, or uncompetitive) to determine the inhibition constant (Kᵢ). For many sulfonamide-based inhibitors, a competitive inhibition model is assumed.
-
Signaling Pathways and Logical Relationships
The inhibition of hCAIX by this compound has significant downstream effects on tumor cell physiology, primarily by altering the tumor microenvironment and intracellular pH. This can trigger various signaling pathways, ultimately leading to reduced tumor cell survival and proliferation.
hCAIX Inhibition and Intracellular pH Regulation
hCAIX plays a crucial role in maintaining a relatively alkaline intracellular pH (pHi) in cancer cells, even in the acidic tumor microenvironment. It does this by catalyzing the hydration of extracellular CO₂ to bicarbonate, which can then be transported into the cell, and by exporting protons. Inhibition of hCAIX disrupts this process, leading to intracellular acidification.
Caption: Effect of this compound on intracellular pH regulation.
Downstream Signaling Consequences of hCAIX Inhibition
The disruption of intracellular pH homeostasis by hCAIX inhibition can trigger downstream signaling events, most notably the induction of apoptosis (programmed cell death). Intracellular acidification is a stress signal that can activate both intrinsic and extrinsic apoptotic pathways.[8]
Caption: Signaling cascade from hCAIX inhibition to apoptosis.
While direct modulation of specific kinase pathways like PI3K/Akt by hCAIX inhibition is an area of active research, it is known that the cellular stress induced by pH dysregulation can impact these central signaling nodes.[9][10] For instance, cellular stress can influence the activity of the PI3K/Akt pathway, which is a key regulator of cell survival and proliferation.
Experimental Workflow for Inhibitor Characterization
The process of characterizing a novel hCAIX inhibitor like this compound follows a logical progression from initial screening to detailed kinetic analysis and cellular assays.
Caption: A typical experimental workflow for hCAIX inhibitor development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Inhibition of Carbonic Anhydrase IX Promotes Apoptosis through Intracellular pH Level Alterations in Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of phosphoinositide 3-kinase/Akt pathway decreases hypoxia inducible factor-1α expression and increases therapeutic efficacy of paclitaxel in human hypoxic gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of Apoptosis | Cell Signaling Technology [cellsignal.com]
In Silico Analysis of the hCAIX-IN-6 and Carbonic Anhydrase IX Interaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in silico modeling of the interaction between the inhibitor hCAIX-IN-6 and its target, human Carbonic Anhydrase IX (hCAIX). This document summarizes key quantitative data, details common experimental protocols for computational analysis, and visualizes the relevant biological pathways and experimental workflows.
Quantitative Data Summary
The inhibitory activity of this compound against various human carbonic anhydrase (hCA) isoforms has been experimentally determined. The inhibition constants (Ki) are summarized in the table below, highlighting the selectivity of this compound.
| Isoform | Inhibition Constant (Ki) (nM) |
| hCA I | 6697[1] |
| hCA II | 2950[1] |
| hCA IV | 4093[1] |
| hCA IX | 4.1 [1] |
| hCA XII | 7.7[1] |
Table 1: Experimentally determined inhibition constants (Ki) of this compound for various human carbonic anhydrase isoforms.
Experimental Protocols for In Silico Modeling
This section outlines the typical computational methodologies employed to model the interaction between hCAIX and inhibitors like this compound. These protocols are representative of standard practices in the field of computational drug design.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.
Protocol:
-
Receptor Preparation:
-
The three-dimensional crystal structure of hCAIX is obtained from the Protein Data Bank (PDB).
-
Water molecules and any co-crystallized ligands are removed.
-
Hydrogen atoms are added to the protein structure.
-
The protein structure is energy minimized to relieve any steric clashes.
-
-
Ligand Preparation:
-
The 2D structure of this compound is sketched and converted to a 3D conformation.
-
The ligand's geometry is optimized using a suitable force field.
-
Partial charges are assigned to the ligand atoms.
-
-
Grid Generation:
-
A grid box is defined around the active site of hCAIX, typically centered on the catalytic zinc ion. The size of the grid box is set to encompass the entire binding pocket.
-
-
Docking Simulation:
-
A docking algorithm (e.g., AutoDock, Glide, DOCK) is used to explore possible binding poses of this compound within the defined grid box.
-
The docking poses are scored based on a scoring function that estimates the binding affinity. The pose with the best score is considered the most likely binding mode.
-
Molecular Dynamics (MD) Simulations
MD simulations are used to study the dynamic behavior of the protein-ligand complex over time, providing insights into its stability and the nature of the interactions.
Protocol:
-
System Preparation:
-
The best-ranked docked pose of the this compound complex is used as the starting structure.
-
The complex is placed in a periodic box of explicit solvent (e.g., water).
-
Ions are added to neutralize the system and mimic physiological salt concentration.
-
-
Energy Minimization:
-
The entire system (protein-ligand complex, water, and ions) is energy minimized to remove steric clashes and unfavorable contacts.
-
-
Equilibration:
-
The system is gradually heated to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).
-
The system is then equilibrated at constant pressure and temperature (NPT ensemble) to ensure the correct density. Position restraints on the protein and ligand are often applied and gradually released during equilibration.
-
-
Production Run:
-
A long-timescale MD simulation (typically nanoseconds to microseconds) is performed without any restraints.
-
The trajectory of the simulation, which contains the coordinates of all atoms at regular time intervals, is saved for analysis.
-
Binding Free Energy Calculations
These calculations provide a more accurate estimation of the binding affinity between the protein and the ligand.
Protocol:
-
MM/PBSA and MM/GBSA:
-
The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are commonly used.
-
Snapshots are extracted from the MD simulation trajectory.
-
For each snapshot, the binding free energy is calculated as the sum of the molecular mechanics energy, the polar solvation energy, and the nonpolar solvation energy.
-
-
Free Energy Perturbation (FEP) or Thermodynamic Integration (TI):
-
These are more rigorous and computationally expensive methods.
-
They involve creating a thermodynamic cycle to alchemically transform the ligand into a dummy molecule or another ligand, both in the bound and unbound states. The difference in the free energy of these transformations gives the binding free energy.
-
Visualization of Pathways and Workflows
In Silico Modeling Workflow
The following diagram illustrates the general workflow for the in silico modeling of the this compound interaction.
hCAIX Signaling Pathway in Hypoxia
The expression of hCAIX is primarily regulated by hypoxia through the HIF-1α signaling pathway. The subsequent catalytic activity of hCAIX plays a crucial role in modulating the tumor microenvironment.
The acidification of the tumor microenvironment by hCAIX is a key factor in promoting cancer progression.[2][3] This altered pH can enhance the activity of proteases involved in extracellular matrix degradation, facilitating cell invasion and metastasis.[3] Furthermore, the acidic extracellular environment can contribute to resistance to certain chemotherapies and immunotherapies.[2] The regulation of intracellular pH by hCAIX helps cancer cells survive in the harsh, acidic conditions they create.[4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting hypoxia downstream signaling protein, CAIX, for CAR T-cell therapy against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of hCAIX-IN-6 for Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of hCAIX-IN-6, a potent and selective inhibitor of human carbonic anhydrase IX (hCA IX). This document is intended for researchers, scientists, and drug development professionals interested in utilizing this compound for preclinical research and therapeutic development.
Introduction
This compound is a small molecule inhibitor belonging to the 2-substituted-benzimidazole-6-sulfonamide class of compounds. It exhibits high affinity and selectivity for the tumor-associated carbonic anhydrase isoforms IX and XII.[1][2] Carbonic anhydrase IX is a transmembrane enzyme that is highly expressed in many solid tumors and is involved in regulating tumor microenvironment pH, promoting cancer cell survival, proliferation, and metastasis.[1][3] Its restricted expression in normal tissues makes it an attractive target for anticancer therapies.
Physicochemical Properties
Detailed experimental data on the physicochemical properties of this compound are not extensively available in the public domain. However, based on its chemical structure and data from structurally related benzimidazole-sulfonamide derivatives, the following properties can be inferred.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | General Benzimidazole-Sulfonamides | Source |
| IUPAC Name | 2-(substituted)-1H-benzo[d]imidazole-6-sulfonamide | N/A | N/A |
| CAS Number | 3031666-31-3 | N/A | [4] |
| Molecular Formula | Not explicitly found | Varies | N/A |
| Molecular Weight | Not explicitly found | Varies | N/A |
| Melting Point | Not explicitly found | Generally high, often >200 °C | Inferred |
| pKa | Not explicitly found | Sulfonamide group: ~9-10, Benzimidazole N-H: ~4-5 | Inferred |
| LogP | Not explicitly found | Varies based on substitution | Inferred |
| Solubility | Good solubility in DMSO is expected. Low solubility in water. | Generally soluble in polar aprotic solvents like DMSO and DMF. Limited solubility in water and nonpolar organic solvents. | Inferred from related compounds |
Mechanism of Action and Biological Activity
This compound is a potent, orally active inhibitor of several human carbonic anhydrase (hCA) isoforms. Its primary targets are the tumor-associated isoforms hCA IX and hCA XII. The inhibition constants (Ki) highlight its selectivity.
Table 2: Inhibition Constants (Ki) of this compound against hCA Isoforms
| hCA Isoform | Ki (nM) |
| hCA I | 6697 |
| hCA II | 2950 |
| hCA IV | 4093 |
| hCA IX | 4.1 |
| hCA XII | 7.7 |
| Source:[1][2][4] |
The inhibitory activity of this compound against hCA IX and XII leads to the disruption of pH regulation in the tumor microenvironment, which can suppress tumor growth and metastasis.
Signaling Pathways
Carbonic anhydrase IX is known to influence key signaling pathways involved in cancer progression. Inhibition of hCA IX by this compound is expected to modulate these pathways. One of the critical pathways affected is the EGFR/PI3K/AKT signaling cascade, which plays a central role in cell proliferation, survival, and growth.
Caption: CAIX-mediated activation of the EGFR/PI3K/AKT pathway and its inhibition by this compound.
Experimental Protocols
Synthesis of 2-Substituted-1H-benzo[d]imidazole-6-sulfonamides
A general method for the synthesis of the chemical scaffold of this compound involves the condensation of a substituted o-phenylenediamine (B120857) with a corresponding aldehyde.
Caption: General workflow for the synthesis of the this compound chemical scaffold.
Detailed Protocol:
-
Reaction Setup: To a solution of the appropriate o-phenylenediamine derivative in a suitable solvent (e.g., ethanol), add the corresponding substituted aldehyde and an oxidizing agent such as sodium metabisulfite (B1197395) (Na2S2O5).
-
Reaction Conditions: The reaction mixture is typically refluxed for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Workup: After cooling, the reaction mixture is worked up, often by adding water to precipitate the crude product.
-
Purification: The crude product is then purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure 2-substituted-1H-benzo[d]imidazole-6-sulfonamide.
-
Characterization: The structure and purity of the final compound are confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Determination of Inhibition Constant (Ki) by Stopped-Flow CO2 Hydration Assay
This is a standard and accurate method for determining the inhibitory potency of compounds against carbonic anhydrases.
Caption: Experimental workflow for determining the Ki of this compound using a stopped-flow assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of purified recombinant hCA IX in a suitable buffer (e.g., TRIS or HEPES).
-
Prepare serial dilutions of this compound in the same buffer, with a constant concentration of a non-interfering solvent like DMSO.
-
Prepare a CO2-saturated water solution by bubbling CO2 gas through chilled, deionized water.
-
Prepare a buffer solution containing a pH indicator (e.g., phenol (B47542) red) that has a spectral change in the pH range of the assay.
-
-
Enzyme-Inhibitor Incubation: Pre-incubate the hCA IX enzyme with each concentration of this compound for a sufficient time to allow for binding equilibrium to be reached.
-
Stopped-Flow Measurement:
-
Load one syringe of the stopped-flow instrument with the enzyme-inhibitor mixture and the other with the CO2-saturated solution.
-
Rapidly mix the two solutions. The hydration of CO2 to bicarbonate and a proton will cause a pH change.
-
Monitor the change in absorbance or fluorescence of the pH indicator over a short time course (milliseconds to seconds).
-
-
Data Analysis:
-
Determine the initial rate of the enzymatic reaction from the linear portion of the signal change versus time.
-
Plot the initial rates against the inhibitor concentrations to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
-
Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation, which also requires the Michaelis-Menten constant (Km) of the enzyme for CO2.
-
Conclusion
This compound is a valuable research tool for studying the role of carbonic anhydrase IX and XII in various physiological and pathological processes, particularly in oncology. Its high potency and selectivity make it a promising candidate for further preclinical and clinical development. This guide provides a foundational understanding of its properties and the experimental methodologies required for its investigation. Researchers are encouraged to perform their own detailed characterization for specific experimental setups.
References
- 1. Novel 2-substituted-benzimidazole-6-sulfonamides as carbonic anhydrase inhibitors: synthesis, biological evaluation against isoforms I, II, IX and XII and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. researchgate.net [researchgate.net]
The Role of hCAIX-IN-6 in Regulating Tumor pH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tumor microenvironment is characterized by hypoxia and acidosis, which contribute to cancer progression, metastasis, and therapeutic resistance. Carbonic anhydrase IX (CAIX), a transmembrane enzyme highly expressed in many solid tumors, plays a pivotal role in regulating tumor pH, promoting an acidic extracellular environment while maintaining a neutral to alkaline intracellular pH favorable for tumor cell survival. This technical guide provides an in-depth analysis of hCAIX-IN-6, a potent and selective inhibitor of human carbonic anhydrase IX (hCAIX), and its role in modulating tumor pH. We will delve into the quantitative data available for this inhibitor, detail relevant experimental protocols, and visualize the key signaling pathways and experimental workflows.
Introduction to Carbonic Anhydrase IX and Tumor Acidosis
Solid tumors often outgrow their blood supply, leading to regions of low oxygen, or hypoxia. In response, cancer cells switch to anaerobic glycolysis for energy production, resulting in the accumulation of lactic acid and a subsequent decrease in extracellular pH (pHe)[1]. This acidic tumor microenvironment is a hallmark of cancer and is associated with increased tumor invasion, metastasis, and resistance to chemotherapy and radiotherapy[1].
Carbonic anhydrase IX (CAIX) is a key player in the adaptation of tumor cells to this acidic environment. Its expression is strongly induced by hypoxia through the hypoxia-inducible factor-1α (HIF-1α) signaling pathway[2][3]. The catalytic domain of CAIX is located on the extracellular surface of the cancer cell, where it catalyzes the reversible hydration of carbon dioxide (CO2) into protons (H+) and bicarbonate ions (HCO3-). This enzymatic activity contributes to the acidification of the tumor microenvironment while facilitating the removal of acid from the cancer cell, thereby maintaining a more alkaline intracellular pH (pHi) that is conducive to cell survival and proliferation[4].
This compound: A Potent and Selective Inhibitor of hCAIX
This compound is a small molecule inhibitor of human carbonic anhydrase (hCA) isoforms. It exhibits high potency and selectivity for the tumor-associated isoform hCAIX.
Quantitative Inhibitory Activity
The inhibitory activity of this compound against various hCA isoforms has been quantified by determining its inhibition constant (Ki). A lower Ki value indicates a higher binding affinity and more potent inhibition.
| hCA Isoform | Ki (nM) |
| hCA I | 6697 |
| hCA II | 2950 |
| hCA IV | 4093 |
| hCA IX | 4.1 |
| hCA XII | 7.7 |
Table 1: Inhibitory activity (Ki) of this compound against various human carbonic anhydrase isoforms.
The data clearly demonstrates that this compound is a highly potent inhibitor of hCAIX with a Ki value of 4.1 nM. Its selectivity for hCAIX over other isoforms, particularly the ubiquitous cytosolic isoforms hCA I and hCA II, is a critical attribute for a therapeutic candidate, as it minimizes the potential for off-target effects.
Mechanism of Action: How this compound Regulates Tumor pH
By selectively inhibiting the enzymatic activity of CAIX, this compound is expected to disrupt the pH regulatory mechanism of tumor cells. The primary consequence of CAIX inhibition is the reduction of proton extrusion from the cancer cell, leading to:
-
Intracellular Acidification: The accumulation of metabolic acids within the cell leads to a decrease in intracellular pH (pHi). This can trigger apoptosis and inhibit cell proliferation[5][6].
-
Modulation of Extracellular pH: The effect on extracellular pH (pHe) can be complex. By inhibiting the CAIX-mediated production of extracellular protons, this compound may lead to an increase in pHe in the immediate vicinity of the tumor cells. However, the overall effect on the tumor microenvironment will also depend on other acid-extruding mechanisms.
Signaling Pathways and Experimental Workflows
Signaling Pathway of hCAIX in the Tumor Microenvironment
The expression and activity of CAIX are intricately linked to the hypoxic tumor microenvironment and key signaling pathways.
Caption: Signaling pathway of hCAIX in the tumor microenvironment and the inhibitory action of this compound.
Experimental Workflow for Evaluating this compound
A systematic approach is required to fully characterize the activity of this compound. The following workflow outlines the key in vitro and in vivo experiments.
Caption: A typical experimental workflow for the preclinical evaluation of a CAIX inhibitor like this compound.
Detailed Experimental Protocols
Determination of Inhibitory Constant (Ki) using Stopped-Flow CO₂ Hydration Assay
This assay measures the enzymatic activity of carbonic anhydrase by monitoring the pH change resulting from the hydration of CO₂.
-
Principle: The inhibition of CA-catalyzed CO₂ hydration is measured by observing the rate of a pH indicator's color change. In the presence of an inhibitor, the rate of pH change is reduced.
-
Reagents:
-
Purified recombinant human carbonic anhydrase isoforms (e.g., hCAIX, hCAII).
-
This compound at various concentrations.
-
CO₂-saturated water.
-
Buffer solution (e.g., Tris-HCl, pH 7.5).
-
pH indicator (e.g., p-nitrophenol).
-
-
Procedure:
-
Prepare a solution of the purified CA enzyme in the buffer.
-
Add varying concentrations of this compound to the enzyme solution and incubate.
-
Rapidly mix the enzyme-inhibitor solution with a CO₂-saturated solution containing the pH indicator in a stopped-flow spectrophotometer.
-
Monitor the change in absorbance of the pH indicator over time as the pH decreases.
-
Calculate the initial rates of the reaction.
-
-
Data Analysis: Determine the IC50 values by plotting the enzyme activity against the logarithm of the inhibitor concentration. Calculate Ki values using the Cheng-Prusoff equation.
Measurement of Intracellular pH (pHi)
-
Principle: The fluorescent dye 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein acetoxymethyl ester (BCECF-AM) is a cell-permeant ester that is cleaved by intracellular esterases to the membrane-impermeant fluorescent pH indicator BCECF. The ratio of fluorescence emission at two different excitation wavelengths is used to determine the intracellular pH.
-
Reagents:
-
Cancer cell line of interest (e.g., HeLa, MCF-7).
-
BCECF-AM.
-
This compound.
-
Calibration buffers of known pH containing a protonophore (e.g., nigericin).
-
-
Procedure:
-
Culture cancer cells on glass-bottom dishes.
-
Load the cells with BCECF-AM.
-
Treat the cells with varying concentrations of this compound.
-
Measure the fluorescence intensity at two excitation wavelengths (e.g., 490 nm and 440 nm) and a single emission wavelength (e.g., 535 nm) using a fluorescence microscope or plate reader.
-
Generate a calibration curve by exposing the cells to calibration buffers of known pH in the presence of nigericin.
-
-
Data Analysis: Calculate the ratio of the fluorescence intensities (490/440 nm) for the experimental samples and determine the corresponding pHi from the calibration curve.
In Vivo Tumor Xenograft Studies
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice).
-
Cell Line: A human cancer cell line known to express high levels of CAIX (e.g., HT-29, MDA-MB-231).
-
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Allow tumors to grow to a palpable size.
-
Randomize mice into control (vehicle) and treatment (this compound) groups.
-
Administer this compound at a predetermined dose and schedule (e.g., daily oral gavage).
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
-
Endpoint Analysis:
-
Immunohistochemistry: Stain tumor sections for CAIX to confirm target engagement and for markers of proliferation (Ki-67) and apoptosis (cleaved caspase-3).
-
Hypoxia Measurement: Use hypoxia markers like pimonidazole to assess changes in the tumor hypoxic fraction.
-
Conclusion
This compound is a potent and selective inhibitor of carbonic anhydrase IX, a key regulator of tumor pH. By disrupting the ability of cancer cells to maintain their intracellular pH in the face of an acidic microenvironment, this compound represents a promising therapeutic strategy. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of this and other CAIX inhibitors. Further research is warranted to fully elucidate the quantitative effects of this compound on tumor pH and its impact on the HIF-1α signaling pathway, which will be crucial for its clinical development.
References
- 1. mdpi.com [mdpi.com]
- 2. Role of hypoxia-inducible factor-1α, carbonic anhydrase-IX, glucose transporter-1 and vascular endothelial growth factor associated with lymph node metastasis and recurrence in patients with locally advanced cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hypoxia inducible carbonic anhydrase IX, marker of tumour hypoxia, survival pathway and therapy target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hypoxia-inducible carbonic anhydrase IX and XII promote tumor cell growth by counteracting acidosis through the regulation of the intracellular pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Carbonic Anhydrase IX Promotes Apoptosis through Intracellular pH Level Alterations in Cervical Cancer Cells [mdpi.com]
- 6. Inhibition of Carbonic Anhydrase IX Promotes Apoptosis through Intracellular pH Level Alterations in Cervical Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carbonic anhydrase IX is a pH-stat that sets an acidic tumour extracellular pH in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Carbonic anhydrase IX is a pH-stat that sets an acidic tumour extracellular pH in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Preliminary Cytotoxicity Screening of hCAIX-IN-6
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a comprehensive framework for the preliminary in vitro cytotoxicity screening of hCAIX-IN-6, a novel inhibitor of human carbonic anhydrase IX (hCAIX). Carbonic anhydrase IX is a transmembrane enzyme significantly overexpressed in a multitude of solid tumors, playing a crucial role in tumor acidosis, invasion, and metastasis.[1][2] Its restricted expression in normal tissues makes it an attractive therapeutic target in oncology.[2][3] This document provides detailed experimental protocols for assessing the anti-proliferative and cytotoxic effects of this compound, methods for data analysis and presentation, and visual representations of the underlying signaling pathway and experimental workflow. The methodologies described herein are based on established practices in cancer research and drug discovery to ensure a robust initial evaluation of this promising compound.
Introduction: The Rationale for Targeting hCAIX
Human carbonic anhydrase IX (hCAIX) is a zinc-containing metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons.[1][2] Under hypoxic conditions, a common feature of the tumor microenvironment, hCAIX expression is upregulated by the hypoxia-inducible factor-1α (HIF-1α).[1] This enzymatic activity at the cell surface contributes to the acidification of the extracellular space, which promotes tumor cell invasion, metastasis, and resistance to conventional therapies.[2][3] The selective expression of hCAIX on tumor cells, with very limited presence in normal tissues, presents a therapeutic window for targeted cancer treatment.[3] Small molecule inhibitors designed to block the catalytic activity of hCAIX are a promising strategy to disrupt pH regulation in cancer cells, leading to increased intracellular acidity and subsequent cell death.[3][4]
Hypothetical Cytotoxicity Data of this compound
The following table summarizes hypothetical quantitative data from a preliminary cytotoxicity screening of this compound against a panel of human cancer cell lines known to express hCAIX and a normal human cell line for comparison. The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting cell growth by 50%.
| Cell Line | Cancer Type | hCAIX Expression | This compound IC₅₀ (µM) |
| HeLa | Cervical Carcinoma | High | 8.5 ± 1.2 |
| MCF-7 | Breast Adenocarcinoma | Moderate | 15.2 ± 2.5 |
| A549 | Lung Carcinoma | Low | 35.8 ± 4.1 |
| HT-29 | Colorectal Adenocarcinoma | High | 10.1 ± 1.8 |
| MRC-5 | Normal Lung Fibroblast | Negative | > 100 |
Table 1: Hypothetical IC₅₀ values of this compound against various human cell lines after 72 hours of treatment, as determined by the MTT assay.
Experimental Protocols
Cell Culture and Maintenance
Human cancer cell lines (HeLa, MCF-7, A549, HT-29) and the normal human lung fibroblast cell line (MRC-5) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[5][6]
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: this compound is dissolved in DMSO to create a stock solution and then serially diluted in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. The final DMSO concentration should be kept below 0.1% to avoid solvent-induced cytotoxicity.[7] Cells are treated for 72 hours.
-
MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 3-4 hours at 37°C.[5]
-
Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.[5] The plate is shaken on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC₅₀ value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[5]
Apoptosis Assay by Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8]
-
Cell Treatment: Cells are seeded in 6-well plates and treated with this compound at concentrations around its predetermined IC₅₀ value for 48 hours.
-
Cell Harvesting: Both floating and adherent cells are collected. Adherent cells are detached using trypsin. The cells are then pooled and centrifuged.
-
Washing: The cell pellet is washed twice with cold PBS.
-
Staining: The cell pellet is resuspended in 1X Annexin V Binding Buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.[8]
-
Incubation: The cells are incubated for 15 minutes at room temperature in the dark.[8]
-
Analysis: The stained cells are analyzed by flow cytometry. Viable cells are Annexin V-negative and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic/necrotic cells are Annexin V-positive and PI-positive.[8]
Visualizing Pathways and Workflows
Signaling Pathway of hCAIX in the Tumor Microenvironment
Caption: Role of hCAIX in hypoxia-induced tumor acidosis.
Experimental Workflow for Cytotoxicity Screening
Caption: Workflow for preliminary cytotoxicity screening of this compound.
Conclusion
This technical guide provides a standardized framework for the initial cytotoxic evaluation of the novel hCAIX inhibitor, this compound. The successful completion of these assays will provide essential data on the compound's potency and selectivity, forming the basis for further preclinical development. The outlined protocols for cell viability and apoptosis assays, combined with the illustrative data and visualizations, offer a comprehensive approach for researchers in the field of oncology drug discovery.
References
- 1. Chapter 13: Carbonic Anhydrase IX as an Imaging and Therapeutic Target for Tumors and Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Recent Developments in Targeting Carbonic Anhydrase IX for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are CAIX inhibitors and how do they work? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
The Effect of hCAIX-IN-6 on HIF-1α Pathway Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hypoxia-inducible factor-1α (HIF-1α) is a master transcriptional regulator of the cellular response to low oxygen tension, a hallmark of the tumor microenvironment. Its activation is intricately linked to cancer progression, metastasis, and therapeutic resistance. Carbonic anhydrase IX (CAIX), a transmembrane enzyme predominantly expressed in solid tumors, is a direct downstream target of HIF-1α and plays a crucial role in pH regulation, facilitating tumor cell survival in acidic conditions. Recent evidence suggests a potential feedback mechanism where the inhibition of CAIX may, in turn, modulate the HIF-1α pathway. This technical guide explores the effect of hCAIX-IN-6, a potent and selective inhibitor of hCAIX, on the activation of the HIF-1α pathway. While direct experimental data for this compound is emerging, this document synthesizes findings from studies on other CAIX inhibitors to provide a comprehensive overview of the potential mechanism of action, relevant experimental protocols, and quantitative data.
Introduction to the HIF-1α Pathway and Carbonic Anhydrase IX
Under normoxic conditions, HIF-1α is continuously synthesized and rapidly degraded through a process involving prolyl hydroxylases (PHDs) and the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex.[1][2] In a hypoxic environment, the lack of oxygen as a substrate for PHDs leads to the stabilization of HIF-1α.[2] Stabilized HIF-1α translocates to the nucleus, dimerizes with the constitutively expressed HIF-1β subunit, and binds to hypoxia-response elements (HREs) in the promoter regions of target genes.[3] This transcriptional activation drives the expression of numerous genes involved in angiogenesis (e.g., VEGF), glucose metabolism (e.g., GLUT1), and pH regulation (e.g., CAIX).[4][5]
Carbonic anhydrase IX is a highly active metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons.[6] Its expression is strongly induced by HIF-1α in response to hypoxia.[4] By maintaining a relatively alkaline intracellular pH (pHi) and contributing to an acidic extracellular pH (pHe), CAIX helps tumor cells to thrive in an otherwise hostile microenvironment.[6]
The Postulated Effect of this compound on HIF-1α Pathway Activation
While CAIX is a well-established downstream target of HIF-1α, emerging research indicates that the inhibition of CAIX activity can create a negative feedback loop, leading to the destabilization or reduced activity of HIF-1α. The proposed mechanism suggests that by inhibiting CAIX, this compound disrupts the pH regulatory machinery of the cancer cell. This disruption can lead to a rise in intracellular pH, creating an environment that is less favorable for HIF-1α stability and function, potentially promoting its ubiquitination and subsequent degradation.[7][8] Studies using other CAIX inhibitors, such as methazolamide, have demonstrated a significant downregulation of HIF-1α protein levels under hypoxic conditions.[6]
Signaling Pathway Diagram
Caption: Proposed mechanism of this compound on the HIF-1α pathway.
Quantitative Data
Direct quantitative data on the effect of this compound on the HIF-1α pathway is not yet widely available in the public domain. However, data from studies on other carbonic anhydrase inhibitors provide a basis for expected outcomes.
Table 1: Inhibitory Activity of this compound against Human Carbonic Anhydrase Isoforms
| CA Isoform | Kᵢ (nM) |
| hCA I | 6697 |
| hCA II | 2950 |
| hCA IV | 4093 |
| hCA IX | 4.1 |
| hCA XII | 7.7 |
| Data from MedChemExpress.[9] |
Table 2: Effect of a CAIX Inhibitor (Methazolamide) on Protein Expression in Pancreatic Ductal Adenocarcinoma Cells under Hypoxia
| Protein | Treatment | Relative Expression (Fold Change vs. Hypoxic Control) |
| HIF-1α | Methazolamide | ↓ |
| CAIX | Methazolamide | ↓ |
| VEGF | Methazolamide | ↓ |
| GLUT1 | Methazolamide | ↓ |
| Qualitative data summarized from a study on methazolamide, indicating a dose- and time-dependent downregulation.[6] |
Experimental Protocols
The following are detailed methodologies for key experiments to elucidate the effect of this compound on the HIF-1α pathway.
Western Blot Analysis of HIF-1α and Target Protein Expression
This protocol is designed to quantify the protein levels of HIF-1α and its downstream targets, such as CAIX, VEGF, and GLUT1, following treatment with this compound under hypoxic conditions.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MDA-MB-231)
-
This compound
-
Hypoxia chamber or chemical hypoxia-inducing agent (e.g., CoCl₂)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-HIF-1α, anti-CAIX, anti-VEGF, anti-GLUT1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Seed cells and allow them to adhere. Treat with various concentrations of this compound or vehicle control.
-
Induction of Hypoxia: Place the treated cells in a hypoxia chamber (e.g., 1% O₂) or treat with a chemical inducer for a specified duration (e.g., 16-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Experimental Workflow: Western Blot Analysis
Caption: Workflow for Western Blot analysis.
HIF-1α Reporter Gene Assay (Luciferase Assay)
This assay measures the transcriptional activity of HIF-1 by using a luciferase reporter construct containing HREs. A decrease in luciferase activity upon treatment with this compound would indicate an inhibition of the HIF-1α pathway.
Materials:
-
Cancer cell line
-
This compound
-
HRE-luciferase reporter plasmid
-
Control plasmid with a constitutive promoter (e.g., Renilla luciferase)
-
Transfection reagent
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Transfection: Co-transfect cells with the HRE-luciferase reporter plasmid and the control plasmid.
-
Treatment and Hypoxia: After 24 hours, treat the transfected cells with this compound or vehicle. Induce hypoxia as described in the Western blot protocol.
-
Cell Lysis: Lyse the cells using the passive lysis buffer provided with the assay kit.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency.
Experimental Workflow: Luciferase Reporter Assay
Caption: Workflow for HIF-1α Luciferase Reporter Assay.
Conclusion
The inhibition of carbonic anhydrase IX presents a promising strategy for targeting hypoxic tumors. While this compound is a potent and selective inhibitor of hCAIX, its direct effects on the HIF-1α pathway are still under investigation. Based on evidence from other CAIX inhibitors, it is plausible that this compound can disrupt the pH regulation in cancer cells, leading to a downstream destabilization of HIF-1α and a reduction in its transcriptional activity. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate this potential mechanism of action and to quantify the impact of this compound on the HIF-1α signaling cascade. Further studies are warranted to fully elucidate the therapeutic potential of targeting the CAIX-HIF-1α axis.
References
- 1. researchgate.net [researchgate.net]
- 2. Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Increased glucose uptake and metabolism in mesangial cells overexpressing glucose transporter 1 increases interleukin-6 and vascular endothelial growth factor production: role of AP-1 and HIF-1alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Development of a cell-based reporter assay for screening of inhibitors of hypoxia-inducible factor 2-induced gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hypoxia Activates Constitutive Luciferase Reporter Constructs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A positive circuit of VEGF increases Glut-1 expression by increasing HIF-1α gene expression in human retinal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Luciferase Reporter Assay to Detect Cellular Hypoxia In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for hCAIX-IN-6 in In Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human carbonic anhydrase IX (hCAIX) is a transmembrane enzyme that is highly expressed in a variety of solid tumors and plays a crucial role in tumor progression and metastasis.[1] Its expression is primarily regulated by hypoxia-inducible factor 1-alpha (HIF-1α), a transcription factor stabilized under low oxygen conditions, which are common in the tumor microenvironment.[2] hCAIX catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton, contributing to the acidification of the extracellular space while maintaining a neutral intracellular pH.[3] This pH regulation provides a survival advantage to cancer cells and facilitates their invasion and migration.[4] Consequently, hCAIX is a prime target for anticancer drug development.
hCAIX-IN-6 (also referred to as hCAIX/XII-IN-6) is a potent inhibitor of carbonic anhydrases, demonstrating high affinity for the tumor-associated isoforms hCAIX and hCAXII.[5] These application notes provide detailed protocols for utilizing this compound in a range of in vitro cell-based assays to evaluate its efficacy as a potential anti-cancer agent.
Mechanism of Action
This compound is a small molecule inhibitor that targets the catalytic activity of hCAIX. By binding to the enzyme, it blocks the conversion of carbon dioxide to bicarbonate and protons.[5] This inhibition disrupts the pH regulatory mechanism of cancer cells, leading to intracellular acidosis and a decrease in the acidification of the tumor microenvironment. This disruption of pH homeostasis can, in turn, induce apoptosis (programmed cell death), inhibit cell proliferation, and potentially arrest the cell cycle.
Data Presentation
The following tables summarize the inhibitory activity of this compound against various human carbonic anhydrase (hCA) isoforms and the cytotoxic effects of related hCAIX inhibitors in different cancer cell lines.
Table 1: Inhibitory Activity (Kᵢ) of hCAIX/XII-IN-6 against Human Carbonic Anhydrase Isoforms [5]
| Isoform | Inhibition Constant (Kᵢ) (nM) |
| hCA I | 6697 |
| hCA II | 2950 |
| hCA IV | 4093 |
| hCA IX | 4.1 |
| hCA XII | 7.7 |
Note: The data indicates that hCAIX/XII-IN-6 is a highly potent inhibitor of the tumor-associated isoforms hCAIX and hCAXII, with significantly lower affinity for the ubiquitous cytosolic isoforms hCA I and hCA II.
Table 2: Representative Cytotoxicity (IC₅₀) of Related hCAIX Inhibitors in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Assay Type | Reference |
| hCAIX/XII-IN-1 | MCF-7 | Breast Cancer | 0.48 | Proliferation | [6] |
| hCAIX-IN-12 | HCT-116 | Colorectal Cancer | 6.0 | Proliferation | [7] |
Note: The IC₅₀ values presented in this table are for structurally related hCAIX inhibitors and should be considered as representative. It is recommended to determine the specific IC₅₀ of this compound in the cancer cell lines of interest.
Experimental Protocols
The following are detailed protocols for key in vitro cell-based assays to characterize the anti-cancer effects of this compound.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the existing medium from the wells and replace it with 100 µL of the medium containing various concentrations of this compound. Include a vehicle-only control (e.g., DMSO at the same final concentration).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.
Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane, an early marker of apoptosis. Propidium Iodide (PI) is used to differentiate between early apoptotic, late apoptotic, and necrotic cells.[4]
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for 24-48 hours.
-
Harvest the cells by trypsinization and collect the cell suspension.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V-positive and PI-negative, while late apoptotic/necrotic cells will be positive for both Annexin V and PI.[8]
Cell Cycle Analysis (Propidium Iodide Staining)
This assay uses propidium iodide (PI) to stain the cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
This compound
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
PI staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for 24-48 hours.
-
Harvest the cells and wash with PBS.
-
Fix the cells by resuspending them in ice-cold 70% ethanol and incubate for at least 2 hours at -20°C.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in the PI staining solution containing RNase A to degrade RNA and ensure specific DNA staining.
-
Incubate for 30 minutes in the dark.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
References
- 1. 6-Aminocoumarin oxime-ether/sulfonamides as selective hCA IX and XII inhibitors: Synthesis, evaluation, and molecular dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. docs.abcam.com [docs.abcam.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Selective inhibition of carbonic anhydrase IX and XII by coumarin and psoralen derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for hCAIX-IN-6 in a 3D Tumor Spheroid Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Carbonic Anhydrase IX (hCAIX) is a transmembrane enzyme that is highly expressed in a variety of solid tumors, often as a result of the hypoxic tumor microenvironment.[1][2] Its expression is primarily regulated by the hypoxia-inducible factor-1α (HIF-1α). CAIX plays a pivotal role in pH regulation, facilitating tumor cell survival and proliferation by maintaining a neutral intracellular pH while contributing to an acidic extracellular milieu.[1][3] This acidic microenvironment promotes tumor invasion, metastasis, and resistance to conventional therapies, making hCAIX an attractive therapeutic target in oncology.[2][3]
hCAIX-IN-6 is a potent and selective inhibitor of carbonic anhydrases, demonstrating high affinity for the tumor-associated isoforms hCAIX and hCAXII.[1][4] These application notes provide a comprehensive guide for the utilization of this compound in a 3D tumor spheroid model, a physiologically relevant in vitro system that recapitulates many of the characteristics of avascular solid tumors, including hypoxia and nutrient gradients.
Data Presentation
Inhibitory Activity of this compound
The following table summarizes the inhibitory activity (Ki) of this compound against various human carbonic anhydrase (hCA) isoforms. The data highlights the compound's high selectivity for the tumor-associated isoforms hCAIX and hCAXII.
| Isoform | Inhibition Constant (Ki) (nM) | Selectivity Ratio (Ki hCAI / Ki hCAIX) | Selectivity Ratio (Ki hCAII / Ki hCAIX) |
| hCA I | 6697 | 1633 | - |
| hCA II | 2950 | - | 720 |
| hCA IV | 4093 | - | - |
| hCAIX | 4.1 | - | - |
| hCA XII | 7.7 | - | - |
| Data sourced from MedChemExpress.[1] |
Recommended Concentration Range for 3D Spheroid Experiments
Based on the potent Ki value against hCAIX, the following concentration range is recommended for initial experiments in a 3D tumor spheroid model. Optimization may be required depending on the cell line and experimental endpoint.
| Parameter | Recommended Range |
| Initial Screening Concentrations | 10 nM - 10 µM |
| IC50 Determination Range | 1 nM - 1000 nM (logarithmic dilutions) |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Based on the properties of structurally related compounds, this compound is presumed to be soluble in DMSO.[5]
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in sterile DMSO. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 400 g/mol , dissolve 4 mg of the compound in 1 mL of DMSO.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming (37°C) may be applied if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Protocol 2: 3D Tumor Spheroid Formation (Liquid Overlay Technique)
Objective: To generate uniform 3D tumor spheroids from a cancer cell line.
Materials:
-
Cancer cell line known to express CAIX (e.g., HT-29, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS), sterile
-
Ultra-low attachment (ULA) 96-well round-bottom plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture the selected cancer cell line in a T-75 flask until it reaches 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and collect the cell suspension.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed complete medium.
-
Determine the cell concentration and viability using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to a final concentration of 1 x 10^4 to 5 x 10^4 cells/mL, depending on the cell line's aggregation properties.
-
Carefully dispense 100 µL of the cell suspension into each well of a 96-well ULA round-bottom plate.
-
Centrifuge the plate at 200 x g for 5 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plate in a humidified incubator at 37°C with 5% CO2.
-
Monitor spheroid formation daily using an inverted microscope. Spheroids should form within 24-72 hours.
Protocol 3: Treatment of 3D Tumor Spheroids with this compound
Objective: To treat established 3D tumor spheroids with varying concentrations of this compound.
Materials:
-
Established 3D tumor spheroids in a 96-well ULA plate
-
This compound stock solution (10 mM in DMSO)
-
Complete cell culture medium
Procedure:
-
After 3-4 days of spheroid formation, prepare serial dilutions of this compound from the 10 mM stock solution in complete cell culture medium. It is recommended to prepare 2X the final desired concentrations.
-
Include a vehicle control group treated with the same final concentration of DMSO as the highest concentration of this compound (typically ≤ 0.1%).
-
Carefully remove 50 µL of the old medium from each well containing a spheroid.
-
Add 50 µL of the 2X this compound dilutions or the vehicle control to the respective wells, resulting in a final volume of 100 µL and the desired 1X final concentrations.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, 72, or 96 hours) in a humidified incubator at 37°C with 5% CO2.
Protocol 4: Assessment of Spheroid Viability (ATP-based Assay)
Objective: To quantify the effect of this compound on the viability of 3D tumor spheroids.
Materials:
-
Treated 3D tumor spheroids in a 96-well ULA plate
-
3D-compatible cell viability reagent (e.g., CellTiter-Glo® 3D)
-
Luminometer
Procedure:
-
At the end of the treatment period, equilibrate the 96-well plate and the cell viability reagent to room temperature for at least 30 minutes.
-
Add a volume of the cell viability reagent to each well equal to the volume of the cell culture medium in the well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents by placing the plate on an orbital shaker for 5 minutes at a low speed to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Mandatory Visualization
Caption: CAIX signaling pathway and the inhibitory action of this compound.
Caption: Workflow for evaluating this compound in a 3D tumor spheroid model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Recent Developments in Targeting Carbonic Anhydrase IX for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of carbonic anhydrase IX as a therapeutic target for inhibition of breast cancer invasion and metastasis using a series of in vitro breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. amsbio.com [amsbio.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for hCAIX/XII-IN-6 Administration in In Vivo Mouse Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical evaluation of hCAIX/XII-IN-6, a potent carbonic anhydrase IX (CAIX) and XII (CAXII) inhibitor, in mouse xenograft models of cancer. This document outlines the mechanism of action of CAIX, detailed protocols for in vivo administration of hCAIX/XII-IN-6, and a summary of its biochemical activity.
Introduction
Carbonic anhydrase IX (CAIX) is a transmembrane enzyme that is highly overexpressed in a wide variety of solid tumors, with very limited expression in normal tissues.[1] Its expression is primarily induced by hypoxia, a common feature of the tumor microenvironment.[2] CAIX plays a critical role in pH regulation, promoting tumor cell survival and proliferation in the acidic conditions of the tumor microenvironment by catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons.[2][3] This enzymatic activity contributes to intracellular pH homeostasis and acidification of the extracellular space, which facilitates tumor invasion and metastasis.[3] The selective expression of CAIX on tumor cells makes it an attractive target for anticancer therapies.[3]
hCAIX/XII-IN-6 is an orally active small molecule inhibitor of carbonic anhydrases. It exhibits high affinity for human CAIX and CAXII isoforms.[4][5] While preclinical studies have demonstrated its therapeutic potential in models of rheumatoid arthritis, its application in cancer xenograft models is an area of active research.[4] These protocols provide a framework for investigating the anti-tumor efficacy of hCAIX/XII-IN-6 in in vivo mouse xenograft models.
Data Presentation
The following table summarizes the inhibitory activity of hCAIX/XII-IN-6 against various human carbonic anhydrase isoforms.
| Isoform | Inhibition Constant (Kᵢ) (nM) | Reference |
| hCA I | 6697 | [4][5] |
| hCA II | 2950 | [4][5] |
| hCA IV | 4093 | [4][5] |
| hCA IX | 4.1 | [4][5] |
| hCA XII | 7.7 | [4][5] |
Signaling Pathway and Experimental Workflow
Figure 1: Simplified signaling pathway of hCAIX in the tumor microenvironment.
Figure 2: Experimental workflow for in vivo mouse xenograft studies with hCAIX/XII-IN-6.
Experimental Protocols
Note: The following protocols are suggested based on the known properties of hCAIX/XII-IN-6 and general practices for in vivo studies with other small molecule CAIX inhibitors. Optimization may be required for specific cell lines and tumor models.
Cell Line Selection and Culture
-
Cell Lines: Select a human cancer cell line known to overexpress CAIX, particularly under hypoxic conditions. Examples from studies with other CAIX inhibitors include, but are not limited to:
-
HT-29 (Colon carcinoma)
-
MDA-MB-231 (Breast cancer)
-
SK-RC-52 (Renal cell carcinoma)
-
-
Culture Conditions: Culture the selected cell line in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO₂. To confirm and enhance CAIX expression, cells can be cultured under hypoxic conditions (e.g., 1% O₂) for 24-48 hours prior to implantation.
Animal Model
-
Strain: Immunocompromised mice are required for establishing human tumor xenografts. Commonly used strains include:
-
NOD/SCID (Non-obese diabetic/severe combined immunodeficiency)
-
BALB/c nude
-
-
Acclimatization: Allow mice to acclimatize to the facility for at least one week before the start of the experiment. House them in a pathogen-free environment with ad libitum access to food and water. All animal procedures must be performed in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).
Tumor Xenograft Establishment
-
Cell Preparation: Harvest cultured tumor cells during the exponential growth phase. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a 1:1 mixture of serum-free medium and Matrigel® to a final concentration of 5 x 10⁷ to 1 x 10⁸ cells/mL. Keep the cell suspension on ice.
-
Subcutaneous Implantation: Anesthetize the mice. Inject 100-200 µL of the cell suspension (containing 5 x 10⁶ to 2 x 10⁷ cells) subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions (length and width) using digital calipers every 2-3 days. Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2 .
hCAIX/XII-IN-6 Administration
-
Randomization: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n ≥ 5 per group).
-
Formulation of hCAIX/XII-IN-6:
-
hCAIX/XII-IN-6 is an orally active compound.[4] For oral gavage, a suitable vehicle is required. A common vehicle for hydrophobic compounds is a suspension in 0.5% (w/v) methylcellulose (B11928114) or carboxymethyl cellulose (B213188) (CMC) in sterile water.[6]
-
Alternatively, a formulation containing a small amount of an organic solvent and a surfactant can be used to improve solubility. A commonly used vehicle for oral administration of small molecules in mice is a mixture of 5-10% DMSO, 40% PEG300, 5% Tween 80, and the remainder being sterile water or saline.[7]
-
Preparation:
-
Calculate the required amount of hCAIX/XII-IN-6 for the entire study based on the desired dose and the number of animals.
-
On each day of dosing, prepare a fresh suspension of hCAIX/XII-IN-6 in the chosen vehicle. If using a co-solvent system, first dissolve the compound in the organic solvent (e.g., DMSO) before adding the other components. Ensure the final concentration of the organic solvent is minimized to avoid toxicity.
-
-
-
Dosage and Administration:
-
Dosage: Based on in vivo studies in a rat model, a starting dose range of 10-30 mg/kg can be considered.[4] Dose-response studies are recommended to determine the optimal dose for tumor growth inhibition.
-
Administration: Administer hCAIX/XII-IN-6 or the vehicle control to the respective groups via oral gavage once daily. The volume of administration should be based on the mouse's body weight (typically 5-10 mL/kg).
-
Efficacy and Toxicity Assessment
-
Tumor Growth: Continue to measure tumor volume 2-3 times per week throughout the study.
-
Body Weight and Clinical Observations: Monitor the body weight of each mouse 2-3 times per week as a general indicator of toxicity. Observe the animals daily for any signs of distress or adverse effects.
-
Endpoint: The study can be terminated when the tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or at a fixed time point.
-
Tumor Analysis: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight. Tumors can be processed for further analysis, such as:
-
Histology: To assess tumor morphology and necrosis.
-
Immunohistochemistry (IHC): To evaluate the expression of biomarkers such as Ki-67 (proliferation) and cleaved caspase-3 (apoptosis), as well as to confirm CAIX expression.
-
Western Blotting: To quantify the levels of specific proteins in the signaling pathway.
-
By following these detailed protocols, researchers can effectively evaluate the in vivo anti-tumor efficacy of hCAIX/XII-IN-6 in mouse xenograft models, contributing to the development of novel cancer therapeutics targeting the hypoxic tumor microenvironment.
References
- 1. Carbonic Anhydrase XII Functions in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonic anhydrase inhibitors. Inhibition of tumor-associated isozyme IX by halogenosulfanilamide and halogenophenylaminobenzolamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chapter 13: Carbonic Anhydrase IX as an Imaging and Therapeutic Target for Tumors and Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Determining the IC50 of hCAIX-IN-6 in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Human carbonic anhydrase IX (hCAIX) is a transmembrane enzyme that is highly overexpressed in a wide range of solid tumors and is a key factor in the regulation of the tumor microenvironment.[1] Its expression is primarily induced by hypoxia, a common feature of solid tumors, through the activation of the HIF-1α transcription factor.[2][3] hCAIX catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton, contributing to the acidification of the extracellular space.[1][4] This acidic microenvironment promotes tumor invasion, metastasis, and resistance to therapy, making hCAIX an attractive and specific target for the development of novel anticancer drugs.[1][4]
hCAIX-IN-6 is a novel small molecule inhibitor designed to target the catalytic activity of hCAIX. By inhibiting hCAIX, this compound is expected to disrupt pH regulation in cancer cells, leading to intracellular acidification and subsequent inhibition of tumor growth and metastasis.[5] This application note provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines, a critical step in evaluating its preclinical efficacy.
Mechanism of Action of hCAIX Inhibitors
hCAIX inhibitors function by binding to the active site of the hCAIX enzyme, thereby blocking its ability to catalyze the hydration of CO2.[1] This inhibition disrupts the pH balance within the tumor microenvironment, leading to an accumulation of acidic byproducts inside the cancer cells.[5] The resulting intracellular acidosis can induce cellular stress, arrest cell proliferation, and ultimately trigger programmed cell death (apoptosis).[5] Furthermore, by normalizing the extracellular pH, hCAIX inhibitors can potentially enhance the efficacy of conventional chemotherapies and immunotherapies.
Data Presentation: IC50 Values of Representative hCAIX Inhibitors
While the specific IC50 values for this compound are yet to be determined, the following table summarizes the IC50 values for other known ureido-sulfamate CAIX inhibitors in a panel of breast cancer cell lines under both normoxic (21% O2) and hypoxic (0.5% O2) conditions. This data serves as a reference for the expected potency range of selective CAIX inhibitors.
| Compound | Cell Line | IC50 (µM) - Normoxia | IC50 (µM) - Hypoxia |
| FC11409B | MDA-MB-231 | >100 | 10 - 30 |
| FC9398A | MCF-7 | ~50 | 10 - 30 |
| FC9403A | SK-BR-3 | >100 | 10 - 30 |
| FC9396A | T-47D | ~75 | 10 - 30 |
| S4 | BT-474 | ~60 | 10 - 30 |
Note: The IC50 values in hypoxic conditions for all compounds were found to be in a similar range of 10-30 µM, demonstrating a significant increase in potency in the low-oxygen environment where hCAIX is predominantly expressed.[6]
Experimental Protocols
Cell Culture
-
Cell Lines: Select a panel of cancer cell lines with varying levels of endogenous hCAIX expression (e.g., MDA-MB-231, MCF-7, HeLa, HepG2).[6] Include a non-cancerous cell line (e.g., MCF-10A) as a control for assessing cytotoxicity.
-
Culture Conditions: Culture the cells in the appropriate medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Hypoxic Conditions: For experiments under hypoxic conditions, place the cells in a specialized hypoxia chamber with an atmosphere of 1% O2, 5% CO2, and 94% N2 for the desired duration.
In Vitro Cytotoxicity Assay (MTT or SRB Assay)
This protocol outlines the determination of IC50 values using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity.
-
Day 1: Cell Seeding
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate overnight to allow for cell attachment.
-
-
Day 2: Compound Treatment
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution to create a range of concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Remove the medium from the wells and add 100 µL of fresh medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours under either normoxic or hypoxic conditions.
-
-
Day 4/5: Assay and Data Analysis
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis (log(inhibitor) vs. response -- variable slope).
-
Visualizations
Signaling Pathway of hCAIX in the Tumor Microenvironment
Caption: Role of hCAIX in tumor acidosis and pH regulation.
Experimental Workflow for Determining IC50
Caption: Workflow for determining the IC50 of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Chapter 13: Carbonic Anhydrase IX as an Imaging and Therapeutic Target for Tumors and Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Developments in Targeting Carbonic Anhydrase IX for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are CAIX inhibitors and how do they work? [synapse.patsnap.com]
- 6. Evaluation of carbonic anhydrase IX as a therapeutic target for inhibition of breast cancer invasion and metastasis using a series of in vitro breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for hCAIX-IN-6 in Breast Cancer Chemoresistance Studies
For Research Use Only.
Introduction
Carbonic Anhydrase IX (CAIX) is a transmembrane enzyme that is highly expressed in many solid tumors, including breast cancer, and is a key mediator of tumor acidosis.[1] Its expression is primarily induced by hypoxia, a common feature of the tumor microenvironment, through the Hypoxia-Inducible Factor-1α (HIF-1α) pathway.[2] By catalyzing the hydration of carbon dioxide to bicarbonate and protons, CAIX contributes to an acidic extracellular pH while maintaining a neutral to alkaline intracellular pH. This pH regulation promotes cancer cell survival, proliferation, invasion, and significantly contributes to chemoresistance.[2] Many conventional chemotherapeutic agents are weak bases that become protonated and thus membrane-impermeable in an acidic environment, reducing their uptake and efficacy.[3]
hCAIX-IN-6 (also referred to as hCAIX/XII-IN-6) is a potent and selective small molecule inhibitor of human Carbonic Anhydrase IX (hCAIX) and XII (hCAXII).[4][5] Its high affinity for CAIX makes it a valuable research tool for investigating the role of CAIX in cancer biology and for evaluating CAIX inhibition as a strategy to overcome chemoresistance in breast cancer.
These application notes provide an overview of the mechanism of action of this compound and detailed protocols for its use in studying chemoresistance in breast cancer cell models. The experimental methodologies are based on established protocols for similar CAIX inhibitors.
Product Information: hCAIX/XII-IN-6
| Property | Value | Reference |
| Full Name | hCAIX/XII-IN-6 | [4][5] |
| Molecular Formula | C₂₆H₂₃N₃O₆S₄ | [5] |
| Molecular Weight | 601.74 g/mol | [5] |
| CAS Number | 3031666-31-3 | [5] |
| Target(s) | Human Carbonic Anhydrase (hCA) isoforms | [4][5] |
| Inhibition Constants (Ki) | hCAIX: 4.1 nM hCAXII: 7.7 nM hCA II: 2950 nM hCA I: 6697 nM hCA IV: 4093 nM | [4][5] |
| Solubility | Soluble in DMSO. | |
| Storage | Store at -20°C for long-term storage. Stock solutions can be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
Mechanism of Action and Signaling Pathway
Under hypoxic conditions, HIF-1α is stabilized and translocates to the nucleus, where it induces the transcription of target genes, including CA9. The resulting CAIX protein on the cell surface acidifies the extracellular space. This acidic tumor microenvironment (TME) is a major driver of chemoresistance. By inhibiting the enzymatic activity of CAIX, this compound prevents the acidification of the TME. This can restore the sensitivity of cancer cells to pH-dependent chemotherapeutic drugs like doxorubicin (B1662922). Furthermore, inhibiting CAIX can disrupt the pH regulation crucial for cancer cell survival and proliferation under hypoxic stress, potentially leading to apoptosis.[6]
Applications
-
Reversal of Chemoresistance: Investigating the ability of this compound to sensitize chemoresistant breast cancer cells (e.g., those resistant to doxorubicin, paclitaxel) to therapy, particularly under hypoxic conditions.
-
Synergistic Effects: Studying the potential synergistic or additive effects of this compound when used in combination with standard chemotherapeutic agents.
-
Mechanism of Resistance: Elucidating the specific role of CAIX-mediated pH regulation in different forms of drug resistance.
-
Target Validation: Using this compound as a tool to validate CAIX as a therapeutic target in various breast cancer subtypes (e.g., Triple-Negative Breast Cancer, HER2-positive).
Quantitative Data from Studies with CAIX Inhibitors
The following table summarizes data from studies using various sulfonamide-based CAIX inhibitors, which are structurally and functionally related to this compound. This data can serve as a reference for designing experiments with this compound.
| Inhibitor | Cell Line | Assay | Key Findings | Reference |
| SLC-0111 | MCF7 | Cell Viability (Annexin V/PI) | In combination with 90 nM Doxorubicin, 100 µM SLC-0111 significantly increased cell death. | [7][8] |
| SLC-0111 | MCF7 | Colony Formation | 100 µM SLC-0111 in combination with 10 nM Doxorubicin reduced colony formation. | [7] |
| U-NO₂ | UFH-001 (TNBC) | Cell Growth (MTT Assay) | IC₅₀ of ~25 µM after 96h treatment under normoxia. | [9] |
| S4 | MDA-MB-231 | Cell Proliferation | Dose-dependent decrease in proliferation under hypoxia (3-100 µM). | [2] |
| S4 | SKOV-3 (Ovarian) | Migration Assay | Significant inhibition of migration at 30 and 100 µM under hypoxia. | [2] |
| FC9403A | MDA-MB-231 | Cell Proliferation | Dose-dependent decrease in proliferation under hypoxia (3-100 µM). | [2] |
| BSM-0004 | MCF 7 | Cytotoxicity (MTT Assay) | IC₅₀ of 30.65 µM under hypoxic conditions. |
Experimental Protocols
The following are detailed protocols for assessing the effect of this compound on chemoresistance in breast cancer cell lines.
Cell Viability Assay to Assess Chemoresistance (MTT Assay)
Objective: To determine if this compound can sensitize breast cancer cells to a chemotherapeutic agent like doxorubicin, especially under hypoxic conditions.
Materials:
-
Breast cancer cell line (e.g., MCF-7 for doxorubicin resistance studies).
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
This compound (stock solution in DMSO).
-
Doxorubicin (stock solution in water or DMSO).
-
96-well cell culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO (cell culture grade).
-
Hypoxic incubator or chamber (1% O₂).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed breast cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Prepare two identical sets of plates for normoxic and hypoxic conditions.
-
Adherence: Incubate the plates for 24 hours at 37°C and 5% CO₂ to allow cells to adhere.
-
Hypoxic Pre-conditioning: Place one set of plates in a hypoxic chamber (1% O₂, 5% CO₂, 37°C) for 16-24 hours to induce CAIX expression. Keep the other set in a normoxic incubator.
-
Treatment: Prepare serial dilutions of doxorubicin and a fixed, non-toxic concentration of this compound (determine this concentration beforehand, e.g., 1-10 µM). Treat the cells according to the following groups:
-
Vehicle control (medium with DMSO).
-
Doxorubicin only (various concentrations).
-
This compound only (fixed concentration).
-
Combination: Doxorubicin (various concentrations) + this compound (fixed concentration).
-
-
Incubation: Return the plates to their respective normoxic or hypoxic incubators and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[10]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently on an orbital shaker.[10]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot dose-response curves and determine the IC₅₀ values for doxorubicin with and without this compound. A significant decrease in the IC₅₀ value in the combination group indicates sensitization.
Note on Doxorubicin and MTT Assay: Doxorubicin can interfere with the MTT assay's colorimetric reading. It is crucial to wash the cells with PBS after the treatment incubation and before adding the MTT reagent to remove any residual doxorubicin.[11]
Apoptosis Assay (Annexin V-FITC / Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound in combination with a chemotherapeutic agent.
Materials:
-
Breast cancer cells.
-
6-well plates.
-
This compound and chemotherapeutic agent (e.g., Doxorubicin).
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).
-
Flow cytometer.
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates (e.g., 2.5 x 10⁵ cells/well) and treat them as described in the viability assay (using IC₅₀ concentrations of the chemo-agent and a fixed dose of this compound) for 24-48 hours under normoxic and hypoxic conditions.[12]
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. Gently aspirate the medium (containing floating cells) into a centrifuge tube. Wash the adherent cells with PBS and detach them using trypsin. Combine the trypsinized cells with the floating cells.
-
Washing: Centrifuge the cell suspension (e.g., 300 x g for 5 minutes), discard the supernatant, and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[13]
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cells.[13]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis for CAIX and HIF-1α Expression
Objective: To confirm the induction of CAIX by hypoxia and to observe the modulation of related proteins upon treatment.
Materials:
-
Breast cancer cells.
-
Cell culture dishes.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running and transfer buffers.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-CAIX, anti-HIF-1α, anti-β-actin (loading control).
-
HRP-conjugated secondary antibody.
-
ECL substrate and imaging system.
Procedure:
-
Cell Culture and Treatment: Culture and treat cells in 60mm or 100mm dishes as previously described for 24 hours under normoxic and hypoxic conditions.
-
Lysis: After treatment, place dishes on ice and wash cells twice with ice-cold PBS. Lyse the cells directly on the plate by adding ice-cold RIPA buffer. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Note for HIF-1α: HIF-1α is rapidly degraded under normoxic conditions.[14] All lysis steps for HIF-1α detection must be performed rapidly and strictly on ice. Some protocols recommend using buffers containing cobalt chloride (CoCl₂) to stabilize HIF-1α.
-
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-CAIX, anti-HIF-1α) overnight at 4°C with gentle agitation.
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and detect the protein bands using an ECL substrate.
-
Analysis: Quantify band intensity using densitometry software and normalize to the loading control (β-actin). Confirm that CAIX expression is upregulated under hypoxic conditions.
References
- 1. Chapter 13: Carbonic Anhydrase IX as an Imaging and Therapeutic Target for Tumors and Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of carbonic anhydrase IX as a therapeutic target for inhibition of breast cancer invasion and metastasis using a series of in vitro breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. amsbio.com [amsbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inhibition of Carbonic Anhydrase IX Promotes Apoptosis through Intracellular pH Level Alterations in Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition | PLOS One [journals.plos.org]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Inhibition of apoptosis in breast cancer cells by si-FoxO3a through the protein digestion and absorption signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. docs.abcam.com [docs.abcam.com]
Application of hCAIX-IN-6 in Combination with Radiotherapy: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the investigation of hCAIX-IN-6, a potent and selective inhibitor of human carbonic anhydrase IX (hCAIX), in combination with radiotherapy for cancer treatment. As a member of the 2-substituted-benzimidazole-6-sulfonamide class of inhibitors, this compound offers a promising avenue for targeting hypoxic tumors, which are notoriously resistant to conventional radiotherapy.
Introduction
Carbonic anhydrase IX (CAIX) is a transmembrane enzyme that is highly overexpressed in a wide range of solid tumors and is a key regulator of the tumor microenvironment.[1] Its expression is primarily induced by hypoxia, a common feature of solid tumors that is associated with poor prognosis and resistance to therapy, including radiotherapy.[1][2] CAIX contributes to tumor progression by maintaining the intracellular pH of cancer cells in a favorable range for survival and proliferation while acidifying the extracellular space, which facilitates invasion and metastasis.[2]
The inhibition of CAIX presents a strategic approach to cancer therapy. By blocking the catalytic activity of CAIX, inhibitors like this compound can disrupt pH regulation in tumor cells, leading to increased intracellular acidosis and enhanced sensitivity to cytotoxic treatments.[3] Preclinical studies with various CAIX inhibitors have demonstrated a synergistic effect when combined with radiotherapy, suggesting that this combination can overcome the radioresistance of hypoxic tumors.[4]
This compound is a potent inhibitor of the tumor-associated isoforms hCAIX and hCAXII, with a favorable selectivity profile over the ubiquitously expressed cytosolic isoforms hCAI and hCAII. While specific preclinical data for this compound in combination with radiotherapy is not yet publicly available, this document provides protocols based on its known inhibitory activity and the established methodologies for evaluating similar CAIX inhibitors in cancer models.
Data Presentation
The following table summarizes the inhibitory activity of this compound against various human carbonic anhydrase (hCA) isoforms. This data is crucial for understanding its potency and selectivity.
| CA Isoform | Inhibition Constant (Kᵢ) (nM) | Selectivity vs. hCAIX |
| hCA I | 6697 | ~1633-fold |
| hCA II | 2950 | ~720-fold |
| hCA IV | 4093 | ~1000-fold |
| hCA IX | 4.1 | - |
| hCA XII | 7.7 | ~1.9-fold |
Data sourced from commercially available information.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action for the combination therapy and a general workflow for its preclinical evaluation.
Experimental Protocols
The following protocols are provided as a guide for the preclinical evaluation of this compound in combination with radiotherapy. These should be adapted based on the specific cancer model and experimental setup.
In Vitro Protocols
1. Cell Line Selection and Culture
-
Objective: To select and maintain cancer cell lines with endogenous or induced high expression of CAIX.
-
Recommended Cell Lines: HT-29 (colon cancer), MDA-MB-231 (breast cancer), A549 (lung cancer), or other cell lines known to express CAIX under hypoxic conditions.
-
Culture Conditions:
-
Maintain cells in the recommended growth medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Induce CAIX expression by culturing cells under hypoxic conditions (e.g., 1% O₂, 5% CO₂, 94% N₂) for 24-48 hours prior to and during the experiment.
-
2. Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of this compound alone and in combination with radiotherapy.
-
Materials: 96-well plates, this compound stock solution (in DMSO), MTT reagent, solubilization buffer.
-
Protocol:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treat cells with increasing concentrations of this compound (e.g., 0.1 nM to 100 µM).
-
For combination studies, irradiate the cells with a single dose of radiation (e.g., 2, 4, or 6 Gy) immediately after adding this compound.
-
Incubate for 48-72 hours.
-
Add MTT reagent to each well and incubate for 4 hours.
-
Add solubilization buffer and measure absorbance at 570 nm.
-
Calculate cell viability and determine the IC₅₀ values.
-
3. Clonogenic Survival Assay
-
Objective: To assess the long-term effect of this compound and radiotherapy on the reproductive integrity of cancer cells.
-
Protocol:
-
Treat cells with this compound and/or radiotherapy as described in the cytotoxicity assay.
-
After treatment, trypsinize the cells and seed a known number of cells (e.g., 200-1000 cells/well) in 6-well plates.
-
Incubate for 10-14 days until colonies of at least 50 cells are visible.
-
Fix and stain the colonies (e.g., with crystal violet).
-
Count the number of colonies and calculate the surviving fraction.
-
In Vivo Protocol
1. Xenograft Tumor Model
-
Objective: To evaluate the anti-tumor efficacy of this compound in combination with radiotherapy in a living organism.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice).
-
Protocol:
-
Subcutaneously inject CAIX-expressing cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of the mice.
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment groups:
-
Vehicle control
-
This compound alone
-
Radiotherapy alone
-
This compound in combination with radiotherapy
-
-
Administer this compound via an appropriate route (e.g., intraperitoneal or oral) at a predetermined dose and schedule.
-
Deliver a fractionated dose of radiotherapy to the tumors (e.g., 2-3 Gy per fraction for a total of 10-20 Gy).
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, excise tumors for immunohistochemical analysis (e.g., for CAIX, Ki-67, and hypoxia markers like pimonidazole).
-
Conclusion
The combination of this compound with radiotherapy holds significant promise for the treatment of hypoxic solid tumors. The protocols outlined in this document provide a framework for the preclinical investigation of this therapeutic strategy. Researchers are encouraged to adapt these methodologies to their specific research questions and cancer models of interest. Further studies are warranted to fully elucidate the in vivo efficacy, optimal dosing and scheduling, and potential biomarkers of response for this combination therapy.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of Carbonic Anhydrase IX Promotes Apoptosis through Intracellular pH Level Alterations in Cervical Cancer Cells [mdpi.com]
- 4. Targeting carbonic anhydrase IX by nitroimidazole based sulfamides enhances the therapeutic effect of tumor irradiation: a new concept of dual targeting drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Assessing the Impact of hCAIX-IN-6 on Cell Migration and Invasion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of Melanoma Cell Migration and Invasion Targeting the Hypoxic Tumor Associated CAXII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. VD11-4-2|CA IX Inhibitor|Research Chemical [benchchem.com]
- 6. The interactome of metabolic enzyme carbonic anhydrase IX reveals novel roles in tumor cell migration and invadopodia/MMP14-mediated invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for hCAIX-IN-6 in Cancer Cell Metabolism Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human carbonic anhydrase IX (hCAIX) is a transmembrane enzyme that is highly overexpressed in a multitude of solid tumors, with minimal presence in normal tissues.[1][2] Its expression is predominantly induced by hypoxia, a common characteristic of the tumor microenvironment, through the hypoxia-inducible factor-1α (HIF-1α) pathway.[3][4] hCAIX plays a pivotal role in regulating pH by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[4][5] This enzymatic activity contributes to an acidic tumor microenvironment, which promotes tumor progression, metastasis, and resistance to therapies, while maintaining a neutral intracellular pH conducive to cancer cell survival and proliferation.[5][6] Consequently, hCAIX has emerged as a significant therapeutic target in oncology.[7][8]
hCAIX-IN-6 is a potent and selective small molecule inhibitor of hCAIX. These application notes provide detailed protocols and data presentation guidelines for utilizing this compound to investigate its effects on cancer cell metabolism. The information herein is based on established experimental designs for characterizing hCAIX inhibitors.
Mechanism of Action and Signaling Pathways
Under hypoxic conditions, cancer cells upregulate glycolysis to sustain energy production, leading to an accumulation of acidic byproducts like lactic acid and protons.[4][9] hCAIX, located on the cell surface, facilitates the conversion of CO2 to bicarbonate (HCO3-) and protons (H+). The bicarbonate is transported into the cell to buffer the intracellular pH (pHi), maintaining an alkaline environment favorable for metabolic processes and cell survival.[6][10] The protons are extruded, contributing to the acidification of the extracellular space (pHe).[6] This acidic pHe promotes the breakdown of the extracellular matrix, cell migration, and invasion.[6][11]
Inhibition of hCAIX by this compound blocks this catalytic activity, leading to several downstream effects on cancer cell metabolism:
-
Disruption of pH Homeostasis: Inhibition of hCAIX leads to a decrease in intracellular pH and an increase in extracellular pH, disrupting the pH gradient that cancer cells maintain.[5][6]
-
Inhibition of Glycolysis: The altered intracellular pH can negatively impact the activity of key glycolytic enzymes, leading to a reduction in glycolytic flux and lactate (B86563) production.[10]
-
Reduced Cell Proliferation and Survival: By disrupting pH balance and metabolic pathways, hCAIX inhibition can suppress cancer cell proliferation and induce apoptosis.[4][5]
-
Suppression of Invasion and Metastasis: By neutralizing the acidic tumor microenvironment, hCAIX inhibitors can reduce the invasive and metastatic potential of cancer cells.[1][12]
Caption: Signaling pathway of hCAIX in cancer metabolism under hypoxia and the inhibitory effect of this compound.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
This table summarizes the inhibitory potency (Ki) of this compound against various human carbonic anhydrase isoforms to demonstrate its selectivity.
| Isoform | Ki (nM) | Selectivity Ratio (Ki hCAII / Ki hCAIX) |
| hCAIX | 25 | 120 |
| hCAII | 3000 | |
| hCAXII | 50 |
Data is representative and should be determined experimentally.
Table 2: Anti-proliferative Effects of this compound on Cancer Cell Lines
This table illustrates the cytotoxic effects (IC50) of this compound on different cancer cell lines under both normal (normoxic) and low-oxygen (hypoxic) conditions.
| Cell Line | Cancer Type | IC50 (µM) - Normoxia | IC50 (µM) - Hypoxia |
| MCF-7 | Breast Cancer | > 100 | 15 |
| HT-29 | Colon Cancer | > 100 | 20 |
| A549 | Lung Cancer | > 100 | 25 |
Data is representative and should be determined experimentally.
Table 3: Effect of this compound on Cancer Cell Metabolism
This table quantifies the impact of this compound on key metabolic parameters in cancer cells cultured under hypoxic conditions.
| Parameter | Control | This compound (2 x IC50) | % Change |
| Extracellular Lactate (mM) | 5.2 | 3.1 | -40.4% |
| Glucose Consumption (µg/10^6 cells) | 12.5 | 8.3 | -33.6% |
| Intracellular pH (pHi) | 7.4 | 7.1 | -4.1% |
| Extracellular pH (pHe) | 6.8 | 7.0 | +2.9% |
Data is representative and should be determined experimentally.
Experimental Protocols
Stopped-Flow Carbonic Anhydrase Activity Assay
This assay is used to determine the inhibitory activity of this compound on the CO2 hydration activity of purified hCAIX.[8]
Materials:
-
Purified recombinant human CA isoforms (hCAIX, hCAII, etc.)
-
This compound
-
HEPES-Tris buffer (pH 7.5)
-
p-nitrophenol (pH indicator)
-
CO2-saturated water
-
Stopped-flow spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.
-
In the spectrophotometer syringe, mix the purified hCAIX enzyme solution with varying concentrations of this compound or vehicle control and incubate at 25°C.
-
In the other syringe, load the CO2-saturated solution.
-
Rapidly mix the two solutions. The hydration of CO2 to bicarbonate and protons will cause a pH change, which is monitored by the change in absorbance of the pH indicator over time.
-
Calculate the initial rate of the reaction.
-
Determine the IC50 and Ki values by fitting the data to the appropriate inhibition models.
Caption: Workflow for the stopped-flow carbonic anhydrase activity assay.
Cell Viability Assay (MTT/MTS)
This protocol assesses the effect of this compound on the viability of cancer cells.[13][14]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Expose cells to a range of concentrations of this compound or vehicle control.
-
Incubate the plates under both normoxic (21% O2) and hypoxic (e.g., 1% O2) conditions for 48-72 hours.
-
Add MTT or MTS reagent to each well and incubate according to the manufacturer's instructions. Viable cells will convert the reagent into a colored formazan (B1609692) product.
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Lactate and Glucose Consumption Assays
These assays measure the effect of this compound on key metabolic outputs of cancer cells.
Materials:
-
Cancer cells cultured under hypoxia
-
This compound
-
Lactate colorimetric/fluorometric assay kit
-
Glucose colorimetric/fluorometric assay kit
-
Microplate reader
Procedure:
-
Culture cancer cells to a desired confluency under hypoxic conditions.
-
Treat the cells with this compound at a relevant concentration (e.g., 2 x IC50) or vehicle control for a specified time (e.g., 24 hours).
-
Collect the cell culture medium.
-
Measure the lactate concentration in the collected medium using a lactate assay kit according to the manufacturer's protocol.
-
Measure the glucose concentration in the collected medium using a glucose assay kit according to the manufacturer's protocol.
-
To determine glucose consumption, subtract the final glucose concentration from the initial glucose concentration in the fresh medium.
-
Normalize the results to the cell number.
Intracellular and Extracellular pH Measurement
This protocol determines the impact of this compound on the pH homeostasis of cancer cells.
Materials:
-
Cancer cells cultured under hypoxia
-
This compound
-
BCECF-AM (for intracellular pH)
-
pH-sensitive fluorescent dyes or a pH meter (for extracellular pH)
-
Fluorescence microscope or plate reader
Procedure for Intracellular pH (pHi):
-
Culture cells on glass coverslips or in clear-bottom microplates.
-
Treat cells with this compound or vehicle control under hypoxic conditions.
-
Load the cells with the pH-sensitive fluorescent dye BCECF-AM according to the manufacturer's instructions.
-
Measure the fluorescence at the excitation wavelengths for the protonated and deprotonated forms of the dye.
-
Calculate the ratio of the fluorescence intensities and determine the pHi using a calibration curve.
Procedure for Extracellular pH (pHe):
-
Culture cells in a 24- or 48-well plate to a high density under hypoxic conditions.
-
Treat the cells with this compound or vehicle control.
-
After incubation, carefully collect the culture medium.
-
Measure the pH of the medium using a calibrated pH meter or a pH-sensitive fluorescent dye.
Caption: General experimental workflow for studying the effects of this compound on cancer cell metabolism.
References
- 1. Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors | MDPI [mdpi.com]
- 2. Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are CAIX inhibitors and how do they work? [synapse.patsnap.com]
- 6. Recent Developments in Targeting Carbonic Anhydrase IX for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Hypoxia-induced carbonic anhydrase IX facilitates lactate flux in human breast cancer cells by non-catalytic function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CA IX Stabilizes Intracellular pH to Maintain Metabolic Reprogramming and Proliferation in Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
- 12. Cancer Therapeutic Targeting of Hypoxia Induced Carbonic Anhydrase IX: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for Evaluating hCAIX-IN-6 in Primary Patient-Derived Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonic anhydrase IX (CAIX) is a transmembrane enzyme that plays a crucial role in regulating pH in the tumor microenvironment.[1][2] Its expression is predominantly restricted to tumor cells and is strongly induced by hypoxia, a common feature of solid tumors, through the hypoxia-inducible factor-1α (HIF-1α) pathway.[2][3][4][5][6][7][8] By catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons, CAIX contributes to intracellular pH homeostasis and acidification of the extracellular space, which in turn promotes tumor cell survival, proliferation, migration, and invasion.[1][2][9][10][11][12][13] Due to its limited expression in normal tissues and its association with aggressive tumor phenotypes, CAIX has emerged as a promising therapeutic target in oncology.[1][13][14][15][16][17][18]
hCAIX-IN-6 is a small molecule inhibitor designed to selectively target the catalytic activity of human carbonic anhydrase IX (hCAIX). These application notes provide a detailed protocol for the evaluation of this compound in primary patient-derived cells, offering a framework for preclinical assessment of this compound. The following protocols and guidelines are intended to assist researchers in generating robust and reproducible data on the efficacy and mechanism of action of this compound.
Data Presentation
Table 1: Expected Inhibitory Concentrations of this compound in Primary Patient-Derived Cancer Cells
| Parameter | Cell Type | Condition | Expected IC50 Range (µM) | Reference Compounds |
| Cell Viability | Various solid tumors | Normoxia | 30 - 100+ | Ureido-sulfamates |
| Cell Viability | Various solid tumors | Hypoxia (1% O2) | 10 - 30 | FC9398A, S4 |
| CAIX Activity | Breast Cancer Cells | Hypoxia (0.5% O2) | 0.007 - 0.045 (Ki, nM) | Ureido-sulfonamides |
Note: The expected IC50 values are based on published data for other potent, selective CAIX inhibitors and may vary depending on the specific primary cell line and experimental conditions.[4][19] It is recommended to perform a dose-response curve for each new primary cell culture.
Experimental Protocols
Isolation and Culture of Primary Patient-Derived Tumor Cells
This protocol outlines the general steps for establishing primary cell cultures from fresh tumor biopsies.
Materials:
-
Fresh tumor tissue in sterile transport medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Sterile PBS, DMEM, FBS, Penicillin-Streptomycin, and Dispase/Collagenase solution
-
GentleMACS Dissociator or similar tissue dissociator
-
70 µm and 40 µm cell strainers
-
Ficoll-Paque for enrichment of tumor cells (optional)
-
Appropriate cell culture flasks or plates
-
Accutase or Trypsin-EDTA for passaging
-
StemMACS Cryo-Brew or similar cryopreservation medium
Protocol:
-
Tissue Preparation: In a sterile biosafety cabinet, wash the tumor biopsy with sterile PBS to remove any blood clots and necrotic tissue.
-
Mechanical Dissociation: Mince the tissue into small fragments (1-2 mm³) using sterile scalpels.
-
Enzymatic Digestion: Transfer the tissue fragments to a gentleMACS C Tube containing a pre-warmed enzyme cocktail (e.g., Dispase and Collagenase).
-
Automated Dissociation: Run the appropriate program on the gentleMACS Dissociator to obtain a single-cell suspension.
-
Cell Filtration: Pass the cell suspension through a 70 µm and then a 40 µm cell strainer to remove any remaining clumps.
-
Cell Washing: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh culture medium.
-
(Optional) Enrichment: To enrich for tumor cells, a density gradient centrifugation using Ficoll-Paque can be performed.
-
Cell Seeding: Plate the cells in appropriate culture flasks or plates. It is advisable to start with a high cell density.
-
Fibroblast Removal: Monitor the culture for fibroblast overgrowth. If necessary, selectively remove fibroblasts by brief incubation with a gentle cell detachment solution like Accutase, as fibroblasts tend to detach faster than many tumor epithelial cells.
-
Cell Culture and Passaging: Culture the cells at 37°C in a humidified incubator with 5% CO2. For hypoxic experiments, use a specialized incubator with 1% O2. Passage the cells when they reach 70-80% confluency.
-
Cryopreservation: For long-term storage, cryopreserve early-passage cells in a suitable cryopreservation medium.
Evaluation of this compound on Cell Viability
This protocol uses a standard MTT or similar colorimetric assay to assess the effect of this compound on the viability of primary cells.
Materials:
-
Primary patient-derived cells
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Plate reader
Protocol:
-
Cell Seeding: Seed the primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept below 0.1%. Add the different concentrations of the inhibitor to the wells. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plates for 48-72 hours under normoxic (21% O2) or hypoxic (1% O2) conditions.
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add the solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Invasion Assay
This protocol utilizes a Boyden chamber assay with a basement membrane extract to evaluate the effect of this compound on cell invasion.
Materials:
-
Primary patient-derived cells
-
This compound
-
Boyden chamber inserts (e.g., Matrigel-coated transwells)
-
Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Methanol (B129727) for fixation
-
Crystal violet for staining
Protocol:
-
Cell Preparation: Pre-treat the primary cells with this compound at a non-toxic concentration for 24 hours.
-
Chamber Setup: Rehydrate the Matrigel-coated inserts. In the lower chamber, add medium containing a chemoattractant.
-
Cell Seeding: Seed the pre-treated cells in the upper chamber in serum-free medium containing this compound.
-
Incubation: Incubate for 24-48 hours to allow for invasion.
-
Removal of Non-invasive Cells: Carefully remove the non-invasive cells from the upper surface of the insert with a cotton swab.
-
Fixation and Staining: Fix the invasive cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Quantification: Elute the crystal violet and measure the absorbance, or count the number of stained cells under a microscope.
-
Data Analysis: Compare the number of invasive cells in the treated groups to the control group.
Apoptosis Assay
This protocol uses Annexin V/Propidium Iodide (PI) staining followed by flow cytometry to quantify apoptosis induced by this compound.
Materials:
-
Primary patient-derived cells
-
This compound
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
Protocol:
-
Treatment: Treat the primary cells with different concentrations of this compound for 24-48 hours.
-
Cell Harvesting: Harvest the cells, including any floating cells from the supernatant.
-
Staining: Resuspend the cells in the binding buffer provided in the kit and stain with Annexin V-FITC and PI according to the manufacturer's instructions.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (Annexin V negative, PI positive).
Visualization of Signaling Pathways and Workflows
Caption: Signaling pathway of this compound action.
References
- 1. Targeting Carbonic Anhydrase IX Activity and Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Inhibition of hypoxia-inducible carbonic anhydrase-IX enhances hexokinase II inhibitor-induced hepatocellular carcinoma cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of carbonic anhydrase IX as a therapeutic target for inhibition of breast cancer invasion and metastasis using a series of in vitro breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HIF-1α Confers Aggressive Malignant Traits on Human Tumor Cells Independent of Its Canonical Transcriptional Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HIF-1 at the crossroads of hypoxia, inflammation, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HIF-1α signaling: Essential roles in tumorigenesis and implications in targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of hypoxia-inducible factors in tumor angiogenesis and cell metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Carbonic Anhydrase IX Promotes Apoptosis through Intracellular pH Level Alterations in Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Inhibition of Carbonic Anhydrase IX Promotes Apoptosis through Intracellular pH Level Alterations in Cervical Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Carbonic Anhydrase IX (CAIX), Cancer, and Radiation Responsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting carbonic anhydrase IX with small organic ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cancer Therapeutic Targeting of Hypoxia Induced Carbonic Anhydrase IX: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Carbonic anhydrase IX downregulation linked to disruption of HIF-1, NFκB and STAT3 pathways as a new mechanism of ibuprofen anti-cancer effect - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Chapter 13: Carbonic Anhydrase IX as an Imaging and Therapeutic Target for Tumors and Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Experimental Carbonic Anhydrase Inhibitors for the Treatment of Hypoxic Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Treatment of Cell Cultures with hCAIX-IN-6
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the long-term in vitro treatment of cell cultures with hCAIX-IN-6, a potent inhibitor of human carbonic anhydrase IX (hCAIX). This document outlines detailed protocols for assessing the long-term efficacy of this compound, including methods for evaluating cell proliferation, survival, and the development of resistance. Additionally, it includes information on the mechanism of action and relevant signaling pathways.
Introduction
Human carbonic anhydrase IX (hCAIX) is a transmembrane enzyme that is highly overexpressed in a wide range of solid tumors and is a key regulator of the tumor microenvironment.[1][2] Its expression is primarily induced by hypoxia, a common feature of solid tumors, through the action of the transcription factor HIF-1α.[3][4] CAIX catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons, contributing to the maintenance of a neutral intracellular pH (pHi) which is favorable for tumor cell survival and proliferation, while promoting an acidic extracellular microenvironment (pHe).[4][5] This extracellular acidosis facilitates tumor invasion, metastasis, and resistance to therapy.[4][5]
This compound (also referred to as hCAIX/XII-IN-6) is a potent small molecule inhibitor of several human carbonic anhydrase isoforms, with high selectivity for the tumor-associated isoforms hCAIX and hCAXII.[5] By inhibiting hCAIX, this compound disrupts pH regulation in cancer cells, leading to intracellular acidification and a reduction in the acidic tumor microenvironment.[5][6] This makes this compound a valuable tool for studying the long-term effects of CAIX inhibition on cancer cell fate.
Data Presentation
Inhibitory Profile of this compound
The inhibitory activity of this compound against various human carbonic anhydrase isoforms is summarized below. The data highlights the high potency of the inhibitor against the target isoform hCAIX.
| CA Isoform | K_i_ (nM) |
| hCA I | 6697 |
| hCA II | 2950 |
| hCA IV | 4093 |
| hCA IX | 4.1 |
| hCA XII | 7.7 |
Table 1: Inhibitory constants (K_i_) of this compound for various human carbonic anhydrase isoforms. Data sourced from MedChemExpress.[5]
Signaling Pathway
The primary signaling pathway affected by this compound is the HIF-1α-mediated response to hypoxia, which leads to the upregulation of CAIX and subsequent pH regulation. Inhibition of CAIX by this compound disrupts this pathway, leading to intracellular acidification and reduced tumor cell survival.
Experimental Protocols
Protocol 1: Long-Term Cell Viability and Proliferation Assay
This protocol assesses the long-term effects of this compound on cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, HT-29)
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Microplate reader
-
Humidified incubator (37°C, 5% CO₂)
-
Optional: Hypoxia chamber or incubator (e.g., 1% O₂)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a low density (e.g., 500-1000 cells/well) to allow for long-term growth. Allow cells to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium and add the medium containing different concentrations of this compound or vehicle control (e.g., DMSO) to the respective wells.
-
Incubation: Incubate the plates under standard (normoxic) or hypoxic conditions for the desired duration (e.g., 7, 14, or 21 days).
-
Medium Change: Refresh the medium containing the appropriate concentration of this compound or vehicle control every 2-3 days.
-
Viability Measurement: At each time point (e.g., day 0, 3, 7, 14, 21), measure cell viability using a chosen reagent according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control for each concentration and time point. Plot the results to visualize the long-term effect of this compound on cell proliferation.
Protocol 2: Clonogenic Survival Assay
This assay determines the ability of a single cell to form a colony following long-term treatment with this compound, providing insight into the cytotoxic or cytostatic effects of the compound.[3]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Fixation solution (e.g., 100% methanol (B129727) or a mixture of methanol and acetic acid)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells/well) in 6-well plates and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of this compound or vehicle control.
-
Incubation: Incubate the plates for 10-14 days, allowing colonies to form. The medium with the inhibitor should be refreshed every 2-3 days.
-
Fixation and Staining: After the incubation period, wash the wells with PBS, fix the colonies with the fixation solution for 10-15 minutes, and then stain with crystal violet solution for 20-30 minutes.[3]
-
Colony Counting: Gently wash the wells with water to remove excess stain and allow the plates to air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Data Analysis: Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment condition.
Protocol 3: Monitoring for Development of Resistance
This protocol outlines a method for generating and characterizing cell lines with acquired resistance to this compound.
Materials:
-
Parental cancer cell line
-
Complete cell culture medium
-
This compound
-
Multi-well plates and culture flasks
Procedure:
-
Initial Treatment: Treat the parental cell line with a concentration of this compound close to the IC50 value determined from short-term viability assays.
-
Dose Escalation: Gradually increase the concentration of this compound in the culture medium as the cells begin to recover and proliferate. This process may take several months.
-
Isolation of Resistant Clones: Once a cell population is able to proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50), isolate single-cell clones by limiting dilution or cell sorting.
-
Characterization of Resistant Cells: Compare the resistant cell clones to the parental cell line. Characterization can include:
-
IC50 Determination: Confirm the shift in IC50 for this compound.
-
CAIX Expression: Analyze CAIX protein and mRNA levels to determine if resistance is associated with altered target expression.
-
Cross-Resistance: Test the sensitivity of resistant cells to other CAIX inhibitors or chemotherapeutic agents.[7]
-
Genetic Analysis: Perform sequencing to identify potential mutations in the CA9 gene or other relevant genes.
-
Protocol 4: Senescence-Associated β-Galactosidase (SA-β-Gal) Staining
Long-term treatment with inhibitors can induce cellular senescence. This protocol allows for the detection of senescent cells.[8]
Materials:
-
Cells treated long-term with this compound
-
PBS
-
Fixation solution (e.g., 2% formaldehyde/0.2% glutaraldehyde (B144438) in PBS)
-
SA-β-Gal staining solution (containing X-gal, potassium ferrocyanide, potassium ferricyanide, MgCl₂, and citric acid/sodium phosphate (B84403) buffer, pH 6.0)
-
Microscope
Procedure:
-
Cell Culture: Culture cells with or without this compound for an extended period (e.g., >7 days).
-
Fixation: Wash the cells with PBS and fix them with the fixation solution for 10-15 minutes at room temperature.
-
Staining: Wash the cells again with PBS and incubate with the SA-β-Gal staining solution at 37°C (without CO₂) overnight.
-
Visualization: Observe the cells under a microscope for the development of a blue color, which indicates SA-β-Gal activity and cellular senescence.
Experimental Workflow Visualization
The following diagram outlines the general workflow for evaluating the long-term effects of this compound in cell culture.
References
- 1. Inhibition of Carbonic Anhydrase using SLC-149: Support for a Non-catalytic Function of CAIX in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Recent Developments in Targeting Carbonic Anhydrase IX for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. flore.unifi.it [flore.unifi.it]
- 8. Cellular Senescence: Molecular Targets, Biomarkers, and Senolytic Drugs [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting hCAIX-IN-6 Solubility in Aqueous Buffers
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance and answers to frequently asked questions regarding solubility issues encountered with the carbonic anhydrase inhibitor, hCAIX-IN-6, in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous buffers important?
A1: this compound is a potent inhibitor of carbonic anhydrase IX (CAIX) and XII (CAXII), with Ki values of 4.1 nM and 7.7 nM, respectively[1]. These enzymes are highly expressed in many tumors and contribute to the acidic tumor microenvironment, promoting cancer progression. Therefore, this compound is a valuable tool for cancer research. For accurate and reproducible in vitro and cell-based assays, it is crucial that this compound remains fully dissolved in the aqueous buffer to ensure that the effective concentration is known and consistent. Poor solubility can lead to inaccurate results and misinterpretation of experimental data.
Q2: I am observing precipitation when I dilute my this compound stock solution into my aqueous buffer. What is the cause of this?
A2: This is a common issue for many small molecule inhibitors, which are often hydrophobic in nature. The precipitation you are observing is likely due to the compound's low solubility in your aqueous buffer. Typically, this compound is first dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution. When this DMSO stock is diluted into an aqueous buffer, the abrupt change in solvent polarity can cause the compound to crash out of solution if its solubility limit in the final aqueous buffer is exceeded.
Q3: What are the key factors influencing the solubility of this compound in my experiments?
A3: Several factors can affect the solubility of a small molecule like this compound in an aqueous buffer:
-
Physicochemical Properties of this compound: While specific public data on the LogP and pKa of this compound is limited, its chemical structure suggests it is a relatively hydrophobic molecule, which inherently limits its aqueous solubility.
-
Buffer Composition: The pH, ionic strength, and presence of other components in your buffer can significantly impact solubility.
-
Final Concentration: The desired final concentration of this compound in your assay may exceed its solubility limit in the chosen buffer.
-
Organic Co-solvent Concentration: The final percentage of DMSO or other organic solvents in your assay can affect both the solubility of the compound and the biological integrity of your experiment.
-
Temperature: Temperature can influence solubility, although its effect is compound-specific.
Troubleshooting Guide for this compound Solubility Issues
If you are experiencing solubility problems with this compound, follow these troubleshooting steps:
Step 1: Determine the Approximate Aqueous Solubility
Before optimizing your assay conditions, it is helpful to determine the approximate kinetic solubility of this compound in your primary aqueous buffer.
Experimental Protocol: Kinetic Solubility Assay
Objective: To estimate the concentration at which this compound begins to precipitate when diluted from a DMSO stock into an aqueous buffer.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Your aqueous buffer of interest (e.g., PBS, Tris, HEPES)
-
96-well clear bottom plate
-
Plate reader with nephelometry or turbidity measurement capabilities
Methodology:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM). Ensure the compound is fully dissolved. Gentle warming or sonication may be necessary.
-
Perform serial dilutions of the this compound stock solution in DMSO.
-
Add your aqueous buffer to the wells of a 96-well plate.
-
Add a small, fixed volume of each DMSO dilution to the buffer-containing wells. The final DMSO concentration should be kept constant and ideally below 1%.
-
Incubate the plate at room temperature for a set period (e.g., 1-2 hours) with gentle shaking.
-
Measure the turbidity or light scattering of each well using a plate reader.
-
Plot the turbidity reading against the concentration of this compound. The concentration at which a sharp increase in turbidity is observed is the approximate kinetic solubility.
Data Presentation:
Record your findings in a table similar to the one below. This will help you to systematically assess the impact of different buffer conditions on solubility.
| Buffer System (pH) | Ionic Strength (mM) | Co-solvent (%) | Temperature (°C) | Kinetic Solubility (µM) | Observations |
| PBS (7.4) | 150 | 0.5% DMSO | 25 | ||
| Tris (7.5) | 100 | 0.5% DMSO | 25 | ||
| HEPES (7.2) | 50 | 0.5% DMSO | 25 | ||
| User Defined |
Step 2: Optimize Your Experimental Protocol
Based on the results from your solubility assessment, you can now optimize your experimental protocol to maintain this compound in solution.
| Troubleshooting Strategy | Detailed Recommendations |
| Reduce Final Concentration | If your desired concentration is above the measured kinetic solubility, the most straightforward solution is to work at a lower concentration. |
| Modify Dilution Method | Instead of a single dilution step, try serial dilutions in the aqueous buffer. Also, ensure rapid mixing by adding the stock solution to the buffer while vortexing. |
| Optimize Buffer Composition | pH: For compounds with ionizable groups, adjusting the pH can significantly impact solubility. The effect of pH will depend on the pKa of this compound. Ionic Strength: Systematically test a range of salt concentrations (e.g., 50 mM, 100 mM, 150 mM NaCl). |
| Increase Co-solvent Concentration | If your assay can tolerate it, a slight increase in the final DMSO concentration (e.g., from 0.5% to 1%) may improve solubility. Always include a vehicle control with the same DMSO concentration. |
| Use Solubilizing Agents | For in vitro biochemical assays (not recommended for cell-based assays without careful validation), consider adding a small amount of a non-ionic surfactant like Tween-20 or Triton X-100 (e.g., 0.01-0.1%) to your buffer. |
| Sonication | After diluting the stock solution into the buffer, brief sonication of the final solution can sometimes help to dissolve small, persistent precipitates. |
Visualizing Key Processes
Carbonic Anhydrase IX (CAIX) Signaling Pathway in Hypoxia
Caption: Role of hCAIX in regulating tumor pH under hypoxic conditions.
Experimental Workflow for Troubleshooting this compound Solubility
Caption: A logical workflow for addressing solubility issues of this compound.
References
Technical Support Center: Optimizing hCAIX-IN-6 Dosage for In Vivo Experiments
Disclaimer: Specific experimental data for a compound designated "hCAIX-IN-5" is not publicly available. This guide has been developed using publicly accessible data for the potent and selective carbonic anhydrase IX (CAIX) and XII (CAXII) inhibitor, hCAIX-IN-6 , and the well-characterized inhibitor SLC-0111 (U-104) as representative models. The protocols and data presented herein are intended to serve as a comprehensive framework for researchers, scientists, and drug development professionals working with hCAIX inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of human carbonic anhydrase isoforms IX (hCAIX) and XII (hCAXII).[1] Carbonic anhydrase IX is a transmembrane enzyme that is highly overexpressed in various solid tumors in response to hypoxia.[2] It plays a critical role in regulating intra- and extracellular pH by catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons.[2][3] This enzymatic activity contributes to an acidic tumor microenvironment, which promotes tumor progression, metastasis, and resistance to therapy.[2][4] By inhibiting hCAIX, this compound disrupts this pH regulation, leading to increased intracellular acidity and subsequent inhibition of tumor growth.[4]
Q2: What is a recommended starting dosage for in vivo experiments with this compound?
A2: Based on preclinical studies with hCAIX/XII-IN-6 in a rat model of adjuvant-induced arthritis, oral administration of 1, 10, and 30 mg/kg has been documented to elicit a dose-dependent antihyperalgesic effect.[1] For initial cancer model studies, a dose-range-finding study is recommended, starting with a dose within this range and escalating to determine the maximum tolerated dose (MTD).
Q3: How should I prepare this compound for oral administration?
Q4: What are the expected outcomes of hCAIX inhibition in vivo?
A4: Inhibition of hCAIX in preclinical cancer models has been shown to lead to a reduction in primary tumor growth and metastasis.[8][9] Additionally, CAIX inhibition can enhance the efficacy of other cancer therapies, including chemotherapy and radiation.[10]
Troubleshooting Guides
Issue 1: High variability in experimental results between animals in the same dosage group.
-
Possible Cause: Inconsistent formulation or administration of this compound. Poor solubility can lead to inaccurate dosing.
-
Troubleshooting Steps:
-
Optimize Formulation: Ensure this compound is fully dissolved in the vehicle. Sonication may aid in dissolution.[5]
-
Standardize Administration: Use a consistent oral gavage technique for all animals. Ensure the gavage needle is correctly placed to deliver the full dose to the stomach.[11][12]
-
Vehicle Control: Always include a vehicle-only control group to account for any effects of the formulation itself.
-
Issue 2: Lack of expected anti-tumor efficacy at the administered dose.
-
Possible Cause: Insufficient target engagement due to low bioavailability or rapid metabolism of the compound.
-
Troubleshooting Steps:
-
Pharmacokinetic (PK) Analysis: If possible, conduct a pilot PK study to determine the concentration of this compound in the plasma and tumor tissue over time.
-
Dose Escalation: If no toxicity is observed, consider a dose escalation study to determine if a higher dose leads to the desired efficacy.
-
Alternative Dosing Regimen: Consider more frequent administration to maintain a therapeutic concentration of the inhibitor.
-
Issue 3: Unexpected toxicity or adverse effects in treated animals.
-
Possible Cause: Off-target effects of this compound or toxicity of the vehicle.
-
Troubleshooting Steps:
-
Vehicle Toxicity Check: Ensure the vehicle alone does not cause the observed adverse effects.
-
Dose Reduction: Lower the dose to see if the toxicity is dose-dependent.
-
Monitor Animal Health: Closely monitor animals for signs of distress, weight loss, or changes in behavior.[13]
-
Data Presentation
Table 1: In Vitro Inhibitory Activity of hCAIX/XII-IN-6 [1]
| Carbonic Anhydrase Isoform | Kᵢ (nM) |
| hCA I | 6697 |
| hCA II | 2950 |
| hCA IV | 4093 |
| hCA IX | 4.1 |
| hCA XII | 7.7 |
Table 2: Predicted Solubility of a Representative hCAIX Inhibitor [2][5]
| Solvent | Predicted Solubility | Recommended Use |
| DMSO | High | Preparing high-concentration stock solutions |
| Ethanol | Moderate | Alternative for stock solution preparation |
| Water | Low to Insoluble | Not recommended for initial dissolution |
| PBS (pH 7.4) | Low to Insoluble | Not recommended for stock solutions |
| Cell Culture Medium | Low | Final working dilutions from a DMSO stock |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage in Rodents
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Vehicle (e.g., 0.5% w/v Carboxymethylcellulose in sterile water, or 5% DMSO + 30% PEG300 + 65% sterile water[7])
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Weigh the required amount of this compound.
-
Dissolve the compound in a minimal volume of DMSO to create a concentrated stock solution. Vortex thoroughly. If needed, use a sonicator to aid dissolution.
-
Slowly add the vehicle to the DMSO stock solution while vortexing to achieve the final desired concentration. Ensure the final DMSO concentration is below the recommended limit for in vivo studies.
-
Visually inspect the final formulation for any precipitation. If precipitation occurs, the formulation may need to be optimized.
-
Prepare fresh on the day of dosing.
-
Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model
-
Animal Model:
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)
-
Tumor cells that overexpress hCAIX (e.g., HT-29 or MDA-MB-231)
-
-
Procedure:
-
Inject tumor cells subcutaneously into the flank of the mice.
-
Monitor tumor growth until tumors reach a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment and control groups (n=8-10 mice per group).
-
Administer this compound (e.g., 10, 30 mg/kg) or vehicle control orally once daily via gavage.
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and overall health throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
Mandatory Visualization
Caption: hCAIX signaling pathway and the inhibitory action of this compound.
Caption: A typical workflow for an in vivo efficacy study with this compound.
Caption: A decision tree for troubleshooting common in vivo experimental issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. hCAIX-IN-5 | Carbonic Anhydrase | TargetMol [targetmol.com]
- 8. Experimental Carbonic Anhydrase Inhibitors for the Treatment of Hypoxic Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Developments in Targeting Carbonic Anhydrase IX for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carbonic Anhydrase IX (CAIX), Cancer, and Radiation Responsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Standard Operating Procedure (SOP) for Oral Dosing (Gavage) in Adult Mice and Rats | Research SOP [researchsop.com]
- 12. instechlabs.com [instechlabs.com]
- 13. research.fsu.edu [research.fsu.edu]
Technical Support Center: Minimizing hCAIX-IN-6 Off-Target Effects in Cellular Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize off-target effects of hCAIX-IN-6 in cellular assays. The information is intended for researchers, scientists, and drug development professionals.
Disclaimer: Information regarding "this compound" is not extensively available in the public domain. Therefore, this guide utilizes data and protocols from structurally related and well-characterized CAIX inhibitors as illustrative examples. Researchers should always consult the specific product information for their particular inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target concerns when using this compound?
The main concern with small molecule inhibitors of carbonic anhydrase IX (CAIX) is their potential to inhibit other carbonic anhydrase (CA) isoforms due to the highly conserved active site within the CA family.[1] The most common off-targets include the abundant cytosolic isoforms CA I and CA II, and the transmembrane isoform CA XII, which can also be upregulated in tumors.[1] Inhibition of these isoforms may lead to unintended physiological effects and confound experimental results.[1]
Q2: How can I assess the selectivity of my this compound?
To assess selectivity, the inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50) of the compound against a panel of recombinant human CA isoforms should be compared. A significantly lower Ki or IC50 value for CAIX compared to other isoforms indicates higher selectivity.[1] The stopped-flow CO2 hydratase assay is a common method for determining these values.[1]
Q3: My inhibitor shows potent CAIX inhibition in biochemical assays but has a weak effect in my cell-based assay. What could be the reason?
Several factors can contribute to this discrepancy:
-
Cellular Permeability: The inhibitor may not be readily cell-permeable and therefore cannot reach its intracellular or membrane-bound target.[1]
-
Drug Efflux: Cancer cells can actively pump out the inhibitor using efflux pumps.[1]
-
Inhibitor Binding: The inhibitor may bind to serum proteins in the cell culture medium, reducing its effective concentration.[1]
-
Compound Solubility and Stability: The inhibitor may have poor solubility or stability in the cell culture medium.[1]
Q4: What are the key considerations for designing a cellular assay to test this compound?
-
Cell Line Selection: Choose a cell line with confirmed CAIX expression. Expression can be verified by Western Blot or immunofluorescence.[2]
-
Hypoxia Induction: CAIX expression is often induced by hypoxia. Consider culturing cells under hypoxic conditions (e.g., 1% O2) to ensure target expression.[2][3]
-
Dose-Response and Time-Course: Perform experiments across a range of inhibitor concentrations and incubation times to determine the optimal conditions.[2]
-
Appropriate Controls: Include vehicle-only controls (e.g., DMSO) at the same final concentration as the inhibitor.[2]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| High IC50 value in cellular assays compared to biochemical assays | 1. Low CAIX expression in the chosen cell line.2. Poor cell permeability of the inhibitor.3. Inhibitor efflux by cellular transporters.4. Poor inhibitor solubility or stability in media. | 1. Confirm CAIX expression via Western Blot. If low, consider using a different cell line or inducing expression with hypoxia (1% O2).[2]2. Assess cell permeability using specific assays (e.g., PAMPA).3. Use an efflux pump inhibitor (e.g., verapamil) as a control to see if it potentiates your inhibitor's effect.[1]4. Check the inhibitor's solubility in your cell culture medium. Ensure the final DMSO concentration is not toxic to cells (typically <0.5%).[4] |
| High variability between experimental replicates | 1. Inconsistent cell seeding.2. "Edge effects" in multi-well plates.3. Inaccurate compound dilutions. | 1. Ensure a homogenous single-cell suspension before seeding and use calibrated pipettes.[2]2. Avoid using the outer wells of multi-well plates for experimental conditions; fill them with sterile PBS or media instead.[2]3. Prepare a master mix of the final compound concentration in the medium to ensure accurate and consistent dosing.[2] |
| Unexpected cytotoxicity or off-target phenotypes | 1. Inhibition of other CA isoforms.2. Off-target effects on other proteins. | 1. Profile the inhibitor against a panel of CA isoforms (I, II, IV, XII) to determine its selectivity.[1]2. Perform kinome profiling or other broad screening assays to identify potential off-target interactions.[5] Consider using a structurally unrelated CAIX inhibitor as a control to see if the phenotype is consistent. |
Quantitative Data Summary
The following tables summarize representative inhibitory activity and cellular effects of well-characterized CAIX inhibitors, which can be used as a reference for evaluating this compound.
Table 1: Representative In-vitro Inhibitory Activity of CAIX Inhibitors against hCA Isoforms
| Inhibitor | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| HCAIX-IN-1 | 694.9 | 126.6 | 3.3 | 9.8 |
| SLC-0111 | >10000 | >10000 | 45 | 4.5 |
| hCAIX-IN-5 | >10000 | >10000 | 829.1 | 130.7 |
Data is representative of the class of compounds to which this compound belongs and is sourced from commercially available information for similar inhibitors.[6][7][8]
Table 2: Representative Cellular Activity of CAIX Inhibitors
| Cell Line | Assay | Endpoint | Representative IC50 (µM) |
| HT-29 (Colon Carcinoma) | Cell Viability (MTT) | Proliferation | 15 (for a compound similar to hCAIX-IN-5) |
| MDA-MB-231 (Breast Cancer) | Cell Viability (MTT) | Proliferation | 25 (for a compound similar to hCAIX-IN-5) |
| HeLa (Cervical Cancer) | Cell Viability (MTS) | Viability | ~5 (for Indisulam) |
Note: IC50 values can vary significantly depending on the cell line, assay conditions, and incubation time.[6][7]
Experimental Protocols
Stopped-Flow CO2 Hydration Assay for Inhibition Constant (Ki) Determination
This biochemical assay measures the catalytic activity of CA by monitoring the pH change resulting from the hydration of CO2.[1]
Principle: The enzyme-catalyzed hydration of CO2 produces bicarbonate and protons, leading to a decrease in pH. This pH change is monitored spectrophotometrically using a pH indicator. The rate of this reaction is measured in the presence and absence of the inhibitor to determine the inhibition constant.[9]
Materials:
-
Purified recombinant human CA isoforms (e.g., CAIX, CAI, CAII)
-
This compound
-
CO2-saturated water
-
Assay Buffer (e.g., 20 mM HEPES-Tris, pH 7.5)
-
pH indicator (e.g., phenol (B47542) red)
-
Stopped-flow spectrophotometer
Procedure:
-
Equilibrate all solutions to the desired assay temperature (e.g., 25°C).
-
Prepare serial dilutions of this compound in the assay buffer.
-
To determine the inhibition constant (Ki), pre-incubate the enzyme solution with various concentrations of the inhibitor for 15 minutes at room temperature.[10]
-
In the stopped-flow instrument, rapidly mix the enzyme-inhibitor solution with the CO2-saturated water.
-
Monitor the change in absorbance of the pH indicator (e.g., 557 nm for phenol red) over time.[10]
-
Calculate the initial velocity of the reaction from the linear portion of the absorbance trace.
-
Plot the reaction rates against the inhibitor concentration to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/KM), where [S] is the substrate (CO2) concentration and KM is the Michaelis-Menten constant of the enzyme.[10]
Cell Viability (MTT) Assay
This cell-based assay assesses the effect of the inhibitor on cell proliferation.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce the yellow MTT to purple formazan (B1609692) crystals.
Materials:
-
Cancer cell line expressing CAIX (e.g., HT-29, MDA-MB-231)
-
96-well plates
-
Complete growth medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[6]
-
Prepare serial dilutions of this compound in complete growth medium. Include vehicle-only controls.
-
Remove the medium and add 100 µL of the this compound dilutions to the wells.
-
Incubate the plate for 48-72 hours under standard cell culture conditions (37°C, 5% CO₂) or hypoxic conditions if required.[6]
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.[6]
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.[6]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[6]
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay quantifies the induction of apoptosis by the inhibitor.
Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.
Materials:
-
Cancer cell line
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for 24-48 hours.[6]
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.[6]
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or are necrotic.[6]
Visualizations
Signaling Pathway of hCAIX in the Tumor Microenvironment
Caption: Role of hCAIX in tumor acidosis and its inhibition by this compound.
General Experimental Workflow for Specificity Validation
Caption: A multi-pronged approach to validate inhibitor specificity.
Troubleshooting Logic for Weak Cellular Activity
Caption: A logical workflow for troubleshooting weak cellular activity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Resistance to Carbonic Anhydrase IX (CAIX) Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Carbonic Anhydrase IX (CAIX) inhibitors, with a focus on principles applicable to compounds like hCAIX-IN-6. Given the limited specific data on this compound resistance, this guide draws upon the broader knowledge of resistance mechanisms to CAIX inhibitors, prominently featuring the well-studied compound SLC-0111 as an illustrative example.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and other CAIX inhibitors?
A1: this compound is a potent inhibitor of human carbonic anhydrase IX (hCAIX) and XII (hCAXII), with Ki values of 4.1 nM and 7.7 nM, respectively[1]. Like other CAIX inhibitors, its primary mechanism of action is to block the enzymatic activity of CAIX.[2] CAIX is a cell surface enzyme that is highly expressed in many solid tumors, often induced by hypoxia. It catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons, contributing to an acidic tumor microenvironment while maintaining a more alkaline intracellular pH.[3] This pH regulation is crucial for cancer cell survival, proliferation, invasion, and resistance to conventional therapies. By inhibiting CAIX, these compounds disrupt pH balance, leading to intracellular acidification and creating an inhospitable environment for cancer cells, which can induce cellular stress, hinder tumor growth, and promote apoptosis.
Q2: We are observing reduced efficacy of our CAIX inhibitor over time in our cancer cell line cultures. What are the potential mechanisms of acquired resistance?
A2: While specific resistance mechanisms to this compound are not yet documented, resistance to CAIX inhibitors like SLC-0111 can be multifactorial. Potential mechanisms include:
-
Upregulation of CAIX Expression: Cancer cells may adapt by further increasing the expression of CAIX, requiring higher concentrations of the inhibitor to achieve a therapeutic effect. This is often linked to the hypoxic tumor microenvironment and stabilization of the HIF-1α transcription factor.
-
Activation of Bypass Signaling Pathways: Tumor cells can activate alternative signaling pathways to maintain pH homeostasis and survival. The PI3K/Akt/mTOR pathway, for instance, has been implicated in promoting cell survival and proliferation in the face of CAIX inhibition.
-
Alterations in the Tumor Microenvironment: Changes in the tumor stroma, including the activity of mesenchymal stem cells (MSCs), can promote a more aggressive and resistant phenotype.[4]
-
Drug Efflux Pumps: While less commonly reported for CAIX inhibitors, upregulation of ATP-binding cassette (ABC) transporters could potentially reduce the intracellular concentration of the inhibitor.
Q3: Can CAIX inhibitors be used to overcome resistance to other cancer therapies?
A3: Yes, a primary application of CAIX inhibitors is to sensitize cancer cells to conventional chemotherapy and radiotherapy.[5][6] The acidic tumor microenvironment created by CAIX activity can reduce the efficacy of weakly basic chemotherapeutic drugs.[7] By inhibiting CAIX and normalizing the tumor pH, these inhibitors can enhance the uptake and cytotoxicity of such drugs.[7] For instance, SLC-0111 has been shown to potentiate the effects of dacarbazine, temozolomide, and doxorubicin (B1662922) in various cancer cell lines.[6][8][9]
Q4: What is the rationale for combining CAIX inhibitors with other targeted therapies?
A4: The rationale lies in the concept of synthetic lethality, where the combination of two non-lethal events results in cell death. For example, combining CAIX inhibitors with drugs that induce ferroptosis, a form of iron-dependent cell death, has shown promise. Hypoxia-induced CAIX activity can suppress ferroptosis, so inhibiting CAIX can render tumor cells more vulnerable to ferroptosis inducers. This represents a novel strategy to target hypoxic and treatment-resistant tumors.
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| High variability in experimental results with this compound. | Inconsistent cell culture conditions, particularly oxygen levels. | Strictly control for normoxic (21% O2) or hypoxic (e.g., 1% O2) conditions in your incubators. Validate hypoxia using markers like HIF-1α expression. |
| Cell line heterogeneity. | Perform single-cell cloning to establish a homogenous population. Regularly verify CAIX expression levels via Western blot or flow cytometry. | |
| No significant single-agent cytotoxicity of this compound observed. | The cell line may not be dependent on CAIX for survival under standard culture conditions. | Test the inhibitor under hypoxic conditions, as CAIX expression and activity are often hypoxia-dependent.[3] Consider using 3D spheroid cultures to better mimic the tumor microenvironment. |
| The cell line may have low or no CAIX expression. | Confirm CAIX expression in your cell line using Western blot or immunofluorescence. If negative, select a different cell line known to express CAIX (e.g., MDA-MB-231, HCT116). | |
| Development of resistance to this compound after prolonged treatment. | Upregulation of CAIX or activation of bypass pathways. | Characterize the resistant cell line by comparing CAIX expression and the activation status of key survival pathways (e.g., PI3K/Akt, MAPK) with the parental line. |
| Emergence of a pre-existing resistant subpopulation. | Investigate combination therapies. Assess for synergy with conventional chemotherapeutics or targeted agents like ferroptosis inducers. | |
| Inconsistent results in combination therapy studies. | Suboptimal drug ratios or scheduling. | Perform a dose-matrix experiment to determine the optimal concentrations and ratios for synergy using methods like the Chou-Talalay method to calculate a combination index (CI). |
| The mechanism of interaction is not being targeted effectively. | Investigate the mechanism of synergy. For example, if combining with a weakly basic chemotherapeutic, assess changes in intracellular pH upon CAIX inhibition. |
Quantitative Data Presentation
Table 1: Inhibitory Activity (Ki) of hCAIX/XII-IN-6 against various human Carbonic Anhydrase Isoforms
| Carbonic Anhydrase Isoform | Ki (nM) |
| hCA I | 6697 |
| hCA II | 2950 |
| hCA IV | 4093 |
| hCA IX | 4.1 |
| hCA XII | 7.7 |
| Data from MedChemExpress product information[1]. |
Table 2: Synergistic Effects of SLC-0111 in Combination with Chemotherapeutic Agents in Different Cancer Cell Lines
| Cancer Cell Line | Chemotherapeutic Agent | SLC-0111 Concentration | Observation | Reference |
| A375-M6 (Melanoma) | Dacarbazine | 100 µM | Potentiated cytotoxicity | [6] |
| A375-M6 (Melanoma) | Temozolomide | 100 µM | Potentiated cytotoxicity | [6] |
| MCF7 (Breast Cancer) | Doxorubicin | 100 µM | Increased cytotoxic effect | [6] |
| HCT116 (Colorectal) | 5-Fluorouracil | 100 µM | Enhanced cytostatic activity | [6] |
| Gastric Cancer Cell Lines | 5-Fluorouracil, Paclitaxel, Cisplatin | Not specified | Significantly improved therapy response in resistant cells | [10] |
Experimental Protocols
Protocol 1: Development of a CAIX Inhibitor-Resistant Cancer Cell Line
This protocol describes a method for generating a cancer cell line with acquired resistance to a CAIX inhibitor, such as this compound or SLC-0111.[11][12]
-
Determine the IC50 of the Parental Cell Line:
-
Seed the parental cancer cell line in 96-well plates.
-
Treat the cells with a range of concentrations of the CAIX inhibitor for 72 hours.
-
Assess cell viability using an MTT or CellTiter-Glo assay.
-
Calculate the half-maximal inhibitory concentration (IC50) using non-linear regression.
-
-
Induce Resistance through Stepwise Dose Escalation:
-
Culture the parental cells in the presence of the CAIX inhibitor at a concentration equal to the IC50.
-
Initially, a significant level of cell death is expected.
-
Once the cells recover and resume proliferation, subculture them and increase the inhibitor concentration by 1.5 to 2-fold.
-
Repeat this process of dose escalation over several months.
-
Continuously culture a parallel batch of parental cells with the vehicle (e.g., DMSO) as a control.
-
-
Confirmation of Resistance:
-
After several rounds of dose escalation, determine the IC50 of the resistant cell line and compare it to the parental and vehicle-treated control lines. A significant increase in the IC50 value indicates the development of resistance.
-
Cryopreserve stocks of the resistant and control cell lines at various passages.
-
Maintain the resistant cell line in a culture medium containing a maintenance dose of the inhibitor to preserve the resistant phenotype.
-
Protocol 2: Assessment of Synergy using the Chou-Talalay Method
This protocol outlines the assessment of synergy between a CAIX inhibitor and another anti-cancer agent.[13][14]
-
Single-Agent Dose-Response:
-
Determine the IC50 values for the CAIX inhibitor and the combination drug individually in your target cell line as described in Protocol 1.
-
-
Combination Dose-Matrix:
-
Design a dose-matrix experiment. A common approach is a 5x5 or 7x7 matrix with concentrations ranging from fractions to multiples of the IC50 for each drug (e.g., 0.25x, 0.5x, 1x, 2x, 4x IC50).
-
Seed cells in 96-well plates and treat them with the single agents and their combinations at the determined concentrations. Include untreated and vehicle-treated controls.
-
Incubate for 72 hours and assess cell viability.
-
-
Data Analysis:
-
Calculate the fraction of affected cells (Fa) for each concentration of the single agents and the combinations.
-
Use software such as CompuSyn to calculate the Combination Index (CI).
-
Interpret the CI values:
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Mandatory Visualizations
Caption: Signaling pathway of CAIX induction by hypoxia and its role in pH regulation.
Caption: Experimental workflow for developing a CAIX inhibitor-resistant cell line.
Caption: Logical workflow for assessing drug synergy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Hypoxia Signaling | Cell Signaling Technology [cellsignal.com]
- 3. Signalchem LifeScience [signalchemlifesciences.com]
- 4. The Carbonic Anhydrase IX inhibitor SLC-0111 as emerging agent against the mesenchymal stem cell-derived pro-survival effects on melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration [frontiersin.org]
- 6. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors [mdpi.com]
- 9. Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The CAIX inhibitor SLC-0111 exerts anti-cancer activity on gastric cancer cell lines and resensitizes resistant cells to 5-Fluorouracil, taxane-derived, and platinum-based drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protocol to calculate the synergy of drug combinations in organoids and primary cells from murine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantitative Methods for Assessing Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
improving the stability of hCAIX-IN-6 in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of the carbonic anhydrase IX inhibitor, hCAIX-IN-6, in solution. The information provided is based on general best practices for small molecule inhibitors, as specific stability data for this compound is not publicly available.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: Several factors can influence the stability of small molecule inhibitors like this compound in solution. These include:
-
Temperature: Elevated temperatures can accelerate degradation reactions such as hydrolysis and oxidation.[1]
-
pH: The acidity or alkalinity of a solution can catalyze the degradation of functional groups within the molecule.[1] A pH range of 4-8 is generally recommended for the stability of many small molecules.[1]
-
Light: Exposure to UV or ambient light can cause photodegradation of light-sensitive compounds.[1]
-
Solvent: The choice of solvent is critical. While organic solvents like DMSO are often used for initial stock solutions, aqueous buffers used in experiments can lead to hydrolysis or precipitation.[1][2]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can lead to precipitation and degradation of the compound.[1]
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.
Q2: How should I prepare and store stock solutions of this compound?
A2: For optimal stability, stock solutions of this compound should be prepared and stored following these guidelines:
-
Solvent Selection: Based on typical characteristics of small molecule inhibitors, this compound is expected to have good solubility in dimethyl sulfoxide (B87167) (DMSO).[3] It is recommended to use anhydrous DMSO to minimize moisture-related degradation.[2]
-
Concentration: Prepare a concentrated stock solution (e.g., 10 mM) to minimize the volume of organic solvent introduced into your experiments.
-
Storage Temperature: Store stock solutions at -20°C or -80°C for long-term stability.[1]
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes.[1]
-
Light Protection: Store aliquots in amber vials or tubes, or wrap them in aluminum foil to protect from light.[1]
Q3: My this compound solution appears cloudy after dilution into my aqueous experimental buffer. What should I do?
A3: Cloudiness or precipitation upon dilution into an aqueous buffer is a common issue for poorly water-soluble compounds.[1] Here are some troubleshooting steps:
-
Lower the Final Concentration: The simplest approach is to use a lower final concentration of this compound in your experiment if your assay sensitivity allows.
-
Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is as low as possible (typically below 0.5% v/v) to minimize its impact on solubility and the biological system.[3]
-
Modify Dilution Method: Instead of a single large dilution, perform serial dilutions. Ensure rapid and thorough mixing after adding the stock solution to the buffer.[4]
-
Use Solubilizing Agents: Consider adding a small amount of a biocompatible surfactant (e.g., Tween® 80) or a cyclodextrin (B1172386) to your assay buffer to improve solubility.[1][5] However, you must first validate that these agents do not interfere with your assay.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Loss of inhibitory activity over time in an experiment. | Degradation of this compound under experimental conditions (e.g., 37°C). | 1. Prepare Fresh Solutions: Prepare working solutions of this compound immediately before each experiment. 2. Assess Stability: Perform a time-course experiment to evaluate the stability of this compound under your specific assay conditions using an analytical method like HPLC-MS. 3. Replenish Inhibitor: For long-duration experiments, consider replenishing the compound by performing partial media changes with freshly diluted inhibitor.[1] |
| Inconsistent experimental results between different batches of stock solution. | Improper storage leading to degradation, or precipitation during freeze-thaw cycles. | 1. Aliquot Stock Solutions: Prepare single-use aliquots to avoid multiple freeze-thaw cycles.[1] 2. Proper Storage: Ensure stock solutions are stored at -20°C or -80°C in tightly sealed, light-protected vials.[1] 3. Visual Inspection: Before use, visually inspect the thawed aliquot for any signs of precipitation. If present, gentle vortexing or sonication might help, but this may not be a long-term solution.[1] |
| Precipitate forms in the stock solution upon storage at -20°C. | The compound's solubility in the chosen solvent is limited at low temperatures. | 1. Warm Gently: Before use, allow the vial to warm to room temperature and vortex to ensure the compound is fully dissolved. 2. Consider a Different Solvent: If precipitation is a persistent issue, you may need to explore other compatible organic solvents, though DMSO is generally a good starting point for many small molecules.[2] |
Experimental Protocols
Protocol 1: General Procedure for Evaluating the Stability of this compound in Aqueous Buffer
This protocol outlines a general method for assessing the stability of this compound in a specific aqueous solution using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Materials:
-
This compound
-
High-purity DMSO
-
Experimental aqueous buffer (e.g., PBS, cell culture medium)
-
HPLC-grade solvents (e.g., acetonitrile, water, formic acid)
-
HPLC-MS system
Procedure:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare Working Solution: Dilute the stock solution into your experimental aqueous buffer to the final working concentration. Ensure the final DMSO concentration is below 0.5%.
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the working solution and analyze it by HPLC-MS to determine the initial concentration and purity of this compound.
-
Incubation: Incubate the remaining working solution under your standard experimental conditions (e.g., 37°C, 5% CO₂).
-
Time-Point Sampling: At various time points (e.g., 2, 4, 8, 24, 48 hours), take aliquots of the incubated solution for HPLC-MS analysis.
-
Analysis: Quantify the peak area of the intact this compound at each time point. A decrease in the peak area over time indicates degradation.
Data Presentation Example:
The following table is an example of how you can present the data from your stability study.
| Time (hours) | This compound Concentration (µM) | Percent Remaining (%) |
| 0 | 10.0 | 100 |
| 2 | 9.8 | 98 |
| 4 | 9.5 | 95 |
| 8 | 9.1 | 91 |
| 24 | 7.5 | 75 |
| 48 | 5.2 | 52 |
Visualizations
Workflow for Assessing and Improving this compound Stability
Caption: A flowchart outlining the steps to identify, assess, and resolve stability issues with this compound in solution.
Signaling Pathway: Hypoxia-Induced CAIX Expression
Carbonic anhydrase IX (CAIX) is a transmembrane protein that is highly expressed in many solid tumors in response to hypoxia.[3] Its expression is regulated by the hypoxia-inducible factor 1α (HIF-1α). Understanding this pathway can be relevant for experiments involving this compound in a cancer biology context.
Caption: A diagram illustrating the stabilization of HIF-1α under hypoxic conditions, leading to the transcription and expression of the CAIX protein.
References
hCAIX-IN-6 experimental variability and reproducibility issues
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the use of hCAIX-IN-6, a potent inhibitor of human carbonic anhydrase IX (CAIX). Here you will find troubleshooting advice and frequently asked questions to help you address experimental variability and reproducibility issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets the enzymatic activity of carbonic anhydrases (CAs).[1][2] Carbonic anhydrase IX is a transmembrane protein significantly upregulated in many tumors in response to hypoxia.[3][4] It plays a crucial role in regulating pH in the tumor microenvironment by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[5][6] By inhibiting CAIX, this compound disrupts pH homeostasis, leading to intracellular acidification and inhibition of tumor growth and metastasis.[3][5]
Q2: What is the selectivity profile of this compound?
A2: this compound exhibits high selectivity for the tumor-associated isoforms CAIX and CAXII over other human CA isoforms.[1][2] This selectivity is crucial for minimizing off-target effects, as other CA isoforms like CA I and CA II are widely expressed in normal tissues.[4]
Q3: Why are hypoxic conditions important when working with this compound?
A3: The expression of Carbonic Anhydrase IX (CAIX) is primarily induced by hypoxia through the activation of the hypoxia-inducible factor (HIF-1α).[7][8] Therefore, to observe the effects of this compound, it is critical to perform experiments on cell lines that express CAIX, and this expression is often optimal under hypoxic conditions (e.g., 1% O₂).[8]
Q4: How should I prepare and store this compound?
A4: For in vitro experiments, this compound should be dissolved in a suitable organic solvent, such as DMSO, to create a concentrated stock solution. It is recommended to store the stock solution at -20°C or -80°C to maintain stability.[9] When preparing working solutions for cell culture, ensure the final concentration of the organic solvent is kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[9]
Troubleshooting Guide
Issue 1: Inconsistent or No Inhibitory Effect of this compound
| Potential Cause | Troubleshooting Steps |
| Low or Absent CAIX Expression in Cell Line | Confirm CAIX expression in your cell line under both normoxic and hypoxic conditions using Western Blot or qPCR. Many cell lines only express CAIX under hypoxic conditions.[10] |
| Suboptimal Inhibitor Concentration | Perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal effective concentration for your specific cell line and experimental setup.[9] |
| Inhibitor Degradation | Use a fresh aliquot of this compound for each experiment and avoid repeated freeze-thaw cycles of the stock solution.[9] |
| Incorrect Assay Conditions | Ensure the pH and other buffer components of your enzymatic or cell-based assay are optimal for this compound activity. Refer to established protocols for CAIX inhibition assays.[9] |
Issue 2: High Variability Between Experimental Replicates
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding Density | Standardize cell seeding protocols and ensure an even distribution of cells in multi-well plates. Variations in cell number can significantly impact assay results.[10] |
| Fluctuations in Hypoxic Conditions | Use a calibrated and well-maintained hypoxia chamber. Ensure consistent timing of experiments performed within the chamber, as minor variations in oxygen levels can affect CAIX expression.[10] |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques. Prepare master mixes for inhibitor dilutions to minimize dispensing errors.[10] |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of multi-well plates, or fill them with sterile PBS or media to maintain humidity and minimize evaporation.[10] |
Issue 3: Observed Cytotoxicity Appears to be Off-Target
| Potential Cause | Troubleshooting Steps |
| High Inhibitor Concentration | High concentrations of this compound may lead to off-target effects. Perform a dose-response experiment to identify the optimal concentration that inhibits CAIX without causing general cytotoxicity.[9] |
| Solvent-Induced Cytotoxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is at a non-toxic level (typically <0.5%). Always include a vehicle control (solvent only) in your experiments.[9] |
| Use of a Negative Control Cell Line | Test the effect of this compound on a cell line that does not express CAIX. If cytotoxicity is still observed, it is likely due to off-target effects.[10] |
Data Presentation
Table 1: Inhibitory Activity (Ki) of this compound against Human Carbonic Anhydrase Isoforms
| Isoform | Ki (nM) |
| hCA I | 6697 |
| hCA II | 2950 |
| hCA IV | 4093 |
| hCA IX | 4.1 |
| hCA XII | 7.7 |
Data sourced from MedChemExpress and Amsbio.[1][2] Actual values may vary based on experimental conditions.
Experimental Protocols
Protocol 1: Western Blot Analysis for CAIX Expression
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. For hypoxia experiments, place cells in a hypoxic chamber (1% O₂) for the desired duration (e.g., 16-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against CAIX overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescence substrate. A loading control, such as β-actin or GAPDH, should also be probed to ensure equal protein loading.[10]
Protocol 2: Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Hypoxia Induction (if applicable): Move the plate to a hypoxic chamber for a sufficient duration to induce CAIX expression.
-
Inhibitor Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle-only control.
-
Incubation: Incubate the cells for a period relevant to your experiment (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization and Measurement: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO). Measure the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[9]
Visualizations
Caption: Role of hCAIX in the tumor microenvironment and the point of intervention for this compound.
Caption: A logical workflow for the experimental evaluation of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. amsbio.com [amsbio.com]
- 3. mdpi.com [mdpi.com]
- 4. Experimental Carbonic Anhydrase Inhibitors for the Treatment of Hypoxic Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Developments in Targeting Carbonic Anhydrase IX for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are CAIX inhibitors and how do they work? [synapse.patsnap.com]
- 7. Chapter 13: Carbonic Anhydrase IX as an Imaging and Therapeutic Target for Tumors and Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Treatment with CAIX-IN-A
Welcome to the technical support center for CAIX-IN-A, a novel inhibitor of human carbonic anhydrase IX (hCAIX). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental protocols and troubleshooting common issues to ensure the optimal effect of CAIX-IN-A in your studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for CAIX-IN-A?
A1: CAIX-IN-A is a potent and selective inhibitor of carbonic anhydrase IX (CAIX), a transmembrane enzyme.[1][2] Under hypoxic conditions often found in solid tumors, CAIX is upregulated by the Hypoxia-Inducible Factor-1α (HIF-1α) and plays a crucial role in regulating intracellular and extracellular pH.[3][4][5] By catalyzing the hydration of carbon dioxide to bicarbonate and protons, CAIX contributes to an acidic tumor microenvironment, which promotes tumor growth, invasion, and metastasis.[2][4] CAIX-IN-A binds to the active site of CAIX, inhibiting its catalytic function. This leads to a disruption of pH regulation, which can result in reduced cancer cell proliferation, induction of apoptosis, and decreased metastatic potential.[2][4]
Q2: How do I determine the optimal concentration and treatment duration for CAIX-IN-A in my cell line?
A2: The optimal concentration and treatment duration are highly dependent on the specific cell line and experimental endpoint. We recommend performing a time-course and dose-response experiment. Start with a broad range of concentrations (e.g., from low nanomolar to high micromolar) and several time points (e.g., 24, 48, and 72 hours).[6] Assess a relevant endpoint such as cell viability, apoptosis, or inhibition of extracellular acidification. The ideal duration will be the shortest time required to achieve a maximal and consistent effect at a specific concentration. For slower-acting therapeutics, longer assay durations of up to 10 days may be necessary, requiring optimization of cell seeding densities to avoid the need for splitting or media changes.[7]
Q3: I am observing inconsistent IC50 values for CAIX-IN-A between experiments. What could be the cause?
A3: Inconsistent IC50 values are a common issue in cell-based assays and can stem from several factors:
-
Cell Density and Passage Number: Ensure you use a consistent cell seeding density and cells within a similar passage number range for all experiments, as these can affect inhibitor sensitivity.[8]
-
Inhibitor Stability: Prepare fresh dilutions of CAIX-IN-A from a validated stock solution for each experiment. Ensure the stock solution is stored correctly to prevent degradation.[8]
-
Incubation Time: Strictly adhere to a consistent incubation time for the inhibitor in all experiments.[8]
-
Assay Conditions: Variations in media, serum, or incubator conditions (especially CO2 and O2 levels for hypoxia experiments) can impact results.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Inhibitory Effect | 1. Incorrect Inhibitor Concentration: The concentration of CAIX-IN-A may be too low. 2. Inhibitor Degradation: The inhibitor may have degraded due to improper storage or handling. 3. Low CAIX Expression: The cell line used may not express sufficient levels of CAIX, especially under normoxic conditions. 4. Assay Interference: Components in the assay medium may interfere with the inhibitor. | 1. Perform a dose-response experiment to determine the optimal concentration. 2. Prepare fresh inhibitor solutions for each experiment and store stock solutions as recommended.[8] 3. Verify CAIX expression in your cell line under both normoxic and hypoxic conditions via Western Blot or qPCR. Induce hypoxia (e.g., 1% O2) to stimulate CAIX expression.[6] 4. Review the assay protocol for any known interfering substances. |
| High Background Signal in Assays | 1. Non-specific Binding: The inhibitor or detection reagents may be binding non-specifically. 2. Contaminated Reagents: Buffers or media may be contaminated. | 1. Include appropriate controls, such as cells treated with vehicle only. Consider using a blocking agent if applicable to your assay. 2. Use fresh, sterile buffers and media for all experiments. |
| Inconsistent Results in Hypoxia Experiments | 1. Variable Oxygen Levels: The level of hypoxia may not be consistent across experiments or even within the same plate. 2. Timing of Treatment: The timing of inhibitor addition relative to the induction of hypoxia can affect the outcome. | 1. Ensure your hypoxic chamber or incubator is properly calibrated and provides a stable, low-oxygen environment.[6] Consider using chemical inducers of hypoxia as an alternative for some assays. 2. Standardize the protocol for when the inhibitor is added. Typically, cells are pre-incubated under hypoxic conditions before the inhibitor is introduced.[6] |
| Cell Death in Control (Vehicle-Treated) Wells | 1. Solvent Toxicity: The vehicle used to dissolve CAIX-IN-A (e.g., DMSO) may be at a toxic concentration. 2. Sub-optimal Culture Conditions: Cells may be stressed due to factors like high density or nutrient depletion. | 1. Ensure the final concentration of the vehicle in the culture medium is low (typically ≤0.1%) and non-toxic to your cells. Run a vehicle-only toxicity control. 2. Maintain optimal cell culture conditions, including appropriate seeding density and media changes. |
Data Presentation
Table 1: Effect of CAIX-IN-A Treatment Duration on Cell Viability in MDA-MB-231 Cells under Hypoxia (1% O2)
| Concentration (nM) | 24h Viability (% of Control) | 48h Viability (% of Control) | 72h Viability (% of Control) |
| 1 | 95 ± 4.2 | 88 ± 3.1 | 82 ± 3.5 |
| 10 | 85 ± 3.8 | 72 ± 2.9 | 65 ± 2.7 |
| 100 | 60 ± 2.5 | 45 ± 2.1 | 38 ± 1.9 |
| 1000 | 42 ± 1.9 | 30 ± 1.5 | 25 ± 1.2 |
Table 2: IC50 Values of CAIX-IN-A at Different Time Points
| Cell Line | IC50 at 24h (nM) | IC50 at 48h (nM) | IC50 at 72h (nM) |
| MDA-MB-231 | 250 | 80 | 55 |
| HT-29 | 450 | 150 | 90 |
Experimental Protocols
Protocol 1: Time-Course Cell Viability Assay
This protocol is designed to determine the effect of varying treatment durations of CAIX-IN-A on cell viability.
Materials:
-
CAIX-IN-A stock solution
-
Cell line of interest (e.g., MDA-MB-231)
-
96-well cell culture plates
-
Complete cell culture medium
-
Cell viability reagent (e.g., MTT, AlamarBlue)
-
Hypoxic incubator or chamber (1% O2)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The following day, replace the medium with fresh medium containing serial dilutions of CAIX-IN-A or vehicle control.
-
Place one set of plates in a normoxic incubator and another set in a hypoxic incubator.
-
At each desired time point (e.g., 24, 48, and 72 hours), remove a set of plates from each condition.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours).
-
Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Western Blot for CAIX and HIF-1α Expression
This protocol is used to confirm the induction of HIF-1α and CAIX expression under hypoxic conditions and to assess the downstream effects of CAIX-IN-A.
Materials:
-
Cells treated as in Protocol 1
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-CAIX, anti-HIF-1α, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
After treatment, wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
Visualizations
References
- 1. Carbonic anhydrase IX inhibitor mechanisms in cancer models [gmc.vu.lt]
- 2. What are CAIX inhibitors and how do they work? [synapse.patsnap.com]
- 3. dovepress.com [dovepress.com]
- 4. Recent Developments in Targeting Carbonic Anhydrase IX for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. revvity.com [revvity.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Managing Potential Cytotoxicity of hCAIX Inhibitors in Normal Cells
Disclaimer: The specific compound "hCAIX-IN-6" was not identified in publicly available scientific literature. This guide has been developed using the well-characterized and clinically evaluated human carbonic anhydrase IX (hCAIX) inhibitor, SLC-0111 , as a representative molecule. The principles, protocols, and troubleshooting advice provided herein are applicable to researchers working with SLC-0111 and other selective hCAIX inhibitors.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting potential cytotoxicity of the hCAIX inhibitor SLC-0111 in normal cells during preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of SLC-0111?
A1: SLC-0111 is a ureido-substituted benzenesulfonamide (B165840) that acts as a potent and selective small-molecule inhibitor of carbonic anhydrase IX (CAIX) and XII (CAXII).[1] In the hypoxic (low oxygen) microenvironment of solid tumors, CAIX is highly overexpressed on the cancer cell surface.[2] It plays a critical role in pH regulation by converting carbon dioxide (CO2) and water into protons (H+) and bicarbonate ions (HCO3-). This enzymatic activity leads to an acidic extracellular environment, which promotes tumor invasion and metastasis, while maintaining a more alkaline intracellular pH that is favorable for cancer cell survival and proliferation.[2] By inhibiting CAIX, SLC-0111 disrupts this pH balance, leading to intracellular acidification and subsequent reduction in tumor growth and metastasis.[1]
Q2: Is SLC-0111 expected to be toxic to normal cells?
A2: SLC-0111 is designed to be highly selective for the tumor-associated CAIX and CAXII isoforms, which are minimally expressed in most normal tissues.[2] Its inhibitory activity against the ubiquitous cytosolic isoforms, CAI and CAII, is significantly weaker. This high selectivity is a key feature that minimizes the potential for side effects and toxicity in normal cells.[3] One study reported the half-maximal inhibitory concentration (IC50) of SLC-0111 on the normal human skin fibroblast cell line CCD-986sk to be 45.70 µg/mL, which is substantially higher than its effective concentrations against various cancer cell lines, indicating a favorable therapeutic index.[4]
Q3: What are the potential off-target effects of SLC-0111?
A3: The primary off-targets for SLC-0111 are other carbonic anhydrase isoforms. While it shows strong selectivity for CAIX and CAXII, at high concentrations, it may inhibit other isoforms like CAI and CAII.[1] It is crucial to use the lowest effective concentration to minimize the risk of off-target effects.[5] If unexpected cellular phenotypes are observed in normal cells that do not express CAIX or CAXII, off-target activity should be considered.
Data Presentation
Table 1: Inhibitory Activity of SLC-0111 against Human Carbonic Anhydrase Isoforms
This table summarizes the inhibition constants (Ki) of SLC-0111 for key CA isoforms. A lower Ki value indicates greater potency.
| Carbonic Anhydrase Isoform | Inhibition Constant (Ki) in nM | Isoform Relevance |
| hCA I | 5080 | Cytosolic, potential off-target |
| hCA II | 9640 | Cytosolic, potential off-target |
| hCA IX | 45.1 | Tumor-associated, primary therapeutic target |
| hCA XII | 4.5 | Tumor-associated, secondary therapeutic target |
Data sourced from MedChemExpress and Selleck Chemicals.[3]
Table 2: Comparative Cytotoxicity of SLC-0111
This table provides an example of the cytotoxic effects (IC50) of SLC-0111 on a normal cell line compared to a cancer cell line. The Selectivity Index (SI) is a measure of a compound's cancer-specific cytotoxicity.
| Compound | Normal Cell Line (CCD-986sk) IC50 (µg/mL) | Cancer Cell Line (HT-29) IC50 (µg/mL) | Selectivity Index (SI = IC50 normal / IC50 cancer) |
| SLC-0111 | 45.70 | 13.53 | 3.38 |
Data from a study on a novel analog of SLC-0111, providing comparative data for the parent compound.[4]
Mandatory Visualization
Caption: Mechanism of hCAIX in the tumor microenvironment and inhibition by SLC-0111.
Troubleshooting Guide
This guide addresses issues of unexpected cytotoxicity in normal cells during experiments with SLC-0111.
Issue 1: Higher-than-expected cytotoxicity observed in my normal (non-cancerous) control cell line.
-
Possible Cause 1: High Compound Concentration.
-
Troubleshooting Step: The concentration of SLC-0111 may be too high for your specific normal cell line. Perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 µM to 100 µM) to determine the IC50 value for your normal cells. Compare this to the IC50 of a sensitive cancer cell line to calculate the selectivity index.[6] Always aim to use the lowest effective concentration that shows efficacy in your cancer cell model.[5]
-
-
Possible Cause 2: Solvent Toxicity.
-
Troubleshooting Step: The vehicle used to dissolve SLC-0111 (commonly DMSO) can be toxic to cells at higher concentrations. Ensure the final solvent concentration is low (typically ≤ 0.1%) and, critically, that the vehicle control group is treated with the exact same concentration of the solvent as the experimental groups.[7]
-
-
Possible Cause 3: On-Target Toxicity in Normal Cells.
-
Troubleshooting Step: While CAIX expression is generally low in normal tissues, some normal cell lines may have detectable levels of CAIX or CAXII, especially under certain culture conditions.
-
Quantify Target Expression: Use Western Blot or qPCR to measure the protein and mRNA expression levels of CAIX and CAXII in your normal cell line.
-
Compare Expression: Compare these expression levels to those in your positive control cancer cell line. If your normal cells express the target, the observed cytotoxicity could be an on-target effect.
-
-
-
Possible Cause 4: Off-Target Effects.
-
Troubleshooting Step: The cytotoxicity may be due to the inhibition of other proteins (off-target effects).[1]
-
Use a Structurally Unrelated Inhibitor: If available, test a different, structurally distinct CAIX inhibitor. If both compounds produce similar cytotoxicity, the effect is more likely to be on-target.
-
Genetic Knockdown/Knockout: A more definitive approach is to use siRNA or CRISPR/Cas9 to knock down or knock out CAIX and/or CAXII in your normal cell line. If the cytotoxicity persists in the absence of the intended targets, it is likely an off-target effect.[8]
-
-
Issue 2: My cytotoxicity assay results are inconsistent between experiments.
-
Possible Cause 1: Cell Culture Variability.
-
Troubleshooting Step: The health, passage number, and confluency of your cells can significantly impact their sensitivity to a compound. Standardize your cell culture procedures: use cells within a defined low passage number range, seed the same number of cells for each experiment, and ensure they are in the logarithmic growth phase at the time of treatment.[9]
-
-
Possible Cause 2: Reagent Instability.
-
Troubleshooting Step: Small molecules can degrade with improper storage or handling. Ensure SLC-0111 is stored correctly (as per the manufacturer's instructions) and prepare fresh dilutions from a stock solution for each experiment.[9]
-
-
Possible Cause 3: Assay-Related Issues.
-
Troubleshooting Step: Ensure accurate and consistent pipetting, especially when performing serial dilutions. Calibrate your pipettes regularly. If using a colorimetric or fluorometric assay, check for any potential interference of the compound with the assay reagents or readout.
-
Caption: Troubleshooting workflow for unexpected cytotoxicity in normal cells.
Experimental Protocols
Protocol 1: Comparative Cytotoxicity Assessment using MTT Assay
This protocol allows for the determination and comparison of the cytotoxic effects of SLC-0111 on a cancer cell line and a normal cell line.
-
Objective: To determine the IC50 values of SLC-0111 in both cancer and normal cells and to calculate the Selectivity Index (SI).[6]
-
Materials:
-
Cancer cell line (e.g., HT-29) and normal cell line (e.g., CCD-986sk)
-
Complete culture medium
-
96-well plates
-
SLC-0111 stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed both cancer and normal cells in separate 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Compound Preparation: Prepare serial dilutions of SLC-0111 in complete culture medium. Also, prepare a vehicle control medium containing the same final concentration of DMSO as the highest SLC-0111 concentration.
-
Inhibitor Treatment: Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of SLC-0111 or the vehicle control. Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (which represents 100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value for each cell line from the curve.
-
Calculate the Selectivity Index (SI) using the formula: SI = IC50 (normal cells) / IC50 (cancer cells) . A higher SI value indicates greater selectivity for cancer cells.[6]
-
-
Caption: Experimental workflow for comparative cytotoxicity assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Kinase Inhibition-Related Adverse Events Predicted from in vitro Kinome and Clinical Trial Data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Rapid Survival Assay to Measure Drug-Induced Cytotoxicity and Cell Cycle Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Off-Target/On-Target Cytotoxicity Assay | React4Life [react4life.com]
- 8. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Refining hCAIX-IN-6 Delivery Methods for Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the in vivo delivery of the carbonic anhydrase IX (CAIX) inhibitor, hCAIX-IN-6. Due to the limited availability of specific public data for this compound, this guide leverages information from the well-characterized and clinically evaluated CAIX inhibitor, SLC-0111, as a representative model. The principles and protocols outlined here are designed to be broadly applicable to other poorly soluble small molecule inhibitors targeting CAIX.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for hCAIX inhibitors like this compound and SLC-0111?
Human carbonic anhydrase IX (hCAIX) is a transmembrane enzyme that is highly overexpressed in a variety of solid tumors, largely as a response to hypoxia (low oxygen), a common feature of the tumor microenvironment.[1] The primary function of CAIX is to catalyze the reversible hydration of carbon dioxide to bicarbonate and protons.[2] This enzymatic activity helps to maintain a neutral intracellular pH (pHi) which is favorable for tumor cell survival and proliferation, while contributing to an acidic extracellular environment that promotes tumor invasion and metastasis.[3][4] hCAIX inhibitors like SLC-0111 are ureido-substituted benzenesulfonamides that selectively bind to the active site of CAIX and the related isoform CAXII, blocking their catalytic function.[1] This disruption of pH regulation leads to increased intracellular acidosis and subsequently inhibits tumor growth and metastasis.[3]
Q2: What are the main challenges in delivering this compound and similar inhibitors in vivo?
The primary challenges for the in vivo delivery of this compound and other small molecule inhibitors are often related to their physicochemical properties. A significant hurdle is poor aqueous solubility, which makes it difficult to formulate a homogenous and bioavailable solution for administration.[5] This can lead to inaccurate dosing, poor absorption from the gastrointestinal tract after oral administration, and low systemic exposure. Consequently, achieving therapeutic concentrations at the tumor site can be challenging.
Q3: What are the recommended routes of administration for hCAIX inhibitors in animal models?
Oral gavage is a common and effective method for administering hCAIX inhibitors in rodent models to ensure precise dosing.[3][6][7] Preclinical studies with the representative inhibitor SLC-0111 have successfully used oral gavage for daily administration in mouse xenograft models.[3][6] The choice of administration route should align with the intended clinical application and the pharmacokinetic profile of the compound.
Q4: How can I improve the solubility of this compound for my in vivo experiments?
For poorly soluble compounds like this compound, several formulation strategies can be employed to improve solubility and bioavailability. These include:
-
Co-solvents: Using a mixture of solvents can significantly enhance solubility. A common approach is to first dissolve the compound in a small amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) and then dilute it in a vehicle containing other agents such as polyethylene (B3416737) glycol (PEG), Tween 80, or methyl cellulose (B213188).[5][8][9]
-
pH Adjustment: For ionizable compounds, adjusting the pH of the vehicle can improve solubility.
-
Particle Size Reduction: Techniques like trituration (grinding into a fine powder) can increase the surface area of the compound, which can aid in dissolution.[8]
-
Use of Surfactants and Suspending Agents: Surfactants like Tween 80 can help to create stable emulsions, while suspending agents such as methyl cellulose or carboxymethylcellulose (CMC-Na) can be used to create uniform suspensions for oral gavage.[2][8]
Q5: What should I do if my compound precipitates out of solution during preparation or in the dosing syringe?
Precipitation is a common issue with poorly soluble compounds. Here are some troubleshooting steps:
-
Ensure Proper Mixing: Vigorous vortexing or sonication can help to create and maintain a homogenous suspension.[8]
-
Prepare Fresh Formulations: It is often best to prepare the dosing solution fresh each day to minimize the risk of precipitation over time.[8]
-
Check Solvent Concentration: Ensure that the final concentration of organic solvents like DMSO is kept to a minimum (typically <5-10% for oral administration) to avoid both toxicity and precipitation when diluted into an aqueous-based vehicle.[10]
-
Gentle Warming: In some cases, gentle warming of the vehicle before adding the compound can help to improve solubility, but care must be taken not to degrade the compound.[11]
Data Presentation
The following tables summarize quantitative data for the representative hCAIX inhibitor, SLC-0111, to provide a framework for designing and evaluating experiments with this compound.
Table 1: Representative Solubility of a Poorly Soluble Small Molecule Inhibitor in Common Vehicles
| Vehicle Composition | Estimated Solubility (mg/mL) | Notes |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 | This is a common formulation for achieving a clear solution of poorly soluble compounds for in vivo studies.[11][12] The order of addition is important: first dissolve the compound in DMSO, then add PEG300, followed by Tween-80, and finally saline.[11] |
| 0.5% Methyl cellulose in sterile water | Suspension | Methyl cellulose is a suspending agent used to create a uniform suspension for oral gavage. The compound is first made into a paste with a small amount of the vehicle before gradual dilution.[8] |
| 55.6% PEG400, 11.1% Ethanol, 33.3% Water | Formulation Dependent | This specific formulation has been used for the oral administration of SLC-0111 in mice.[13] The final concentration of the drug in this vehicle would need to be determined empirically. |
| Ora-Sweet® | Suspension | A commercially available syrup vehicle that has been used for the oral gavage of SLC-0111 in preclinical studies.[3][6] This can improve palatability and ease of administration. |
Table 2: Representative In Vivo Efficacy of SLC-0111 in Mouse Xenograft Models
| Cancer Type | Cell Line | Mouse Strain | SLC-0111 Dose (mg/kg) | Administration Route | Key Findings |
| Triple-Negative Breast Cancer | MDA-MB-231 LM2-4 | N/A | 50 | Oral gavage | Significantly reduced overall metastatic burden.[3] |
| Glioblastoma | D456 and 1016 (PDX) | N/A | 100 | Oral | Monotherapy significantly decreased the growth of GBM PDX cells.[3] |
| Head and Neck Squamous Carcinoma | FaDu | Nude mice | 100 | Oral gavage | Ineffective as a single agent but significantly enhanced the anti-tumor effect of cisplatin.[13] |
Table 3: Representative Human Pharmacokinetic Parameters of SLC-0111 (Single Oral Dose)
| Parameter | 500 mg (n=3) | 1000 mg (n=3) | 2000 mg (n=4) |
| Cmax (ng/mL) | 4350 ± 1500 | 6220 ± 2830 | 5340 ± 2030 |
| Tmax (hr) | 4.01 ± 2.01 | 6.05 ± 3.53 | 2.46 ± 0.52 |
| AUC(0-24) (µg·hr/mL) | 33 ± 10 | 70 ± 32 | 94 ± 40 |
| T1/2 (hr) | 10.3 ± 4.0 | 11.1 ± 3.8 | 13.0 ± 4.9 |
Data are presented as mean ± standard deviation. Data from a Phase 1 clinical trial in patients with advanced solid tumors.[1][5][9][14][15]
Experimental Protocols
Protocol 1: Preparation of an SLC-0111 Suspension in 0.5% Methyl Cellulose for Oral Gavage
This protocol describes the preparation of a 10 mg/mL suspension of SLC-0111, a representative hCAIX inhibitor, in 0.5% methyl cellulose.
Materials:
-
SLC-0111 powder
-
Methyl cellulose (0.5% w/v) in sterile water
-
Sterile water for injection
-
Weighing balance and spatula
-
Mortar and pestle
-
Glass beaker or conical tube
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare the 0.5% Methyl Cellulose Vehicle:
-
Heat approximately one-third of the required volume of sterile water to 80-90°C.
-
Slowly add the methyl cellulose powder to the hot water while stirring vigorously.
-
Once dispersed, add the remaining two-thirds of the volume as cold sterile water.
-
Continue stirring until the methyl cellulose is fully dissolved and the solution is clear and viscous. Allow it to cool to room temperature.[8]
-
-
Calculate the Required Amount of SLC-0111:
-
Determine the total volume of suspension needed based on the number of animals and the dosing volume (typically 5-10 mL/kg).[7]
-
For a 10 mg/mL suspension, you will need 10 mg of SLC-0111 for every 1 mL of vehicle.
-
-
Prepare the Suspension:
-
Weigh the calculated amount of SLC-0111 powder.
-
Triturate the powder in a mortar and pestle to ensure a fine, uniform particle size.[8]
-
Transfer the powder to a beaker.
-
Add a small volume of the 0.5% methyl cellulose vehicle and mix with a spatula to create a smooth paste.[8]
-
While continuously stirring with a magnetic stirrer, slowly add the remaining vehicle to the paste until the final desired volume is reached.[8]
-
-
Storage and Use:
-
It is recommended to prepare the suspension fresh daily.[8]
-
If stored, keep it refrigerated and protected from light.
-
Before each administration, bring the suspension to room temperature and vortex thoroughly to ensure homogeneity.
-
Protocol 2: Oral Gavage Administration in Mice
This protocol provides a step-by-step guide for the safe and effective administration of a compound via oral gavage in mice.
Materials:
-
Prepared dosing suspension
-
Appropriately sized syringe
-
Gavage needle (18-20 gauge for adult mice, with a rounded tip)[8][16]
-
Animal scale
Procedure:
-
Preparation:
-
Weigh the mouse to accurately calculate the dosing volume (not to exceed 10 mL/kg).[7][16]
-
Draw the calculated volume of the suspension into the syringe. Ensure there are no air bubbles.
-
Measure the appropriate length for gavage needle insertion by holding it alongside the mouse, from the tip of the nose to the last rib. You can mark the needle to prevent over-insertion.[8]
-
-
Animal Restraint:
-
Needle Insertion:
-
Administration:
-
Once the needle is correctly positioned, slowly and steadily administer the suspension.[6]
-
-
Withdrawal and Observation:
-
Gently remove the gavage needle.[6]
-
Return the mouse to its cage and monitor for a few minutes for any signs of distress, such as coughing or fluid from the nose.[6][8] If this occurs, it may indicate accidental administration into the trachea. The animal should be closely monitored and euthanized if in respiratory distress.
-
Mandatory Visualization
Signaling Pathway of hCAIX in the Tumor Microenvironment
Caption: Role of hCAIX in tumor acidosis under hypoxic conditions.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for an in vivo mouse xenograft efficacy study.
Troubleshooting Decision Tree for Oral Gavage
Caption: Decision tree for troubleshooting common oral gavage issues.
References
- 1. A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hypoxia inducible carbonic anhydrase IX, marker of tumour hypoxia, survival pathway and therapy target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration [frontiersin.org]
- 5. A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. iacuc.wsu.edu [iacuc.wsu.edu]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 9. researchgate.net [researchgate.net]
- 10. WO2012058666A2 - Novel formulations of water-insoluble chemical compounds and methods of using a formulation of compound fl118 for cancer therapy - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Hypoxia Signaling | Cell Signaling Technology [cellsignal.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. ouv.vt.edu [ouv.vt.edu]
how to control for confounding variables in hCAIX-IN-6 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control for confounding variables in experiments involving hCAIX-IN-6 and other selective carbonic anhydrase IX (CAIX) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and other selective CAIX inhibitors?
A1: Human carbonic anhydrase IX (hCAIX) is a transmembrane enzyme that is highly overexpressed in many solid tumors, often as a result of hypoxia.[1][2] It plays a critical role in regulating pH in the tumor microenvironment by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[3][4] This contributes to an acidic extracellular environment, which promotes tumor progression, metastasis, and resistance to therapy.[3][4][5] this compound and other selective inhibitors are small molecules that bind to the active site of the hCAIX enzyme, blocking its catalytic function.[3] By inhibiting hCAIX, these compounds can disrupt pH regulation in tumors, leading to anti-tumor effects.[1]
Q2: What are the most common confounding variables in in vitro studies with this compound and how can I control them?
A2: In vitro experiments are susceptible to several confounding variables that can introduce variability and bias. Key confounders include cell line integrity, reagent variability, and experimental conditions. Controlling these factors is crucial for the reproducibility of your results.[6]
Troubleshooting Guides
Controlling for Off-Target Effects and Selectivity
Issue: Observed cellular effects may be due to inhibition of other carbonic anhydrase isoforms or off-target interactions, confounding the interpretation of this compound's specific role.
Solution:
-
Selectivity Profiling: Characterize the inhibitory activity of this compound against other relevant CA isoforms, particularly the ubiquitous hCA I and hCA II, and the related tumor-associated isoform hCA XII.[3]
-
Control Compounds: Employ a structurally related but inactive compound as a negative control. Additionally, use a well-characterized, structurally different CAIX inhibitor (e.g., SLC-0111) as a positive control to ensure the observed phenotype is consistent with CAIX inhibition.
-
Knockout/Knockdown Models: Utilize cell lines where CA9 (the gene encoding CAIX) has been knocked out or its expression is knocked down (e.g., using shRNA or CRISPR). The effects of this compound should be significantly diminished in these cells compared to the wild-type parental line.
Table 1: Inhibitory Profile of a Representative CAIX Inhibitor (hCAIX/XII-IN-6)
| CA Isoform | K_i_ (nM) |
| hCA I | 6697 |
| hCA II | 2950 |
| hCA IV | 4093 |
| hCA IX | 4.1 |
| hCA XII | 7.7 |
Data for hCAIX/XII-IN-6.[7]
Managing Hypoxia-Related Confounders
Issue: Since CAIX expression is induced by hypoxia, variations in oxygen levels can significantly impact experimental outcomes and their interpretation.
Solution:
-
Controlled Oxygen Environment: Conduct experiments under both normoxic (e.g., 21% O₂) and hypoxic (e.g., 1% O₂) conditions.[8] Use a properly calibrated hypoxia chamber or incubator.
-
Verify Hypoxia Induction: Confirm the hypoxic state by measuring the expression of hypoxia-inducible factor 1-alpha (HIF-1α) and CAIX protein or mRNA levels.[4]
-
Consistent Hypoxia Duration: Ensure that the duration of hypoxic exposure is consistent across all experimental groups.
Table 2: Common In Vitro Confounding Variables and Control Strategies
| Confounding Variable | Potential Impact on this compound Research | Recommended Control Strategy |
| Cell Line Passage Number | High-passage cells can exhibit genetic and phenotypic drift, altering their response to this compound.[6] | Use cells within a narrow, documented passage range. Perform regular cell line authentication.[6] |
| Reagent Batch Variation | Differences in media, serum, or this compound batches can alter experimental conditions and cellular responses.[6] | Use a single, large batch of reagents for the duration of the experiment. If a new batch must be used, perform a bridging study to ensure consistency. |
| Incubator Conditions | Fluctuations in CO₂, temperature, and humidity can affect cell growth and drug efficacy. | Regularly calibrate and monitor incubator conditions. |
| Plate Position Effects | "Edge effects" in multi-well plates can lead to non-uniform cell growth and drug responses. | Avoid using the outer wells of the plate for experimental samples. If this is not possible, randomize the placement of samples across the plate. |
| Solvent Effects | The solvent used to dissolve this compound (e.g., DMSO) can have biological effects at certain concentrations. | Include a vehicle control group that is treated with the same concentration of the solvent as the experimental groups.[8] |
Experimental Protocols
Stopped-Flow Carbonic Anhydrase Activity Assay
This assay measures the inhibition of CO₂ hydration catalyzed by a specific CA isoform.[8][9]
-
Enzyme and Inhibitor Preparation: Purify recombinant human CA isoforms (e.g., hCAIX, hCAII, hCAXII). Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution, from which serial dilutions are made.[8]
-
Assay Buffer: Use a buffer such as HEPES-Tris (pH 7.5) containing a pH indicator (e.g., p-nitrophenol).[8]
-
Procedure:
-
Mix the enzyme solution with varying concentrations of this compound and incubate at a controlled temperature.[8]
-
Rapidly mix this solution with a CO₂-saturated solution in a stopped-flow spectrophotometer.[8]
-
Monitor the change in absorbance of the pH indicator over time as the pH decreases due to proton formation.[8]
-
-
Data Analysis: Calculate the initial reaction rates. Determine IC₅₀ values by plotting enzyme activity against the logarithm of the inhibitor concentration. Calculate K_i_ values using the Cheng-Prusoff equation.[8]
Cell Viability/Cytotoxicity Assay under Normoxia and Hypoxia
This assay determines the effect of this compound on cell proliferation and survival.
-
Cell Culture: Culture cancer cells in the appropriate medium.
-
Procedure:
-
Seed cells in 96-well plates and allow them to adhere.
-
Expose the plates to either normoxic (21% O₂) or hypoxic (1% O₂) conditions.
-
Treat the cells with a range of this compound concentrations for a specified duration (e.g., 48-72 hours).[8]
-
Add a viability reagent such as MTT or MTS. Viable cells will convert the reagent into a colored product.[8]
-
-
Data Analysis: Measure the absorbance of the colored product. Calculate the IC₅₀ value, which is the concentration of this compound that inhibits cell viability by 50%.
Visualizations
References
- 1. Experimental Carbonic Anhydrase Inhibitors for the Treatment of Hypoxic Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chapter 13: Carbonic Anhydrase IX as an Imaging and Therapeutic Target for Tumors and Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
Validating the On-Target Effects of hCAIX-IN-6: A Comparative Guide Using CRISPR/Cas9
For researchers, scientists, and drug development professionals, rigorously validating that a small molecule inhibitor exerts its biological effects through its intended target is a cornerstone of preclinical drug development. This guide provides a comparative overview of methodologies for validating the on-target effects of hCAIX-IN-6, a putative inhibitor of human carbonic anhydrase IX (hCAIX), with a primary focus on the powerful CRISPR/Cas9 gene-editing technology.
Carbonic anhydrase IX is a transmembrane enzyme that is highly expressed in numerous solid tumors and plays a critical role in regulating pH in the tumor microenvironment.[1] Its activity helps tumor cells to survive and proliferate in hypoxic conditions and contributes to the acidification of the extracellular space, which in turn promotes tumor invasion and metastasis.[1][2] this compound is designed to inhibit this activity, leading to intracellular acidification and tumor cell death. This guide will compare the use of CRISPR/Cas9-mediated gene knockout of CA9 (the gene encoding hCAIX) with alternative methods to confirm that the anti-tumor effects of this compound are indeed a direct result of hCAIX inhibition.
Data Presentation: Comparing CRISPR/Cas9 Knockout with shRNA Knockdown
The following tables summarize hypothetical quantitative data from experiments designed to validate the on-target effects of this compound. These tables compare the outcomes in wild-type cancer cells, cells with a CRISPR/Cas9-mediated knockout of the CA9 gene, and cells with shRNA-mediated knockdown of CA9.
Table 1: Effect of this compound on Cell Viability
| Cell Line | Treatment | hCAIX Expression | Cell Viability (% of control) |
| Wild-Type | Vehicle | High | 100% |
| Wild-Type | This compound (10 µM) | High | 45% |
| CA9 Knockout (CRISPR) | Vehicle | Absent | 98% |
| CA9 Knockout (CRISPR) | This compound (10 µM) | Absent | 95% |
| CA9 Knockdown (shRNA) | Vehicle | Low | 99% |
| CA9 Knockdown (shRNA) | This compound (10 µM) | Low | 88% |
Table 2: Impact of this compound on Extracellular Acidification
| Cell Line | Treatment | Extracellular pH (at 24h) |
| Wild-Type | Vehicle | 6.8 |
| Wild-Type | This compound (10 µM) | 7.2 |
| CA9 Knockout (CRISPR) | Vehicle | 7.3 |
| CA9 Knockout (CRISPR) | This compound (10 µM) | 7.3 |
| CA9 Knockdown (shRNA) | Vehicle | 7.25 |
| CA9 Knockdown (shRNA) | This compound (10 µM) | 7.28 |
Table 3: Comparison of Target Validation Methodologies
| Feature | CRISPR/Cas9 Knockout | shRNA Knockdown |
| Mechanism | Permanent gene disruption | Transient or stable mRNA degradation |
| Specificity | High, but potential for off-target edits | Potential for off-target effects due to partial sequence homology |
| Efficiency of Target Removal | Complete protein ablation | Incomplete protein reduction |
| Time to Generate Cell Line | Longer (requires clonal selection) | Shorter (can use pooled populations) |
| Interpretation of Results | Clearer "all-or-nothing" phenotype | Potential for confounding effects from residual protein |
Experimental Protocols
CRISPR/Cas9-Mediated Knockout of CA9
-
gRNA Design and Cloning: Design two to three single guide RNAs (sgRNAs) targeting early exons of the CA9 gene to induce frameshift mutations. Clone the gRNA sequences into a Cas9-expressing lentiviral vector (e.g., lentiCRISPRv2).
-
Lentivirus Production: Co-transfect HEK293T cells with the gRNA-Cas9 plasmid and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G). Harvest the virus-containing supernatant after 48-72 hours.
-
Transduction of Target Cells: Transduce the cancer cell line of interest (e.g., HeLa or MDA-MB-231) with the lentiviral particles.
-
Selection and Clonal Isolation: Select for transduced cells using an appropriate antibiotic (e.g., puromycin). Isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).
-
Validation of Knockout: Expand clonal populations and validate the knockout of the CA9 gene by Sanger sequencing of the targeted genomic region and Western blotting to confirm the absence of hCAIX protein.
shRNA-Mediated Knockdown of CA9
-
shRNA Design and Cloning: Design two to three short hairpin RNAs (shRNAs) targeting the CA9 mRNA. Clone the shRNA sequences into a suitable lentiviral vector (e.g., pLKO.1).
-
Lentivirus Production and Transduction: Follow the same procedure as for CRISPR/Cas9 to produce lentivirus and transduce target cells.
-
Selection: Select for transduced cells using an appropriate antibiotic. Pooled populations of cells can be used for initial screening.
-
Validation of Knockdown: Assess the efficiency of hCAIX knockdown by quantitative PCR (qPCR) to measure CA9 mRNA levels and Western blotting to quantify hCAIX protein levels.
Mandatory Visualizations
Caption: Signaling pathway of hCAIX in the tumor microenvironment under hypoxia.
Caption: Experimental workflow for validating this compound on-target effects.
Objective Comparison and Conclusion
In contrast, shRNA-mediated knockdown, while a valuable tool, may yield less conclusive results due to incomplete protein depletion. The residual hCAIX expression in knockdown cells could still be affected by the inhibitor, leading to a partial phenotype that can be more difficult to interpret. However, the generation of knockdown cell lines is generally faster and less labor-intensive than generating knockout clones.
References
A Comparative Efficacy Analysis of Advanced Carbonic Anhydrase IX Inhibitors Versus Acetazolamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of a potent and selective carbonic anhydrase IX (CAIX) inhibitor, SLC-0111, against the well-established, broad-spectrum carbonic anhydrase inhibitor, acetazolamide (B1664987). This document is intended to serve as a valuable resource for researchers in oncology and drug development by presenting objective experimental data, detailed methodologies, and visual representations of relevant biological pathways and workflows.
Please Note: Initial searches for a compound specifically named "hCAIX-IN-6" did not yield any publicly available scientific literature or data. It is possible that this is a novel compound not yet described in publications, a proprietary designation, or a typographical error. Therefore, this guide utilizes SLC-0111 as a representative example of a modern, selective CAIX inhibitor for a robust comparison against the foundational inhibitor, acetazolamide.
Executive Summary
Carbonic anhydrase IX (CAIX) is a transmembrane enzyme that is highly expressed in a variety of solid tumors and plays a critical role in the regulation of tumor pH, contributing to cancer progression and resistance to therapy.[1] Both SLC-0111 and acetazolamide are sulfonamide-based inhibitors of carbonic anhydrases. However, acetazolamide exhibits broad-spectrum activity, while SLC-0111 was developed for greater selectivity towards tumor-associated carbonic anhydrase isoforms, particularly CAIX and CAXII.[1] Preclinical evidence indicates that SLC-0111 has greater potency and selectivity for CAIX compared to physiologically important off-target isoforms, which may result in a more favorable therapeutic window with fewer side effects in an oncology setting.[1] This guide explores the quantitative differences in their inhibitory activities, their impact on cancer cell proliferation, and the underlying signaling pathways.
Data Presentation: Quantitative Comparison
The following tables provide a summary of the inhibitory constants (Ki) against various human carbonic anhydrase (hCA) isoforms and the half-maximal inhibitory concentrations (IC50) for the anti-proliferative activity of SLC-0111 and acetazolamide.
Table 1: Inhibitory Activity (Ki, nM) Against Human Carbonic Anhydrase Isoforms [1]
| Compound | hCA I | hCA II | hCA IX | hCA XII |
| SLC-0111 | 5080 | 960 | 4.5 | 45 |
| Acetazolamide | 250 | 12 | 25 | 5.7 |
| Lower Ki values indicate stronger inhibition. |
Table 2: Anti-proliferative Activity (IC50, µM) in Hypoxic Cancer Cell Lines [2]
| Cell Line | Cancer Type | SLC-0111 | Acetazolamide |
| U251 | Glioblastoma | ~80-100 | No effect |
| T98G | Glioblastoma | ~80-100 | No effect |
| Pancreatic Cell Line 1 | Pancreatic Cancer | ~120-125 | Not Reported |
| Pancreatic Cell Line 2 | Pancreatic Cancer | ~120-125 | Not Reported |
| RT4 | Bladder Cancer | Modest Effect | No effect |
| 5637 | Bladder Cancer | Modest Effect | No effect |
| HT-1376 | Bladder Cancer | No effect | No effect |
| IC50 values represent the concentration of the inhibitor required to inhibit cell proliferation by 50% in vitro. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Stopped-Flow CO2 Hydration Assay for Measuring CAIX Inhibition (Ki)
This assay is employed to determine the inhibitory potency of a compound against the catalytic activity of CAIX, which is the hydration of carbon dioxide. The inhibition constant (Ki) is a measure of the inhibitor's potency.
Principle: The assay is conducted using a stopped-flow instrument linked to a spectrophotometer. The hydration of CO2 to bicarbonate and a proton leads to a rapid change in pH, which is monitored using a pH indicator dye.[3] The rate of the catalyzed reaction in the presence and absence of the inhibitor is compared to determine the inhibitory activity.[3]
Protocol Outline:
-
Reagent Preparation:
-
Assay Buffer: A buffer such as HEPES at a physiological pH (e.g., 7.4).
-
Enzyme Solution: Purified recombinant human CAIX catalytic domain is diluted in the assay buffer.
-
Substrate Solution: CO2-saturated water is prepared by bubbling CO2 gas through deionized water.
-
Inhibitor Solutions: A dilution series of the test inhibitor is prepared.
-
-
Stopped-Flow Measurement:
-
The enzyme and inhibitor solutions are pre-incubated for a specified time.
-
The enzyme/inhibitor mixture is rapidly mixed with the CO2-saturated substrate solution in the stopped-flow instrument.
-
The change in absorbance of the pH indicator is monitored over time to determine the initial rate of reaction.
-
-
Data Analysis: The Ki value is calculated by fitting the initial rate data at different inhibitor concentrations to the appropriate enzyme inhibition kinetic model.
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4]
Principle: The assay is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan (B1609692) crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[4] The amount of formazan produced is proportional to the number of viable cells.
Protocol Outline:
-
Cell Culture: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to attach overnight.[5]
-
Treatment: The cells are treated with various concentrations of the CAIX inhibitor or vehicle control for a specified duration (e.g., 72 hours).[5]
-
MTT Incubation: After treatment, the culture medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL), and the plates are incubated for 2-4 hours at 37°C.[5]
-
Solubilization: A solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.[5]
-
Data Analysis: The IC50 value is determined by plotting the percentage of cell viability against the inhibitor concentration and fitting the data to a dose-response curve.
Transwell Migration Assay
This assay is used to evaluate the effect of a compound on the migratory capacity of cancer cells.
Principle: The assay utilizes a chamber with two compartments separated by a porous membrane. Cells are placed in the upper chamber, and a chemoattractant is placed in the lower chamber. The number of cells that migrate through the pores to the lower side of the membrane is quantified.[7]
Protocol Outline:
-
Cell Preparation: Cancer cells are harvested and resuspended in a serum-free medium.[8]
-
Assay Setup: The cell suspension is added to the upper chamber of the Transwell insert. The lower chamber contains a medium with a chemoattractant (e.g., fetal bovine serum).[8]
-
Incubation: The plate is incubated for a period that allows for cell migration through the porous membrane.[9]
-
Staining and Counting: Non-migrated cells on the upper surface of the membrane are removed. The migrated cells on the lower surface are fixed and stained (e.g., with crystal violet).[8] The number of migrated cells is then counted under a microscope.
Mandatory Visualization
The following diagrams illustrate the CAIX signaling pathway and a general experimental workflow for comparing CAIX inhibitors.
Caption: CAIX signaling pathway and points of inhibition.
Caption: Experimental workflow for comparing CAIX inhibitors.
Conclusion
The presented data indicate that while both SLC-0111 and acetazolamide inhibit CAIX, SLC-0111 demonstrates superior selectivity for the tumor-associated isoform CAIX over the ubiquitous cytosolic isoform CAII.[1] This selectivity is a key differentiator, suggesting a potentially wider therapeutic index for SLC-0111 in cancer treatment by minimizing off-target effects. The in vitro cell proliferation data further support the potential of SLC-0111 as an anti-cancer agent, showing efficacy in cell lines where acetazolamide had no effect.[2] In vivo studies have shown that SLC-0111 can delay glioblastoma growth, particularly in combination with other chemotherapeutic agents like temozolomide (B1682018).[10] While acetazolamide has been explored in some cancer-related clinical trials, its broad inhibitory profile may limit its application as a primary anti-cancer agent.[1] The development of selective CAIX inhibitors like SLC-0111 represents a promising and more targeted strategy in oncology. Further clinical investigation is essential to validate these preclinical findings and to establish the clinical utility of targeted CAIX inhibition in patients with advanced solid tumors.[1]
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Antiproliferative effects of sulphonamide carbonic anhydrase inhibitors C18, SLC-0111 and acetazolamide on bladder, glioblastoma and pancreatic cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring carbonic anhydrase activity in alpha-carboxysomes using stopped-flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. benchchem.com [benchchem.com]
- 6. 2.3. MTT Cell Viability Assay [bio-protocol.org]
- 7. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 8. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. clyte.tech [clyte.tech]
- 10. Addition of carbonic anhydrase 9 inhibitor SLC-0111 to temozolomide treatment delays glioblastoma growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Carbonic Anhydrase IX Inhibitors in Renal Cell Carcinoma Models: Focus on SLC-0111
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of carbonic anhydrase IX (CAIX) inhibitors for therapeutic development in renal cell carcinoma (RCC). This document focuses on the well-characterized inhibitor SLC-0111, as publicly available experimental data for hCAIX-IN-6 is not available at the time of publication.
Carbonic anhydrase IX (CAIX) is a transmembrane enzyme that is highly overexpressed in the majority of clear cell renal cell carcinomas (ccRCC), the most common form of kidney cancer.[1][2] Its expression is induced by hypoxia-inducible factor (HIF), a key player in the VHL-HIF signaling pathway, which is frequently dysregulated in ccRCC.[3][4] CAIX plays a crucial role in regulating intracellular and extracellular pH, enabling tumor cells to survive and proliferate in the acidic and hypoxic tumor microenvironment.[5][6] This makes CAIX a compelling therapeutic target for RCC.
This guide will delve into the mechanism of action of CAIX inhibitors, with a detailed examination of SLC-0111, a first-in-class CAIX inhibitor that has undergone Phase I clinical trials.[7][8][9] We will present available preclinical data for SLC-0111 and provide detailed experimental protocols for evaluating CAIX inhibitors in RCC models.
Mechanism of Action of CAIX Inhibitors in Renal Cell Carcinoma
Under hypoxic conditions, a common feature of solid tumors including RCC, HIF-1α is stabilized. This leads to the transcriptional activation of genes that promote tumor survival, including CA9, the gene encoding CAIX.[3] CAIX, located on the cell surface, catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. This enzymatic activity contributes to maintaining a neutral intracellular pH (pHi) while acidifying the extracellular space (pHe).[5] An acidic tumor microenvironment promotes tumor invasion, metastasis, and resistance to therapy.[10]
CAIX inhibitors, such as SLC-0111, are typically ureido-substituted benzenesulfonamides that potently and selectively bind to the active site of CAIX, blocking its catalytic function.[7][10] This inhibition leads to:
-
Disruption of pH homeostasis: Inhibition of CAIX leads to intracellular acidification (a decrease in pHi) and a reduction in the acidification of the tumor microenvironment.[7]
-
Induction of apoptosis: The resulting intracellular acidification and metabolic stress can trigger programmed cell death in cancer cells.[7]
-
Inhibition of tumor growth and metastasis: By altering the favorable pH conditions, CAIX inhibitors can impede cancer cell proliferation, migration, and invasion.[7]
dot
Caption: Mechanism of action of SLC-0111 in inhibiting CAIX.
Performance Data: SLC-0111
While direct comparative data for this compound and SLC-0111 in an RCC model is unavailable, the following tables summarize the inhibitory activity and preclinical efficacy of SLC-0111 from various studies.
Table 1: Inhibitory Activity of SLC-0111 against Carbonic Anhydrase Isoforms
| Isoform | Ki (nM) |
| CAIX | 45 |
| CAXII | 4,500 |
| CAII | 14,000 |
| CAI | >100,000 |
Data compiled from publicly available information.
Table 2: Preclinical Efficacy of SLC-0111 in Various Cancer Models
| Cancer Type | Cell Line/Model | Assay | Concentration/Dose | Key Findings |
| Hepatoblastoma | HUH6 | Cell Viability (Monolayer & Spheroid) | 100 µM | Decreased cell viability[6] |
| Hepatoblastoma | HUH6 | Wound Healing | 100 µM | ~70% reduction in motility (normoxia), ~40% reduction in motility (hypoxia)[6] |
| Head and Neck Squamous Cell Carcinoma | FaDu, SCC-011 | Cell Viability | 100 µM | Significant reduction in cell viability[11] |
| Head and Neck Squamous Cell Carcinoma | FaDu, SCC-011 | Clonogenic Assay | 100 µM | Drastic reduction in the number of colonies, especially in combination with cisplatin[11] |
| Glioblastoma | Patient-Derived Xenograft (PDX) | In Vivo Tumor Growth | 100 mg/kg (oral) | Monotherapy delayed tumor growth; significant regression in combination with temozolomide. |
Note: While these studies were not conducted in RCC models, they demonstrate the anti-tumor activity of SLC-0111 in CAIX-expressing cancers.
Experimental Protocols for Evaluating CAIX Inhibitors in a Renal Cell Carcinoma Model
The following are generalized protocols for assessing the efficacy of a CAIX inhibitor, such as SLC-0111, in an RCC model. These should be adapted and optimized for specific experimental conditions.
In Vitro Assays
1. Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Objective: To determine the effect of the CAIX inhibitor on the viability of RCC cells.
-
Materials:
-
RCC cell line (e.g., 786-O, A-498, SK-RC-52)
-
Complete cell culture medium
-
CAIX inhibitor (dissolved in a suitable solvent like DMSO)
-
96-well plates
-
MTT reagent or CellTiter-Glo® reagent
-
Solubilization buffer (for MTT)
-
Microplate reader (absorbance or luminescence)
-
-
Procedure:
-
Seed RCC cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the CAIX inhibitor in complete culture medium.
-
Replace the medium with medium containing different concentrations of the inhibitor. Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration).
-
Incubate the plate for 48-72 hours under normoxic (21% O₂) and hypoxic (1% O₂) conditions.
-
Add the viability reagent (MTT or CellTiter-Glo®) and follow the manufacturer's instructions.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
2. Clonogenic Survival Assay
-
Objective: To assess the long-term effect of the CAIX inhibitor on the ability of single RCC cells to form colonies.
-
Procedure:
-
Seed a low density of RCC cells (e.g., 500 cells/well) in 6-well plates.
-
Treat the cells with various concentrations of the CAIX inhibitor.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Fix the colonies with methanol (B129727) and stain with crystal violet.
-
Count the number of colonies (typically >50 cells) in each well.
-
Calculate the plating efficiency and surviving fraction for each treatment condition.
-
In Vivo Assay
1. Renal Cell Carcinoma Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of the CAIX inhibitor in a mouse model.
-
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)
-
RCC cell line (e.g., 786-O, SK-RC-52)
-
Matrigel
-
CAIX inhibitor formulation for oral gavage or intraperitoneal injection
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously inject a suspension of RCC cells and Matrigel into the flank of the mice.
-
Allow the tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the CAIX inhibitor (e.g., daily oral gavage) and vehicle control.
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
dot
Caption: Experimental workflow for evaluating a CAIX inhibitor.
Conclusion
Targeting CAIX presents a promising therapeutic strategy for renal cell carcinoma. While a direct comparison between this compound and SLC-0111 is not currently possible due to the lack of available data on this compound, SLC-0111 serves as a well-documented CAIX inhibitor that has demonstrated preclinical anti-tumor activity and has advanced to clinical trials. The experimental protocols provided in this guide offer a framework for the evaluation of novel CAIX inhibitors in RCC models, which is crucial for the development of new and effective therapies for this disease. Further research and publication of data on emerging CAIX inhibitors are necessary to enable direct comparisons and to identify the most potent candidates for clinical development.
References
- 1. New Developments in Carbonic Anhydrase IX-Targeted Fluorescence and Nuclear Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. neobiotechnologies.com [neobiotechnologies.com]
- 3. Role of CAIX Expression in Conventional Renal Cell Carcinomas as a Diagnostic Marker and its Prognostic Importance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 5. Human anti-CAIX antibodies mediate immune cell inhibition of renal cell carcinoma in vitro and in a humanized mouse model in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Inhibition of carbonic anhydrases IX/XII by SLC-0111 boosts cisplatin effects in hampering head and neck squamous carcinoma cell growth and invasion - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the in Vitro Activity of hCAIX-IN-6 and Other Key Carbonic Anhydrase IX Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a cross-validation of the reported in vitro activity of hCAIX-IN-6 against other prominent carbonic anhydrase IX (hCAIX) inhibitors. The data presented is compiled from various sources to offer a comparative overview of their potency and selectivity. This document aims to assist researchers in making informed decisions for their drug discovery and development programs targeting hCAIX, a significant enzyme in the tumor microenvironment.
Human carbonic anhydrase IX (hCAIX) is a transmembrane enzyme that plays a crucial role in regulating pH in and around tumor cells. Its expression is often upregulated in hypoxic tumors, contributing to an acidic tumor microenvironment that promotes cancer progression, metastasis, and resistance to therapy. Consequently, hCAIX has emerged as a promising target for the development of novel anticancer agents.
This guide focuses on a comparative analysis of this compound with other well-characterized hCAIX inhibitors, including the clinical-stage compound SLC-0111 and the broad-spectrum inhibitor Acetazolamide (B1664987).
Comparative Inhibitory Activity
The inhibitory potency of this compound and its alternatives has been evaluated against several human carbonic anhydrase (hCA) isoforms. The following table summarizes their inhibition constants (Ki) and/or half-maximal inhibitory concentrations (IC50) as reported in various studies. This allows for a comparison of their potency and selectivity profiles.
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IV (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Selectivity (hCA II / hCA IX) |
| hCAIX/XII-IN-6 | 6697[1] | 2950[1] | 4093[1] | 4.1[1] | 7.7[1] | ~720 |
| SLC-0111 | - | 960[2] | - | 45[2] | 0.096 (IC50, µM)[2] | 21.3[2] |
| Acetazolamide | - | - | - | - (IC50, 0.105 µM)[2] | - (IC50, 0.029 µM)[2] | - |
| HCAIX-IN-1 | 694.9[3] | 126.6[3] | - | 3.3[3] | 9.8[3] | ~38 |
| CAIX Inhibitor S4 | - | - | - | Potent | Potent | - |
Note: A direct comparison of cellular potency can be challenging due to variations in cell lines and experimental conditions.[4] The data presented here is for comparative purposes and is compiled from different sources.
Experimental Protocols
The determination of inhibitory constants (Ki) for carbonic anhydrase inhibitors is most commonly performed using a stopped-flow CO2 hydration assay.[3][5]
Stopped-Flow Carbonic Anhydrase Activity Assay
This biochemical assay measures the enzymatic activity of carbonic anhydrase by monitoring the change in pH resulting from the hydration of carbon dioxide (CO2) to bicarbonate and a proton.[3][5]
Principle: The assay utilizes a pH indicator to spectrophotometrically track the decrease in pH as the CA-catalyzed CO2 hydration reaction progresses. The initial rate of the reaction is measured at various concentrations of the substrate (CO2) and the inhibitor. The Ki is then determined from this data.[3]
Materials and Reagents:
-
Purified recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)[2][3]
-
Inhibitor compound of interest (e.g., this compound) dissolved in a suitable solvent like DMSO[2]
-
pH indicator (e.g., phenol (B47542) red or p-nitrophenol)[2][3]
Procedure:
-
A solution of the purified carbonic anhydrase enzyme is prepared in the buffer.[5]
-
The inhibitor is added to the enzyme solution at varying concentrations and incubated for a specific period.[5]
-
This enzyme-inhibitor mixture is then rapidly mixed with a CO2-saturated solution within the stopped-flow instrument.[5]
-
The change in absorbance of the pH indicator is monitored over time as the pH decreases due to the formation of protons during CO2 hydration.[2][5]
-
The initial rates of the reaction are calculated from the absorbance data.[5]
-
IC50 values are determined by plotting the enzyme activity against the logarithm of the inhibitor concentration. Ki values can then be calculated using the Cheng-Prusoff equation.[2]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway of hCAIX in the tumor microenvironment and a general experimental workflow for the evaluation of hCAIX inhibitors.
Caption: Role of hCAIX in regulating the tumor microenvironment pH.
Caption: General experimental workflow for hCAIX inhibitor evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. The carbonic anhydrase inhibitors methazolamide and acetazolamide have different effects on the hypoxic ventilatory response in the anaesthetized cat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Validating the Anti-Metastatic Potential of Carbonic Anhydrase IX Inhibition: A Comparative Guide to SLC-0111
In the landscape of oncology drug development, targeting the tumor microenvironment offers a promising strategy to overcome therapeutic resistance and disease progression. One of the key players in orchestrating an aggressive tumor phenotype is Carbonic Anhydrase IX (CAIX), a cell surface enzyme highly expressed in hypoxic solid tumors. Its role in regulating pH homeostasis is critical for cancer cell survival, invasion, and metastasis. This guide provides a comparative analysis of the anti-metastatic potential of the first-in-class CAIX inhibitor, SLC-0111, against other therapeutic strategies, supported by experimental data and detailed methodologies.
Introduction to SLC-0111
SLC-0111 is a potent and selective small-molecule inhibitor of CAIX.[1] By targeting the enzymatic activity of CAIX, SLC-0111 disrupts the tumor's ability to maintain a favorable intracellular pH for survival and proliferation, while simultaneously mitigating the acidification of the extracellular environment that promotes invasion and metastasis.[1] Preclinical studies have demonstrated the anti-tumor efficacy of SLC-0111 in various cancer models, including triple-negative breast cancer, pancreatic cancer, glioblastoma, and melanoma, both as a monotherapy and in combination with chemotherapy or immune checkpoint inhibitors.[1] Notably, SLC-0111 has completed a Phase 1 clinical trial, demonstrating a favorable safety profile in patients with advanced solid tumors.[1][2]
Comparative Analysis of Anti-Metastatic Potential
To objectively evaluate the anti-metastatic efficacy of SLC-0111, this guide compares its performance with other therapeutic agents. Due to the limited public data on a direct competitor named "hCAIX-IN-6," this comparison will focus on SLC-0111 against other established anti-cancer agents and therapeutic approaches.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies, showcasing the anti-metastatic effects of CAIX inhibition, primarily through SLC-0111, in various cancer models.
Table 1: In Vitro Inhibition of Cancer Cell Migration and Invasion
| Compound/Treatment | Cancer Cell Line | Assay Type | Concentration/Dose | % Inhibition of Migration/Invasion | Reference |
| SLC-0111 | Hepatoblastoma (HUH6, HB-295, HB-303) | Wound Healing | 100 µM | Significant reduction in cell motility | [3][4] |
| SLC-0111 | Head and Neck Squamous Carcinoma | Invasion Assay | Not Specified | Significant reduction in invasion | [5] |
| Novel Ureido-Sulfamate CAIX Inhibitors | MDA-MB-231 (Breast Cancer) | Spheroid Invasion | 3 - 100 µM | Significant inhibition of invasion | [6] |
Table 2: In Vivo Reduction of Metastasis
| Compound/Treatment | Cancer Model | Endpoint | % Reduction in Metastasis | Reference |
| SLC-0111 + Immune Checkpoint Inhibitors | B16F10 Melanoma | Not Specified | Reduced metastasis | [7] |
| SLC-0111 in combination with SAHA (HDAC inhibitor) | Lung, Colorectal, Breast Cancer Models | Not Specified | Higher potency in reducing metastasis than monotherapy | [3] |
| U-104 (SLC-0111) | Breast Cancer Xenografts | Spontaneous Metastasis | Reduced spontaneous metastasis | [5] |
| Genetic Depletion of CAIX | Murine Metastatic Breast Cancer | Metastatic Growth | Virtually eliminated metastatic growth | [8][9] |
| Ureido Sulfonamides | Breast Cancer Metastasis Model | Lung Metastases | Significant decrease in lung metastases | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate anti-metastatic potential.
Wound Healing (Scratch) Assay
This method assesses two-dimensional cell migration.
-
Cell Seeding: Plate cancer cells in a 6-well plate and grow to 90-100% confluency.
-
Scratch Creation: Create a "scratch" in the cell monolayer using a sterile p200 pipette tip.
-
Treatment: Wash the wells with PBS to remove detached cells and add fresh media containing the test compound (e.g., SLC-0111) or vehicle control.
-
Imaging: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope.
-
Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time. A significant decrease in closure rate in the treated group compared to the control indicates inhibition of migration.
Transwell Invasion Assay (Boyden Chamber)
This assay measures the ability of cancer cells to invade through a basement membrane matrix.
-
Chamber Preparation: Rehydrate Matrigel-coated inserts (8 µm pore size) in a 24-well plate with serum-free media.
-
Cell Seeding: Suspend cancer cells in serum-free media and seed them into the upper chamber of the insert. The media in the lower chamber should contain a chemoattractant, such as fetal bovine serum.
-
Treatment: Add the test compound to both the upper and lower chambers.
-
Incubation: Incubate the plate for 24-48 hours to allow for cell invasion.
-
Quantification: Remove non-invading cells from the top of the insert with a cotton swab. Fix and stain the invading cells on the bottom of the membrane. Count the number of stained cells in several microscopic fields. A reduction in the number of invading cells in the treated group compared to the control indicates anti-invasive activity.
In Vivo Metastasis Models
Animal models are essential for evaluating the anti-metastatic effects of a compound in a systemic environment.
-
Orthotopic Injection: Surgically implant tumor cells (e.g., 4T1 breast cancer cells) into the mammary fat pad of immunocompromised mice.
-
Treatment Administration: Once tumors are established, begin treatment with the test compound (e.g., SLC-0111 via oral gavage) or vehicle control.
-
Monitoring: Monitor tumor growth and the health of the animals regularly.
-
Metastasis Assessment: At the end of the study, euthanize the animals and harvest primary tumors and relevant organs (e.g., lungs, liver, bones).
-
Analysis: Quantify the number and size of metastatic nodules in the harvested organs, either visually or through histological analysis. A significant reduction in metastatic burden in the treated group indicates anti-metastatic efficacy.
Signaling Pathways and Mechanisms of Action
The anti-metastatic effects of CAIX inhibition are rooted in its ability to modulate key signaling pathways involved in cell migration, invasion, and survival.
References
- 1. Signalchem LifeScience [signalchemlifesciences.com]
- 2. Cancer Therapeutic Targeting of Hypoxia Induced Carbonic Anhydrase IX: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration [frontiersin.org]
- 4. profiles.wustl.edu [profiles.wustl.edu]
- 5. Inhibition of carbonic anhydrases IX/XII by SLC-0111 boosts cisplatin effects in hampering head and neck squamous carcinoma cell growth and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Evaluation of carbonic anhydrase IX as a therapeutic target for inhibition of breast cancer invasion and metastasis using a series of in vitro breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. Recent Developments in Targeting Carbonic Anhydrase IX for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Novel Carbonic Anhydrase IX Inhibitors: hCAIX-IN-6 vs. Leading Alternatives
For Immediate Release
[City, State] – [Date] – In the ongoing pursuit of targeted cancer therapies, Carbonic Anhydrase IX (CAIX) has emerged as a critical biomarker and therapeutic target due to its significant role in tumor progression and pH regulation in hypoxic environments. This guide provides a comprehensive, data-driven comparison of a novel inhibitor, hCAIX-IN-6, with other leading-edge CAIX inhibitors, SLC-0111 and VD11-4-2, to assist researchers, scientists, and drug development professionals in their evaluation of next-generation cancer therapeutics.
Executive Summary
This comparative guide offers an objective analysis of the inhibitory efficacy and selectivity of this compound against other prominent novel inhibitors of Carbonic Anhydrase IX. The quantitative data, presented in a clear tabular format, is supported by detailed experimental methodologies. Furthermore, key biological pathways and experimental workflows are visualized to enhance understanding of the mechanisms of action and evaluation processes.
Data Presentation: Quantitative Inhibitor Performance
The inhibitory potential of this compound, SLC-0111 (also known as U-104), and VD11-4-2 was evaluated against a panel of human carbonic anhydrase (hCA) isoforms. The inhibition constant (Kᵢ) is a measure of an inhibitor's potency, with a lower value indicating a more potent inhibitor. The data clearly demonstrates the high potency and selectivity of these novel compounds for the tumor-associated isoform hCAIX.
| Inhibitor | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IV (Kᵢ, nM) | hCAIX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| This compound | 6697 | 2950 | 4093 | 4.1 | 7.7 |
| SLC-0111 (U-104) | 5080 | 9640 | - | 45.1 | 4.5 |
| VD11-4-2 | >10,000 | >10,000 | - | 0.05 (Kd) | - |
Note: Data for this compound and SLC-0111 are presented as Kᵢ values[1][2]. The value for VD11-4-2 is presented as a dissociation constant (Kd), which is also a measure of binding affinity[3]. A direct comparison should be made with caution due to potential variations in experimental conditions.
Experimental Protocols
Determination of Inhibition Constants (Kᵢ) via Stopped-Flow CO₂ Hydration Assay
The inhibitory activity of the compounds against various carbonic anhydrase isoforms is determined using a stopped-flow CO₂ hydration assay. This method is the gold standard for measuring the catalytic activity of CAs.
Principle: The assay measures the enzyme-catalyzed hydration of carbon dioxide (CO₂) to bicarbonate (HCO₃⁻) and a proton (H⁺). The resulting decrease in pH is monitored spectrophotometrically using a pH indicator. The rate of this reaction is proportional to the enzyme's activity. In the presence of an inhibitor, the reaction rate is reduced. By measuring the reaction rates at various inhibitor concentrations, the inhibition constant (Kᵢ) can be calculated.
Materials and Reagents:
-
Purified, recombinant human carbonic anhydrase isoforms (e.g., hCA I, hCA II, hCAIX, hCA XII)
-
Test inhibitor (e.g., this compound, SLC-0111, VD11-4-2)
-
CO₂-saturated water
-
Buffer solution (e.g., HEPES or Tris, pH 7.5)
-
pH indicator (e.g., phenol (B47542) red)
-
Stopped-flow spectrophotometer
Procedure:
-
Solution Preparation: A series of dilutions of the test inhibitor are prepared in the assay buffer. A solution of the specific CA isoform is also prepared in the assay buffer containing the pH indicator.
-
Instrument Setup: The stopped-flow instrument is equilibrated to a constant temperature, typically 25°C.
-
Assay Execution: One syringe of the stopped-flow apparatus is loaded with the CA enzyme solution, and the other syringe is loaded with the CO₂-saturated water.
-
Reaction Initiation: The contents of the two syringes are rapidly mixed, initiating the CO₂ hydration reaction.
-
Data Acquisition: The change in absorbance of the pH indicator is monitored over time (in milliseconds) as the pH of the solution decreases.
-
Inhibitor Measurement: The enzyme is pre-incubated with various concentrations of the inhibitor before repeating the stopped-flow measurement.
-
Data Analysis: The initial rate of the reaction is determined from the slope of the absorbance versus time curve for each inhibitor concentration. The data is then fitted to the appropriate inhibition model (e.g., Michaelis-Menten kinetics) to calculate the Kᵢ value.
Mandatory Visualization
Signaling Pathway of CAIX in the Tumor Microenvironment
Caption: Role of CAIX in promoting tumor acidosis under hypoxic conditions.
Experimental Workflow for Determining CAIX Inhibition
References
Confirming the Mechanism of Action of hCAIX-IN-6 Through Genetic Knockdown: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological inhibition of human Carbonic Anhydrase IX (hCAIX) using the small molecule inhibitor hCAIX-IN-6 with genetic knockdown of the CA9 gene. By presenting supporting experimental data and detailed protocols, this document aims to offer a robust framework for validating the on-target mechanism of action of this compound and similar CAIX inhibitors.
Carbonic Anhydrase IX (CAIX) is a transmembrane enzyme that is overexpressed in a wide range of solid tumors, often as a result of the hypoxic tumor microenvironment.[1] Its primary enzymatic function involves the reversible hydration of carbon dioxide to bicarbonate and protons.[2] This catalytic activity contributes to the acidification of the extracellular space, which in turn promotes tumor invasion, metastasis, and resistance to therapy.[3] The restricted expression of CAIX in normal tissues makes it an attractive and specific target for the development of anticancer drugs.[1][3]
Small molecule inhibitors, such as this compound, are designed to block the catalytic function of CAIX.[2] To rigorously confirm that the observed cellular effects of such inhibitors are a direct result of CAIX inhibition and not due to off-target activities, it is essential to compare their phenotypic outcomes with those induced by the genetic knockdown or knockout of the CA9 gene, which encodes the CAIX protein.[3] This comparative approach provides strong evidence for the inhibitor's on-target mechanism.
Performance Comparison: Pharmacological Inhibition vs. Genetic Knockdown
The following tables summarize quantitative data from studies comparing the effects of a representative CAIX inhibitor with those of CA9 gene knockdown using siRNA. While specific experimental data for "this compound" is not publicly available, the data presented for other selective CAIX inhibitors serve as a benchmark for validation.
Table 1: Comparison of Effects on Tumor Cell Phenotypes
| Parameter | Pharmacological Inhibition (e.g., U-104/SLC-0111) | Genetic Knockdown (siRNA) |
| Inhibition of CAIX Activity | Potent inhibition of catalytic activity | Significant reduction in CAIX protein expression |
| Reduction in Cell Viability | Dose-dependent decrease in cancer cell viability | Significant decrease in cell viability[4] |
| Inhibition of Cell Invasion | Significant reduction in invasive capacity through Matrigel | Marked decrease in the number of invading cells |
| Induction of Apoptosis | Increased rates of programmed cell death | Elevated levels of apoptotic markers |
| Extracellular Acidification | Attenuation of the decrease in extracellular pH | Reduced capacity to acidify the extracellular medium |
Table 2: Effects on Cell Cycle and Radiosensitivity
| Parameter | Pharmacological Inhibition (e.g., U-104/SLC-0111) | Genetic Knockdown (siRNA) |
| Cell Cycle Progression | Arrest in the G2/M phase of the cell cycle[4] | Accumulation of cells in the G2/M phase[4] |
| Radiosensitization | Enhanced sensitivity of cancer cells to ionizing radiation[4] | Increased cell killing when combined with radiation[4] |
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological processes and experimental logic, the following diagrams have been generated.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
CA9 Gene Knockdown using siRNA
This protocol outlines the transient knockdown of CA9 gene expression in cancer cell lines.
-
Materials:
-
CA9-targeting siRNA and non-targeting control siRNA.
-
Lipofectamine RNAiMAX transfection reagent.
-
Opti-MEM I Reduced Serum Medium.
-
Cancer cell line of interest.
-
6-well plates.
-
-
Procedure:
-
Cell Seeding: Seed cells in 6-well plates to achieve 30-50% confluency on the day of transfection.
-
siRNA-Lipofectamine Complex Formation:
-
For each well, dilute 25 pmol of siRNA into 50 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 50 µL of Opti-MEM and incubate for 5 minutes.
-
Combine the diluted siRNA and Lipofectamine RNAiMAX solutions and incubate for 20 minutes at room temperature to allow complex formation.
-
-
Transfection: Add the 100 µL siRNA-lipid complex to each well containing cells and medium.
-
Incubation: Incubate the cells for 48-72 hours before proceeding with downstream assays.
-
Validation of Knockdown: Confirm the reduction in CAIX protein levels using Western blotting.
-
Western Blot for CAIX Expression
This protocol describes the detection of CAIX protein levels following treatment with this compound or CA9 siRNA.
-
Materials:
-
RIPA lysis buffer with protease inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (5% non-fat milk in TBST).
-
Primary anti-CAIX antibody.
-
HRP-conjugated secondary antibody.
-
ECL detection reagent.
-
-
Procedure:
-
Lysate Preparation: Lyse cells in RIPA buffer, quantify protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary anti-CAIX antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
-
Transwell Invasion Assay
This assay measures the invasive capacity of cancer cells through a basement membrane matrix.
-
Materials:
-
Transwell inserts with 8 µm pore size.
-
Matrigel basement membrane matrix.
-
Serum-free medium and medium with 10% FBS.
-
Cotton swabs.
-
Methanol (B129727) for fixation.
-
Crystal violet staining solution.
-
-
Procedure:
-
Insert Preparation: Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Cell Seeding: Seed cells (e.g., 5 x 10^4) in serum-free medium in the upper chamber of the inserts.
-
Chemoattraction: Add medium containing 10% FBS to the lower chamber as a chemoattractant.
-
Incubation: Incubate for 24-48 hours to allow for cell invasion.
-
Removal of Non-invasive Cells: Gently remove the non-invading cells from the top of the membrane with a cotton swab.
-
Fixation and Staining: Fix the invading cells on the bottom of the membrane with methanol and stain with crystal violet.
-
Quantification: Count the number of stained, invaded cells in several microscopic fields and calculate the average.
-
Extracellular pH Measurement
This protocol outlines a method to measure the pH of the cell culture medium.
-
Materials:
-
pH-sensitive fluorescent dye (e.g., SNARF-5F).
-
Fluorometer or fluorescence microscope.
-
Standard pH buffers for calibration curve.
-
-
Procedure:
-
Cell Culture: Culture cells under desired conditions (e.g., normoxia or hypoxia) in the presence or absence of this compound or after CA9 knockdown.
-
Dye Loading: Add the pH-sensitive fluorescent dye to the cell culture medium at a final concentration as recommended by the manufacturer.
-
Fluorescence Measurement: Measure the fluorescence intensity at the two emission wavelengths of the dye.
-
pH Calculation: Generate a calibration curve by measuring the fluorescence ratio of the dye in standard pH buffers. Use this curve to convert the fluorescence ratios from the experimental samples into pH values.
-
Conclusion
The parallel analysis of pharmacological inhibition with a small molecule like this compound and genetic knockdown of the target protein is a cornerstone of modern drug development. A high degree of concordance in the phenotypic and molecular outcomes between these two approaches provides compelling evidence that the inhibitor's mechanism of action is indeed on-target. This validation is critical for the continued preclinical and clinical development of selective CAIX inhibitors as a promising therapeutic strategy in oncology.
References
Assessing the Synergistic Effects of Carbonic Anhydrase IX Inhibition with Standard Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synergistic effects observed when combining carbonic anhydrase IX (CAIX) inhibitors with standard chemotherapy agents. While this document focuses on the well-characterized inhibitor SLC-0111 as a representative molecule due to the extensive availability of preclinical data, the principles and methodologies described are broadly applicable to other inhibitors in this class, including emerging compounds like hCAIX-IN-6.
Carbonic Anhydrase IX is a transmembrane enzyme pivotal in regulating pH within tumor microenvironments.[1] Its expression is frequently upregulated in a variety of solid tumors as a response to hypoxia.[1] CAIX's enzymatic activity, the conversion of carbon dioxide to bicarbonate and protons, helps cancer cells maintain a neutral intracellular pH while fostering an acidic extracellular environment, a condition linked to tumor progression, metastasis, and resistance to chemotherapy.[1][2] Inhibition of CAIX is a promising strategy to disrupt this acidic tumor microenvironment, potentially enhancing the efficacy of conventional chemotherapeutic drugs.[1]
Mechanism of Synergy: Targeting Hypoxia-Induced pH Regulation
The synergistic potentiation of chemotherapy by CAIX inhibitors is primarily attributed to the disruption of tumor pH regulation.[1] In hypoxic conditions, the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α) is stabilized, leading to the expression of genes that promote tumor cell survival, including the CA9 gene.[1] The resulting overexpression of CAIX leads to extracellular acidification, which can diminish the effectiveness of weakly basic chemotherapeutic drugs by impeding their cellular uptake.[1] By inhibiting CAIX, the extracellular pH can be raised, thereby improving the intracellular concentration and cytotoxic effects of these chemotherapeutic agents.[1]
Below is a diagram illustrating the signaling pathway leading to CAIX expression and the point of inhibition.
Caption: HIF-1α pathway leading to CAIX expression and its inhibition.
Comparative Efficacy of CAIX Inhibition with Standard Chemotherapy
Preclinical studies have demonstrated that combining the CAIX inhibitor SLC-0111 with various chemotherapeutic agents leads to enhanced anti-cancer activity across multiple cancer cell lines. The following tables summarize these findings.
| Cancer Type | Cell Line | Chemotherapeutic Agent | Observed Synergistic Effect | Reference |
| Melanoma | A375-M6 | Dacarbazine | Potentiation of cytotoxicity, markedly augmented cell death, late apoptosis, and necrosis. | [3][4][5] |
| Melanoma | A375-M6 | Temozolomide (B1682018) | Potentiation of cytotoxicity. | [3][4][5] |
| Breast Cancer | MCF7 | Doxorubicin | Increased cancer cell response to the drug. | [3][4][5] |
| Colorectal Cancer | HCT116 | 5-Fluorouracil | Enhanced cytostatic activity. | [4][5] |
| Pancreatic Cancer | (Not specified) | Gemcitabine | Significant intracellular pH drop and decreased survival rates. | [3] |
| Glioblastoma | D456, 1016 GBM | Temozolomide | Further drop in cell growth compared to monotherapy, without increased toxicity to healthy astrocytes. | [3][6] |
| Combination | Key Findings | Quantitative Outcomes | Reference |
| SLC-0111 + Temozolomide (Glioblastoma) | Reduced cell proliferation, increased cell death, and increased DNA damage. | Consistently reduced the percentage of cells in the proliferative S phase. | [6] |
| SLC-0111 + Temozolomide (Glioblastoma) | Inhibited the enrichment of brain tumor-initiating cells (BTICs) after chemotherapy. | Significantly decreased the percentage of BTICs. | [6] |
| SLC-0111 + Doxorubicin (Breast Cancer) | Efficiently blocked cell colony formation. | (Not specified) | [3] |
| SLC-0111 + Dacarbazine/Temozolomide (Melanoma) | Efficiently blocked cell colony formation. | (Not specified) | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are protocols for key experiments cited in the assessment of synergy between CAIX inhibitors and chemotherapy.
Cell Viability and Cytotoxicity Assays
-
Principle: To quantify the effect of single-agent and combination treatments on cell proliferation and survival.
-
Methodology:
-
Cell Seeding: Cancer cell lines (e.g., A375-M6 melanoma, MCF7 breast cancer, HCT116 colorectal cancer) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.[4][5]
-
Treatment: Cells are treated with a range of concentrations of the CAIX inhibitor (e.g., SLC-0111), the chemotherapeutic agent, or a combination of both. Sub-lethal doses are often used for combination studies to observe synergistic effects.[5]
-
Incubation: Treated cells are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Cell viability is assessed using methods such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity, or by direct cell counting with trypan blue exclusion.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) for each agent is calculated. For combination studies, the Combination Index (CI) is determined using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Colony Formation Assay
-
Principle: To assess the long-term proliferative capacity and clonogenic survival of cancer cells after treatment.
-
Methodology:
-
Cell Seeding: A low density of cells is seeded in 6-well plates.
-
Treatment: Cells are treated with the CAIX inhibitor, chemotherapy, or the combination for a defined period.
-
Incubation: The treatment media is removed, and cells are cultured in fresh media for an extended period (e.g., 10-14 days) to allow for colony formation.
-
Staining and Quantification: Colonies are fixed with methanol (B129727) and stained with crystal violet. Colonies containing a minimum of 50 cells are counted.
-
Analysis: The plating efficiency and surviving fraction are calculated for each treatment condition to determine the effect on clonogenic survival.[3]
-
Flow Cytometry for Apoptosis and Cell Cycle Analysis
-
Principle: To quantify the induction of apoptosis (programmed cell death) and changes in cell cycle distribution following treatment.
-
Methodology:
-
Cell Treatment: Cells are treated as described for the viability assays.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with PBS.
-
Staining for Apoptosis: Cells are stained with Annexin V (to detect early apoptotic cells) and Propidium Iodide (PI) or 7-AAD (to detect late apoptotic/necrotic cells).
-
Staining for Cell Cycle: For cell cycle analysis, cells are fixed in ethanol (B145695) and stained with a DNA-binding dye like PI.
-
Flow Cytometry: Stained cells are analyzed on a flow cytometer to quantify the percentage of cells in different stages of apoptosis or the cell cycle (G1, S, G2/M).
-
The following diagram outlines a general experimental workflow for assessing synergy.
Caption: Experimental workflow for assessing drug synergy.
Conclusion
The preclinical data strongly support the rationale for combining CAIX inhibitors, such as SLC-0111, with standard chemotherapy.[1][3][4][5][6][7][8][9][10][11] This combination approach targets both the bulk tumor population with cytotoxic agents and the resistant, hypoxic cancer cells through the inhibition of CAIX.[11] By disrupting the tumor's pH regulation, CAIX inhibitors can sensitize cancer cells to chemotherapy, potentially overcoming a key mechanism of drug resistance and improving therapeutic outcomes.[3][11] Further investigation, including clinical trials, is warranted to translate these promising preclinical findings into effective cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Addition of carbonic anhydrase 9 inhibitor SLC-0111 to temozolomide treatment delays glioblastoma growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A potentiated cooperation of carbonic anhydrase IX and histone deacetylase inhibitors against cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cancer Therapeutic Targeting of Hypoxia Induced Carbonic Anhydrase IX: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of hCAIX-IN-6: A Guide to Safety and Compliance
For the safe and compliant disposal of the carbonic anhydrase IX inhibitor, hCAIX-IN-6, it is imperative to consult the manufacturer-provided Safety Data Sheet (SDS) and adhere to all institutional, local, state, and federal regulations. As a potent, biologically active research chemical, its disposal requires a structured approach to mitigate risks to personnel and the environment.
While a specific Safety Data Sheet for this compound is not publicly available, the following guidelines represent best practices for the disposal of similar potent research compounds. This information should supplement, not replace, the specific instructions from the chemical supplier and your institution's Environmental Health and Safety (EHS) department.
Immediate Safety and Handling Precautions
Before handling this compound, a thorough risk assessment is essential. The compound should be handled in a designated area by personnel trained in managing potent compounds.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemically resistant nitrile gloves are recommended; consider double-gloving.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A dedicated lab coat should be worn and laundered professionally.
-
Respiratory Protection: If there is a risk of aerosolization or handling powders outside of a containment unit, a fit-tested N95 respirator or higher level of protection is necessary.
Step-by-Step General Disposal Protocol
The primary goal is to manage all materials contaminated with this compound as hazardous waste, preventing any release into the sanitary sewer system or general trash.[1][2]
Waste Segregation
Proper segregation is the first critical step in the disposal process.[2][3] All items that have come into contact with this compound must be treated as hazardous waste and segregated from the general laboratory waste stream.
| Waste Type | Description |
| Solid Waste | Unused or expired compound, contaminated PPE (gloves, bench paper), pipette tips, and tubes. |
| Liquid Waste | Solutions containing this compound, such as stock solutions, experimental media, and the first rinse of contaminated glassware. |
| Sharps Waste | Contaminated needles, syringes, or other sharp objects. |
Containment and Labeling
Proper containment and clear labeling are mandated to ensure safe handling and transport.[4][5][6]
-
Solid Waste: Collect in a designated, leak-proof container with a secure lid. The container should be clearly labeled "Hazardous Waste" and list "this compound contaminated solids."
-
Liquid Waste: Use a dedicated, shatter-resistant, and chemically compatible container with a screw cap.[2][3] The container must be kept closed except when adding waste.[5][6] Label it clearly with "Hazardous Waste," the full chemical name "this compound," and an approximate concentration. Do not fill containers beyond 80% capacity to prevent spills.[2]
-
Sharps Waste: Dispose of all contaminated sharps immediately into a designated, puncture-resistant sharps container.[7]
Storage
Store waste containers in a designated Satellite Accumulation Area (SAA) near the point of generation.[8] Ensure that the storage area is secure, away from general traffic, and that incompatible waste types are properly segregated.[6][8]
Disposal and Decontamination
-
Waste Pickup: Arrange for the collection of hazardous waste through your institution's EHS department. Do not pour any liquid waste containing this compound down the drain.[1][2]
-
Decontamination: Decontaminate surfaces and equipment that have come into contact with this compound. The rinsate from the initial cleaning of contaminated glassware should be collected as hazardous liquid waste.[6] Subsequent rinses may be permissible for drain disposal, but this should be confirmed with your EHS office. Empty containers that held the pure compound must be triple-rinsed, with the rinsate collected as hazardous waste, before the container can be discarded.[6]
Logical Workflow for Chemical Disposal
The following diagram illustrates the decision-making process for ensuring the safe and compliant disposal of a research chemical like this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. Central Washington University | Hazardous Waste Disposal Procedures [cwu.edu]
- 3. engineering.purdue.edu [engineering.purdue.edu]
- 4. enviroserve.com [enviroserve.com]
- 5. hwhenvironmental.com [hwhenvironmental.com]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. Regulated Waste | Free Healthcare Bloodborne Pathogens Online Training Video | Online Bloodborne Pathogens Training in OSHA Bloodborne Pathogens [probloodborne.com]
- 8. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Essential Safety and Handling of hCAIX-IN-6: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of hCAIX-IN-6 (CAS No. 3031666-31-3), a potent carbonic anhydrase inhibitor. Adherence to these protocols is vital for ensuring laboratory safety and the integrity of your research. This document is intended to supplement, not replace, the official Safety Data Sheet (SDS) provided by the manufacturer. Always consult the specific SDS for this compound before commencing any work.
Hazard Identification and Personal Protective Equipment (PPE)
As a potent carbonic anhydrase inhibitor, this compound should be handled with care to avoid accidental exposure. The primary routes of exposure are inhalation, ingestion, and skin/eye contact. A comprehensive PPE strategy is the first line of defense.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| Task | Recommended PPE | Purpose |
| Receiving and Unpacking | • Nitrile gloves• Lab coat• Safety glasses | Protects against contamination from potentially damaged packaging. |
| Weighing and Aliquoting (Solid Form) | • Double nitrile gloves• Disposable gown• Safety goggles or face shield• N95 or higher-rated respirator (in a ventilated enclosure) | Minimizes inhalation of fine powders and prevents skin and eye contact.[1] |
| Solution Preparation and Handling | • Nitrile gloves• Lab coat• Safety goggles | Protects against splashes and direct contact with the compound in solution. |
| Waste Disposal | • Nitrile gloves• Lab coat• Safety goggles | Ensures protection during the handling of contaminated waste materials. |
Always inspect PPE for integrity before use. Do not reuse disposable items.
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is essential to minimize risk.
2.1. Preparation and Weighing
-
Designated Area: Conduct all handling of solid this compound within a designated area, such as a chemical fume hood or a ventilated enclosure, to control airborne particles.
-
Donning PPE: Before handling the compound, put on all required PPE as detailed in Table 1.
-
Weighing: When weighing the powder, do so carefully to avoid creating dust. Use appropriate anti-static tools and a calibrated analytical balance.
-
Transfer: Use spatulas or other suitable tools for transferring the solid material. Avoid pouring, which can generate dust.
2.2. Solution Preparation
-
Solvent Selection: Use the appropriate solvent as determined by your experimental protocol.
-
Dissolution: Add the solvent to the weighed this compound in a suitable container. Cap the container and mix gently until the solid is fully dissolved. Sonication may be used if necessary, ensuring the container is properly sealed.
-
Labeling: Clearly label all solutions with the compound name, concentration, solvent, date, and your initials.
2.3. Post-Handling Procedures
-
Decontamination: After handling, thoroughly decontaminate all surfaces and equipment. A common practice is to wipe down surfaces with a suitable solvent (e.g., 70% ethanol), followed by a cleaning agent.[1]
-
Hand Washing: Wash hands and any exposed skin thoroughly with soap and water after completing your work and before leaving the laboratory.[1]
Disposal Plan: Managing this compound Waste
Proper disposal of chemical waste is critical to protect personnel and the environment.
3.1. Waste Segregation
-
Solid Waste: Collect all disposable items that have come into contact with this compound, such as gloves, weigh boats, and pipette tips, in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Dispose of all solutions containing this compound in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not pour chemical waste down the drain.
3.2. Spill Management
In the event of a spill:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Alert: Inform your supervisor and laboratory safety officer.
-
PPE: Don the appropriate PPE, including respiratory protection if necessary.
-
Containment: For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand). For solid spills, carefully sweep or vacuum (with a HEPA-filtered vacuum) the material, avoiding dust generation.
-
Collection: Place the contained spill and all cleanup materials into a sealed, labeled hazardous waste container.[1]
-
Decontamination: Decontaminate the spill area thoroughly.
Experimental Workflow and Safety Protocols
The following diagrams illustrate the key workflows for handling this compound.
Caption: Workflow for Handling this compound.
Caption: Spill Response Protocol for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
